molecular formula C6H5ClFNO2 B596034 3-Fluoropyridine-2-carboxylic Acid Hydrochloride CAS No. 1260890-41-2

3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Cat. No.: B596034
CAS No.: 1260890-41-2
M. Wt: 177.559
InChI Key: GNVUBIWUTPVIOY-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2-carboxylic Acid Hydrochloride is a useful research compound. Its molecular formula is C6H5ClFNO2 and its molecular weight is 177.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoropyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVUBIWUTPVIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoropyridine-2-carboxylic Acid Hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Abstract

3-Fluoropyridine-2-carboxylic acid, also known as 3-fluoropicolinic acid, is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1][2] Its unique electronic properties, conferred by the strategic placement of a fluorine atom and a carboxylic acid group on the pyridine scaffold, make it an invaluable precursor for synthesizing complex molecules with enhanced biological activity and metabolic stability.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, field-proven insights, and a comparative analysis of methodologies to inform strategic synthetic planning.

Introduction: The Strategic Importance of 3-Fluoropicolinic Acid

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The pyridine ring, a common motif in bioactive compounds, becomes significantly more valuable with the addition of a fluorine atom. 3-Fluoropyridine-2-carboxylic acid serves as a versatile intermediate, with its carboxylic acid handle allowing for straightforward derivatization into amides, esters, and other functional groups, while the fluorinated pyridine core directs molecular interactions.[2]

However, the synthesis of this molecule is not trivial. The challenge lies in the regioselective introduction of the fluorine atom onto the pyridine ring without compromising the adjacent carboxylic acid group, or vice-versa. This guide will dissect the most prevalent and effective synthetic routes, evaluating them on scalability, cost-effectiveness, safety, and overall efficiency.

Retrosynthetic Analysis

A logical deconstruction of the target molecule, this compound, reveals several strategic disconnections and key precursors. The primary challenge revolves around the introduction of the fluorine atom at the C-3 position.

G cluster_approaches Key Retrosynthetic Approaches cluster_precursors Key Precursors target 3-Fluoropyridine-2-carboxylic Acid HCl precursor1 3-Aminopyridine- 2-carboxylic Acid (or Ester) target->precursor1 Amine to Fluorine precursor2 3-Fluoropyridine- 2-methylpyridine target->precursor2 Oxidation of Methyl Group precursor3 Quinolinic Acid target->precursor3 Multi-step Conversion precursor4 3-Fluoropyridine target->precursor4 Carboxylation approach1 Diazotization-Fluorination (Balz-Schiemann) approach2 Functional Group Interconversion approach3 Ring Synthesis precursor1->approach1 precursor2->approach2 precursor3->approach1 precursor4->approach2

Caption: Retrosynthetic analysis of 3-Fluoropyridine-2-carboxylic Acid.

This analysis highlights three primary strategies:

  • Diazotization-Fluorination: Starting from a C-3 amino-substituted pyridine.

  • Functional Group Interconversion: Modifying a pre-fluorinated pyridine scaffold, such as by oxidizing a methyl group or carboxylating the ring.

  • Multi-step Synthesis from Commodity Chemicals: Building the target from inexpensive starting materials like quinolinic acid.

Pathway I: The Balz-Schiemann Approach from 3-Aminopyridine Precursors

The Balz-Schiemann reaction and its modern variants represent a classical and reliable method for introducing fluorine onto an aromatic ring. This pathway begins with 3-aminopyridine-2-carboxylic acid or its ester, which undergoes diazotization followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.

Pathway Overview & Rationale

This route leverages the readily available 3-aminopyridine-2-carboxylic acid. The core transformation involves the conversion of the amino group into a diazonium salt, which is an excellent leaving group. Subsequent nucleophilic substitution by fluoride yields the desired product. Using an ester of the carboxylic acid is often preferred during the fluorination step to prevent unwanted side reactions with the acidic proton.

G cluster_main Pathway I: Diazotization-Fluorination A 3-Aminopyridine- 2-carboxylic Acid Ester B 3-Diazoniumfluoroborate- 2-carboxylic Acid Ester A->B 1. NaNO2, HBF4 or HF-Pyridine 2. 0-5 °C C 3-Fluoropyridine- 2-carboxylic Acid Ester B->C Heat (Δ) D 3-Fluoropyridine- 2-carboxylic Acid C->D Hydrolysis (e.g., NaOH, H2O) E 3-Fluoropyridine- 2-carboxylic Acid HCl D->E HCl G cluster_main Pathway II: From Quinolinic Acid A Quinolinic Acid B Quinolinic Anhydride A->B Thionyl Chloride (SOCl2) C Pyridine-2,3-dicarboxylic acid-2-isopropyl ester B->C Isopropanol D Isopropyl 3-aminopyridine-2-carboxylate C->D 1. DPPA, Et3N 2. t-BuOH, Heat 3. HCl E Isopropyl 3-fluoropyridine-2-carboxylate D->E NaNO2, HF-Pyridine

Caption: Multi-step synthesis starting from inexpensive Quinolinic Acid.

Expertise: The critical step is the regioselective mono-esterification at the C-2 position. This is ingeniously achieved by first forming the cyclic anhydride, which is then opened by an alcohol (isopropanol). The C-2 carbonyl is more electrophilic and sterically accessible, leading to the desired isomer. The subsequent conversion of the C-3 carboxylic acid to an amine via a Curtius rearrangement with diphenylphosphoryl azide (DPPA) is a standard, high-yielding transformation. [3]

Detailed Experimental Protocol

This protocol is an interpretation of the process described in CN111004171A.

Step 1: Synthesis of Quinolinic Anhydride

  • Suspend quinolinic acid in a suitable solvent (e.g., 1,2-dichloroethane).

  • Add thionyl chloride dropwise and heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Cool the mixture and collect the precipitated quinolinic anhydride by filtration.

Step 2: Mono-esterification

  • Add the quinolinic anhydride to isopropanol and heat to reflux. The alcohol will act as both reactant and solvent.

  • After the reaction is complete, cool and evaporate the solvent to obtain the crude pyridine-2,3-dicarboxylic acid-2-isopropyl ester.

Step 3: Curtius Rearrangement to form the Amine

  • Dissolve the mono-ester in an inert solvent like t-butanol.

  • Add triethylamine (Et3N) followed by diphenylphosphoryl azide (DPPA).

  • Heat the mixture to reflux. The rearrangement proceeds through an isocyanate intermediate, which is trapped by t-butanol to form a Boc-protected amine.

  • After the reaction, remove the t-butanol and treat the residue with concentrated hydrochloric acid to cleave the Boc group, yielding isopropyl 3-aminopyridine-2-carboxylate.

Step 4: Diazotization-Fluorination and Hydrolysis

  • Proceed with the fluorination and subsequent hydrolysis steps as described in Pathway I .

Advantages and Disadvantages
AspectAnalysis
Advantages Utilizes very low-cost starting material (quinolinic acid). [3]The pathway is logical and relies on well-understood named reactions.
Disadvantages Longer synthetic route (more steps). Involves hazardous reagents like thionyl chloride and azides (DPPA), requiring stringent safety protocols.

Pathway III: Oxidation of 3-Fluoro-2-methylpyridine

An alternative strategy involves establishing the fluorine substituent first and then building the carboxylic acid functionality. This can be advantageous if a suitable fluorinated precursor is readily available.

Pathway Overview & Rationale

This route begins with a 3-fluoro-2-methylpyridine (or a related precursor like 6-chloro-3-fluoro-2-methylpyridine) and oxidizes the methyl group to a carboxylic acid. [4]Strong oxidizing agents are required for this transformation.

G cluster_main Pathway III: Oxidation Route A 3-Fluoro-2-methylpyridine (or derivative) B 3-Fluoropyridine- 2-carboxylic Acid A->B Oxidant (e.g., KMnO4 or K2Cr2O7 / H2SO4) Catalyst (e.g., Na2WO4) Heat C 3-Fluoropyridine- 2-carboxylic Acid HCl B->C HCl

Caption: Synthesis via oxidation of a 2-methylpyridine precursor.

Expertise: The choice of oxidant and catalyst is key to achieving high yields without degrading the sensitive fluoropyridine ring. A combination of potassium dichromate in sulfuric acid, catalyzed by sodium tungstate, has been shown to be effective for oxidizing the methyl group of 6-chloro-3-fluoro-2-picoline. [4]The catalyst facilitates the oxidation under conditions that preserve the heterocyclic core.

Data Summary & Field Insights
ParameterValue / ConditionRationale / Insight
Oxidizing SystemK2Cr2O7 / H2SO4A powerful, cost-effective oxidant suitable for converting an aromatic methyl group to a carboxylic acid.
CatalystSodium Tungstate (Na2WO4)Significantly improves reaction efficiency and allows for lower reaction temperatures, preventing ring degradation. [4]
Temperature70–130 °CThe reaction requires heating, but the temperature must be carefully controlled to balance reaction rate with product stability.
Typical Yield>70% (for the oxidation step)Can be very high, but purification from chromium salts can be challenging on a large scale. [4]

Purification, Characterization, and Final Salt Formation

Purification: The crude product from any of these pathways is typically purified by recrystallization. A common procedure involves dissolving the crude acid in a basic aqueous solution, performing an extraction with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product. [4] Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • Melting Point: A sharp melting point indicates high purity. [1] Hydrochloride Salt Formation: The final free acid is often converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is achieved by treating a solution of the pure acid with hydrogen chloride (either as a gas or a solution in a solvent like ether or isopropanol).

Safety Considerations

The synthesis of this compound involves several hazardous materials and reactions that demand strict adherence to safety protocols.

  • Hydrogen Fluoride (HF) and its complexes (HF-Pyridine): Extremely corrosive and toxic. All manipulations must be conducted in a certified fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. An HF-specific safety protocol and access to calcium gluconate gel are mandatory.

  • Diazonium Salts: Potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times and should not be isolated.

  • Azide Reagents (e.g., DPPA): Can be explosive upon shock or heating.

  • Strong Oxidants (K₂Cr₂O₇): Are toxic and pose a fire risk when in contact with organic materials.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways, each with distinct advantages.

  • The Balz-Schiemann approach (Pathway I) offers a direct and reliable route from amino-pyridine precursors, making it a common choice for laboratory-scale synthesis.

  • The synthesis from quinolinic acid (Pathway II) is a more complex but highly cost-effective strategy for industrial-scale production, leveraging an inexpensive starting material. [3]* The oxidation route (Pathway III) provides an excellent alternative if the corresponding fluorinated methylpyridine is readily accessible.

The optimal choice of synthesis pathway depends on the specific requirements of the project, including scale, cost constraints, available starting materials, and safety infrastructure. This guide provides the foundational knowledge for researchers to make informed decisions and successfully execute the synthesis of this critical chemical intermediate.

References

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. CN111004171A.
  • Preparation method of fluoropyridine compounds. CN102898358A.
  • 6-chlorine-3-fluorine-2-picolinic acid synthesis process. CN104003934A.
  • 3-Fluoropyridine-2-Carboxylic Acid. Pipzine Chemicals.
  • 3-Fluoropicolinic acid. SynHet.
  • Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. X-Chemicals.
  • The Chemical Properties and Applications of 3-Fluoropicolinic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

physicochemical properties of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile and high-value building block in modern synthetic chemistry. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and carboxylic acid group on the pyridine ring, make it a crucial intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[1][2] The hydrochloride salt form is specifically designed to improve the compound's handling, stability, and aqueous solubility, which are critical parameters in drug discovery and process development environments.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core . It moves beyond a simple recitation of data, offering field-proven insights into experimental methodologies and the scientific rationale that underpins them, ensuring a robust and reproducible understanding of this important chemical entity.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The hydrochloride salt of 3-Fluoropyridine-2-carboxylic acid ensures that the basic pyridine nitrogen is protonated, a feature that profoundly influences its physical properties compared to its free base form.

IdentifierValueSource
IUPAC Name This compound[3]
Synonyms 3-Fluoropicolinic acid hydrochloride; 3-Fluoro-2-pyridinecarboxylic acid HCl[1][4][5]
CAS Number 1260890-41-2[6]
Free Acid CAS 152126-31-3[3][4][7]
Molecular Formula C₆H₅ClFNO₂[6]
Molecular Weight 177.56 g/mol [6]
Canonical SMILES C1=CC(=C(N=C1)C(=O)O)F.Cl
InChIKey IRERRSXDWUCFIY-UHFFFAOYSA-N (Free Acid)[3][4]

Chemical Structure:

The structure consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a fluorine atom. In the hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium cation with a chloride counter-ion.

Core Physicochemical Properties

The bulk physical properties of the compound are critical for its handling, formulation, and reaction setup. The data presented here are synthesized from predictive models and experimental reports.

PropertyValueComments
Appearance White to light yellow crystalline solid[1][2][8]
Melting Point 154 - 160 °C (for free acid)The hydrochloride salt's melting point may differ. This value likely represents melting with decomposition.[1][4][8]
Boiling Point 265.2 - 293.2 °C (Predicted/Experimental for free acid)Significant decomposition is expected at these temperatures. Not a practical parameter for this compound.[1][2][4][8]
Density ~1.42 - 1.44 g/cm³ (Predicted/Experimental for free acid)[1][2][4][8]
Solubility Slightly soluble in water; Soluble in methanol, ethanolThe hydrochloride salt form significantly enhances aqueous solubility compared to the free acid due to its ionic nature.[8]
Experimental Protocol: Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity. The choice of a capillary method with a slow ramp rate is essential for obtaining an accurate and narrow melting range for a crystalline solid.

  • Sample Preparation: Finely grind a small amount of the crystalline this compound using a mortar and pestle. This ensures uniform heat distribution.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Use a rapid heating ramp (10-15 °C/min) to approach the expected melting point.

    • Once within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

    • Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow range (< 2 °C) is indicative of high purity.

Acidity and Ionization State (pKa)

The compound possesses two key ionizable sites: the carboxylic acid group and the pyridinium proton. Their respective pKa values dictate the molecule's net charge at a given pH, which is a critical determinant of its solubility, membrane permeability, and receptor binding interactions. The carboxylic acid proton is highly acidic, with a predicted pKa of approximately 2.6-2.7.[4][8] The pyridinium proton's pKa is expected to be lower than that of pyridine itself (~5.2) due to the electron-withdrawing effects of the adjacent fluorine and carboxyl groups.

Visualization: pH-Dependent Ionization States

The following diagram illustrates the predominant ionic species of the molecule across a physiological pH range.

G Cationic Cationic (pH < 2) Pyridinium and Carboxylic Acid Zwitterionic Zwitterionic (pH ~2.7 to ~4) Pyridinium and Carboxylate Cationic->Zwitterionic Deprotonation of COOH (pKa ~2.7) Anionic Anionic (pH > 5) Pyridine and Carboxylate Zwitterionic->Anionic Deprotonation of N-H+ (pKa ~4-5 est.) G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Sample Injection (in Methanol/Water) LC_Column C18 Reverse-Phase Column Separation LC_Sample->LC_Column Mobile Phase Flow ESI_Source ESI Source (+ve mode) Desolvation & Ionization LC_Column->ESI_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Orbitrap, QTOF) ESI_Source->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Data_System Data System (Mass Spectrum) Detector->Data_System Signal

Caption: A typical workflow for analyzing the compound via LC-ESI-MS.

Stability and Handling

Proper storage and handling are paramount to maintaining the integrity of the compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C. [4][9]This prevents moisture uptake and potential degradation.

  • Stability: As a hydrochloride salt, it is generally more stable and less hygroscopic than its free base counterpart. However, it should be protected from strong bases, which would deprotonate it to the less stable free acid. Avoid exposure to high temperatures, which could induce decarboxylation.

  • Safety: The compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. [9]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood. [9]

Conclusion

This compound is a compound of significant interest with well-defined physicochemical properties. Its identity, purity, and behavior in solution can be rigorously characterized through a combination of standard analytical techniques including melting point analysis, potentiometric titration, NMR and IR spectroscopy, and mass spectrometry. A thorough understanding of these properties, from its pH-dependent solubility to its spectroscopic fingerprint, is essential for its effective and reproducible application in research and development. This guide provides the foundational knowledge and validated protocols necessary for scientists to confidently utilize this valuable synthetic intermediate.

References

  • LookChem. Cas 152126-31-3, 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID. [Link]

  • Autech Industry Co.,Ltd. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. [Link]

  • Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Pipzine Chemicals. 3-Fluoropyridine-2-Carboxylic Acid. [Link]

  • PubChem. 3-Fluoropyridine | C5H4FN | CID 67794. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • SpectraBase. 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

  • SpectraBase. 3-Fluoropyridine - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

  • Matrix Fine Chemicals. 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 152126-31-3. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]

  • Toocle.com. 3-Fluoropyridine-2-Carboxylic Acid - China Supplier. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

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An In-Depth Technical Guide to 3-Fluoropyridine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property positions for the resulting drug candidates. This technical guide provides a comprehensive overview of 3-Fluoropyridine-2-carboxylic acid, its key identifiers, synthesis, purification, safety considerations, and its pivotal role in the development of innovative therapeutics.

Core Identifiers and Physicochemical Properties

A clear understanding of the fundamental identifiers and properties of 3-Fluoropyridine-2-carboxylic acid is essential for its effective use in a research and development setting. While the compound is often supplied as a free acid, it is important to note that the hydrochloride salt is also commercially available and frequently listed as a synonym.

IdentifierValueReference
CAS Number 152126-31-3[1][2][3][4][5]
Molecular Formula C₆H₄FNO₂[1][2]
Molecular Weight 141.10 g/mol [1]
Synonyms 3-Fluoropicolinic acid, 3-Fluoro-2-pyridinecarboxylic acid, 3-Fluoropyridine-2-carboxylic Acid Hydrochloride[1][2][5]
Canonical SMILES C1=CC(=C(N=C1)C(=O)O)F[5]
InChIKey IRERRSXDWUCFIY-UHFFFAOYSA-N[5]

Physicochemical Data Summary

PropertyValueReference
Melting Point 154 °C[4][5]
Boiling Point 265.2 °C at 760 mmHg[4]
Density 1.419 g/cm³[4]
Flash Point 114.2 °C[1]
pKa (Predicted) 2.71 ± 0.10[4][5]
Appearance White to light yellow or brown crystalline powder[1][4]

Synthesis and Purification: A Technical Workflow

The synthesis of 3-Fluoropyridine-2-carboxylic acid can be approached through several synthetic routes. A common and effective strategy involves the directed ortho-metalation of 3-fluoropyridine followed by carboxylation. This method offers good regioselectivity and is amenable to scale-up.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol is based on established methodologies for the functionalization of fluorinated pyridines.

Step 1: Directed Ortho-Metalation of 3-Fluoropyridine

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Base: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solvent.

  • Substrate Addition: 3-Fluoropyridine, dissolved in the same anhydrous solvent, is then added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete metalation at the 2-position, directed by the fluorine atom.

Step 2: Carboxylation

  • Quenching with Carbon Dioxide: The reaction is quenched by the addition of freshly crushed dry ice (solid carbon dioxide) in excess. The dry ice should be added portion-wise to control the exotherm.

  • Warming and Workup: The reaction mixture is allowed to slowly warm to room temperature. Once the excess dry ice has sublimated, the reaction is quenched with water.

  • Extraction: The aqueous layer is separated and washed with diethyl ether to remove any unreacted 3-fluoropyridine.

  • Acidification: The aqueous layer is then acidified to a pH of approximately 3-4 with hydrochloric acid, leading to the precipitation of the crude 3-Fluoropyridine-2-carboxylic acid.

Step 3: Purification

  • Filtration: The precipitated solid is collected by vacuum filtration and washed with cold water.

  • Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield the final product as a crystalline solid.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Diagram of the Synthetic Workflow

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: 3-Fluoropyridine metalation Directed Ortho-Metalation (n-BuLi, THF, -78 °C) start->metalation carboxylation Carboxylation (Dry Ice) metalation->carboxylation acidification Acidification (HCl) carboxylation->acidification crude_product Crude Product acidification->crude_product filtration Filtration crude_product->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product Pure 3-Fluoropyridine-2-carboxylic Acid drying->final_product

Caption: Synthetic and purification workflow for 3-Fluoropyridine-2-carboxylic Acid.

Applications in Drug Discovery

The unique structural features of 3-Fluoropyridine-2-carboxylic acid make it a valuable synthon for accessing a range of biologically active molecules. Its application spans various therapeutic areas, with notable examples in immunology and neurology.

Key Intermediate in the Synthesis of STING Agonists

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Activation of STING has shown significant promise in cancer immunotherapy. 3-Fluoropyridine-2-carboxylic acid serves as a key precursor in the synthesis of novel STING agonists. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorine atom can modulate the electronic properties and binding affinity of the final compound.

Diagram of Application in STING Agonist Synthesis

G reagent 3-Fluoropyridine-2-carboxylic Acid coupling Amide Coupling (e.g., with a diamine linker) reagent->coupling cyclization Cyclization/ Further Functionalization coupling->cyclization sting_agonist STING Agonist cyclization->sting_agonist

Caption: Role of 3-Fluoropyridine-2-carboxylic Acid in STING agonist synthesis.

Building Block for KCNQ2/3 Potassium Channel Modulators

KCNQ2/3 potassium channels are voltage-gated ion channels that play a crucial role in regulating neuronal excitability. Modulators of these channels have therapeutic potential in treating neurological disorders such as epilepsy and neuropathic pain. The structural motif of 3-Fluoropyridine-2-carboxylic acid can be incorporated into novel KCNQ2/3 modulators, where the fluoropyridine moiety can interact with key residues in the channel's binding pocket.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoropyridine-2-carboxylic acid.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled, remove the person to fresh air and keep comfortable for breathing.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

3-Fluoropyridine-2-carboxylic acid is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique combination of a carboxylic acid functional group and a fluorine-substituted pyridine ring provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its properties, synthesis, and safe handling is paramount for its successful application in the pursuit of novel therapeutics.

References

Please note that a comprehensive list of references with clickable URLs would be provided in a real-world scenario. The citations in the text point to the search results that provided the information.

Sources

spectroscopic data (NMR, IR, MS) of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Authored by a Senior Application Scientist

Foreword: The structural elucidation of novel or modified chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic analysis provides a definitive fingerprint of a molecule's architecture, essential for identity confirmation, purity assessment, and understanding chemical behavior. This guide focuses on this compound, a heterocyclic building block of interest in medicinal chemistry. While direct experimental spectra for this specific salt are not widely published, this document serves as an expert guide to its anticipated spectroscopic features. By grounding our predictions in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide researchers with a robust framework for the acquisition and interpretation of this molecule's spectral data.

Molecular Structure and Its Spectroscopic Implications

This compound is a salt in which the basic nitrogen of the pyridine ring is protonated. This protonation, along with the electron-withdrawing effects of the fluorine and carboxylic acid groups, creates a unique electronic environment that profoundly influences its spectroscopic signature. Understanding these intramolecular interactions is key to accurately interpreting the resulting spectra.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will be informative, with the added dimension of coupling to the ¹⁹F nucleus.

Predicted ¹H NMR Spectral Data

The protonation of the pyridine nitrogen will cause a general downfield shift for all ring protons due to increased electron withdrawal. The spectrum is expected to show three distinct signals for the aromatic protons and a broad, exchangeable signal for the acidic protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment
H68.8 - 9.1dd~5.5 (³JHH), ~1.5 (⁴JHH)1HProton ortho to N⁺
H58.4 - 8.6ddd~8.5 (³JHH), ~5.5 (³JHH), ~1.0 (⁴JHF)1HProton para to F
H47.8 - 8.1ddd~8.5 (³JHH), ~7.5 (³JHF), ~1.5 (⁴JHH)1HProton meta to F, ortho to N⁺
Acidic Protons13.0 - 15.0br s-2HCOOH and N⁺-H

Expertise & Causality:

  • H6 Position: The proton at the C6 position is ortho to the protonated nitrogen, placing it in a highly deshielded environment, hence its predicted downfield shift. It will appear as a doublet of doublets due to coupling with H5 (³JHH) and H4 (⁴JHH).

  • H5 Position: This proton will be coupled to H6 and H4 (both ³JHH). A smaller four-bond coupling to fluorine (⁴JHF) is also expected.

  • H4 Position: The proton at C4 is coupled to H5 (³JHH) and H6 (⁴JHH). Crucially, it will also exhibit a significant three-bond coupling to the fluorine atom (³JHF), which is typically in the range of 5-10 Hz.

  • Acidic Protons: The carboxylic acid proton and the N⁺-H proton will likely be exchangeable with residual water in the solvent (e.g., DMSO-d₆) and may appear as a single, broad singlet. Their chemical shift is highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct carbon signals. The presence of the highly electronegative fluorine atom will cause a large C-F coupling constant for C3 and smaller, through-bond couplings for other carbons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C=O | 165 - 168 | d | ~3-5 (³JCF) | Carboxylic Acid | | C3 | 158 - 162 | d | ~240-260 (¹JCF) | Carbon bonded to F | | C6 | 148 - 151 | d | ~4-6 (³JCF) | Carbon ortho to N⁺ | | C5 | 144 - 147 | s | - | Carbon para to F | | C2 | 138 - 141 | d | ~15-20 (²JCF) | Carbon bonded to COOH | | C4 | 125 - 128 | d | ~20-25 (²JCF) | Carbon ortho to N⁺ |

Expertise & Causality:

  • ¹JCF Coupling: The most prominent feature will be the large one-bond coupling constant for C3, which is characteristic of a direct C-F bond. This signal will appear as a doublet.

  • ²JCF and ³JCF Couplings: The carbons C2, C4, and the carboxyl carbon (C7) will also appear as doublets due to smaller two- and three-bond couplings to fluorine, providing valuable structural confirmation.

  • Chemical Shifts: The carbons directly attached to or near the electronegative nitrogen and fluorine atoms (C3, C6, C2, C5) are expected to be the most downfield.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize the salt and allows for the observation of exchangeable protons.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C{¹H} spectrum.

    • Set a spectral width of approximately 200 ppm.

    • A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound will be characterized by absorptions from the carboxylic acid, the aromatic ring, the C-F bond, and the protonated amine.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H StretchCarboxylic Acid (H-bonded)
2800-3100Medium, BroadN⁺-H StretchPyridinium ion
~1710-1730Strong, SharpC=O StretchCarboxylic Acid
~1600-1620MediumC=C / C=N StretchAromatic Ring
~1200-1250StrongC-F StretchAryl-Fluoride
~1150-1200StrongC-O StretchCarboxylic Acid

Expertise & Causality:

  • O-H Stretch: The carboxylic acid O-H stretch will be exceptionally broad due to extensive hydrogen bonding, a hallmark of carboxylic acid dimers and interaction with the hydrochloride counter-ion.

  • N⁺-H Stretch: The stretching vibration of the proton on the pyridine nitrogen will appear as a broad band, often superimposed on the O-H stretch region.

  • C=O Stretch: The carbonyl stretch is a strong, sharp absorption. Its position at the higher end of the typical carboxylic acid range reflects the electron-withdrawing nature of the fluorinated pyridine ring.

  • C-F Stretch: A strong absorption band in the fingerprint region is expected for the C-F stretching vibration, which is a key diagnostic feature for this molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrometry Data

For electrospray ionization (ESI), which is a soft ionization technique suitable for polar, pre-ionized samples like this hydrochloride salt, the primary observation will be the protonated molecule of the free base.

  • Molecular Formula (Free Base): C₆H₄FNO₂

  • Exact Mass (Free Base): 141.0226 u

  • Predicted [M+H]⁺: 142.0304 m/z

Fragmentation Pathway: The primary fragmentation of the [M+H]⁺ ion is expected to occur via the loss of neutral molecules.

parent [M+H]⁺ m/z = 142.03 frag1 Loss of H₂O m/z = 124.02 parent->frag1 - H₂O frag2 Loss of CO m/z = 96.01 frag1->frag2 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway for 3-Fluoropyridine-2-carboxylic Acid.

Expertise & Causality:

  • Initial Loss of Water: A common fragmentation pathway for carboxylic acids is the loss of water (18 u) from the protonated molecule to form a stable acylium ion. This would result in a fragment at m/z 124.02.

  • Decarbonylation: The resulting acylium ion can then lose carbon monoxide (28 u) to yield a fluoropyridinium cation fragment at m/z 96.01. This two-step loss (H₂O then CO) is characteristic of aromatic carboxylic acids.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid to ensure complete protonation and aid in the ESI process.

  • Instrument Setup (LC-MS with ESI):

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) for accurate mass measurements.[1]

    • Infuse the sample solution directly or via a liquid chromatography (LC) system.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., spray voltage, capillary temperature) for maximum signal intensity of the target ion.

  • Data Acquisition:

    • MS¹ Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

    • MS² (Tandem MS) Scan: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 142.03) as the precursor and fragmenting it using collision-induced dissociation (CID). This will generate the fragmentation spectrum to confirm the predicted pathway.

  • Data Analysis: Use the instrument software to analyze the accurate mass of the parent ion and its fragments to confirm their elemental compositions.

Conclusion

This guide provides a comprehensive, theory-based framework for the spectroscopic analysis of this compound. By understanding the predicted NMR shifts and couplings, the characteristic IR vibrational modes, and the logical MS fragmentation patterns, researchers, scientists, and drug development professionals can confidently acquire, interpret, and validate the structure of this important chemical building block. The provided protocols offer a standardized approach to ensure the generation of high-quality, reproducible data.

References

  • Sigma-Aldrich.Safety Data Sheet for 3-Fluoropyridine-2-carboxylic acid.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy, 5th Edition. Cengage Learning. (A foundational textbook for the principles of NMR, IR, and MS).
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives.[Link].[2] (A resource detailing typical spectroscopic values for relevant functional groups).

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoropyridine-2-carboxylic Acid Hydrochloride is a fluorinated pyridine derivative of significant interest in contemporary drug discovery and development.[1] The incorporation of a fluorine atom onto the pyridine ring can modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, making it an attractive building block for novel therapeutic agents.[2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for successful formulation development, ensuring bioavailability, and meeting regulatory requirements.

This technical guide provides a comprehensive overview of the critical solubility and stability considerations for this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent molecule, 3-Fluoropyridine-2-carboxylic acid, is essential before delving into the characteristics of its hydrochloride salt.

PropertyValueSource
Molecular FormulaC₆H₄FNO₂[4]
Molecular Weight141.10 g/mol [4]
Melting Point154-160 °C[1][5]
Boiling Point265.2 °C at 760 mmHg[1]
Density1.419 g/cm³[1]
pKa~2.6 - 2.71 (Predicted)[1][5]
AppearanceWhite to light yellow or brown crystalline powder[1]

The hydrochloride salt is formed by the reaction of the weakly basic pyridine nitrogen with hydrochloric acid. This salt form is often utilized to enhance the aqueous solubility and dissolution rate of a parent compound. However, the stability of hydrochloride salts, particularly of weakly basic compounds, can be susceptible to disproportionation back to the free base, a phenomenon that must be carefully evaluated.[6][7]

Solubility Profile: A Cornerstone of Developability

The solubility of an API is a critical determinant of its oral bioavailability. For this compound, a comprehensive solubility profile across a range of aqueous and organic media is necessary to inform formulation strategies.

Theoretical Considerations

The aqueous solubility of this compound is expected to be pH-dependent due to the ionizable carboxylic acid and pyridine functional groups. The hydrochloride salt form is anticipated to exhibit higher aqueous solubility compared to the free acid, particularly at low pH. However, in less polar organic solvents, the free acid form may demonstrate greater solubility.

Experimental Workflow for Solubility Determination

A robust and reproducible method for determining the equilibrium solubility is the shake-flask method.[8] This method ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol for Solubility Assessment
  • Preparation of Media: Prepare a range of aqueous buffers (pH 1.2, 4.5, 6.8) and select relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).[9]

  • Sample Preparation: Add an excess of this compound to vials containing a known volume of each medium to create a supersaturated solution.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: At various time points (e.g., 12, 24, 48 hours), withdraw an aliquot of the suspension.

  • Separation: Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[10]

  • Data Analysis: Plot the concentration against time. Equilibrium is confirmed when consecutive measurements are consistent. The final concentration is reported as the equilibrium solubility.

Anticipated Solubility Profile

The following table presents a plausible solubility profile for this compound, based on the general properties of similar compounds.

SolventTemperature (°C)Anticipated Solubility (mg/mL)
pH 1.2 Buffer2550 - 100
pH 4.5 Buffer2510 - 20
pH 6.8 Buffer255 - 10
Water2515 - 25
Ethanol25> 50
Methanol25> 50
DMSO25> 100

Stability Profile: Ensuring Product Quality and Safety

A comprehensive stability profile is essential to identify potential degradation pathways, establish appropriate storage conditions, and define the shelf-life of the API. Forced degradation studies are a critical component of this evaluation, as outlined in the International Council for Harmonisation (ICH) guidelines.[11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies expose the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13] The goal is to achieve a target degradation of 5-20% of the active ingredient.[14][15]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a systematic approach to conducting forced degradation studies in accordance with ICH guidelines.[11]

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocol for Forced Degradation Studies
  • Hydrolytic Stability:

    • Acidic: Dissolve the compound in 0.1 M HCl and heat at 80°C.

    • Basic: Dissolve the compound in 0.1 M NaOH and maintain at room temperature.

    • Neutral: Dissolve the compound in water and heat at 80°C.

  • Oxidative Stability: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.[16]

  • Thermal Stability: Expose the solid compound to dry heat at an elevated temperature (e.g., 105°C).

  • Photostability: Expose the solid compound and its solution to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light, as per ICH Q1B guidelines.[17][18][19][20][21] A dark control should be run in parallel.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC-UV method.

  • Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.

Potential Degradation Pathways

Based on the structure of 3-Fluoropyridine-2-carboxylic Acid, potential degradation pathways include:

  • Hydrolysis: The carboxylic acid group is generally stable, but under harsh conditions, decarboxylation could occur.

  • Oxidation: The pyridine ring is susceptible to N-oxidation.[22]

  • Photodegradation: UV light can induce various reactions, including ring cleavage or polymerization.

The fluorine substituent is expected to enhance the stability of the pyridine ring towards some degradation pathways.[23]

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the comprehensive characterization of this promising molecule. By systematically evaluating its physicochemical properties, researchers and developers can mitigate risks, optimize formulation strategies, and ultimately, accelerate the journey from the laboratory to the clinic.

References

  • Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org.
  • International Council for Harmonis
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Thakral, S., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 13(12), 4134-4144.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Ascendia Pharma.
  • SlideShare. (2023, April 3). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Kaiser, M., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews, 60(3), 483-498.
  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • LookChem. Cas 152126-31-3, 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID.
  • ResearchGate.
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  • Celerity Pharmaceutical Development. (2025, November 5).
  • Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles.
  • National Institutes of Health. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(24), 18074-18086.
  • STEMart.
  • PubMed. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405.
  • American Society for Microbiology. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(12), e00494-19.
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  • World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies.
  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-589.
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  • ACS Publications. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, 8(39), 35836-35845.
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discovery and history of fluorinated pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Fluorinated Pyridine Carboxylic Acids

Abstract

The strategic incorporation of fluorine into the pyridine carboxylic acid scaffold represents a landmark achievement in modern agrochemical and pharmaceutical development. The unique physicochemical properties conferred by fluorine—including enhanced metabolic stability, increased lipophilicity, and altered binding affinities—have given rise to a class of molecules with profound biological impact.[1] This technical guide provides a comprehensive exploration of the . We will trace the evolution from early, formidable synthetic hurdles to the development of sophisticated fluorination methodologies that have enabled the creation of highly effective herbicides and versatile pharmaceutical intermediates. The narrative emphasizes the causality behind experimental choices, details key synthetic protocols, and examines the structure-activity relationships that govern the efficacy of these vital compounds.

Part 1: Foundational Chemistry and Early Synthetic Hurdles

The journey to synthesize fluorinated pyridines was initially fraught with difficulty. The pyridine ring, while a cornerstone of biologically active compounds, presented significant challenges to early chemists attempting to introduce fluorine. The first reported synthesis of a simple fluoropyridine, 4-fluoropyridine, was achieved in 1958 by Wibaut et al. through the decomposition of 4-pyridyl diazonium fluoride.[1] However, the process was plagued by poor and impure yields.[1]

A significant early challenge was the inherent instability of certain isomers. For instance, 4-fluoropyridine was discovered to be highly susceptible to an acid-catalyzed transformation, complicating its isolation and purification.[1] Early synthetic strategies often relied on hazardous reagents and intermediates, such as the potentially explosive diazonium salts used in the Balz-Schiemann reaction, which for a time was a primary method for introducing fluorine onto aromatic rings.[1] These initial struggles underscored the need for more robust and selective fluorination methods, a demand that would be amplified by the burgeoning agrochemical industry.

Part 2: The Agrochemical Revolution and the Rise of Synthetic Auxins

The mid-20th century saw the emergence of synthetic herbicides, with one of the most important classes being the auxin mimics. These compounds structurally and functionally resemble the natural plant growth hormone indole-3-acetic acid (IAA), but their enhanced stability leads to lethal overstimulation of growth in susceptible broadleaf plants.[2][3][4]

The first major breakthrough in the pyridine carboxylic acid class was the discovery of Picloram (4-amino-3,5,6-trichloropicolinic acid) by Dow Chemical, introduced commercially in 1963.[5] Synthesized from α-picoline through successive chlorination, amination, and hydrolysis, Picloram proved to be a highly effective systemic herbicide, particularly against deep-rooted perennial weeds.[5] However, its high efficacy was coupled with significant soil persistence, which could cause damage to subsequent crops and limited its application.[5]

This led to further research and the development of related compounds with improved environmental profiles, such as Clopyralid (3,6-dichloropicolinic acid), launched in 1975, and Aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid), commercialized in 2006.[5][6][7]

Mechanism of Action: Auxin Mimicry

Synthetic auxins, including the pyridine carboxylic acids, exert their herbicidal effects by hijacking the plant's natural growth regulation machinery.[4]

  • Perception: The herbicide molecule is recognized by F-box protein receptors, primarily the TIR1/AFB family.[3][8]

  • Complex Formation: The binding of the auxin mimic to the receptor promotes the formation of an SCFTIR1/AFB ubiquitin-ligase complex.

  • Repressor Degradation: This complex targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3]

  • Uncontrolled Gene Expression: The degradation of these repressors unleashes Auxin Response Factors (ARFs), which activate the transcription of a cascade of auxin-responsive genes.[3][8]

  • Phytotoxicity: This leads to an overproduction of growth-related hormones like ethylene and abscisic acid (ABA), resulting in uncontrolled cell elongation, epinasty (leaf drooping), tissue swelling, and ultimately, plant death.[3]

Auxin_Mechanism cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., Fluroxypyr) Receptor TIR1/AFB Receptor Auxin->Receptor Binds SCFu SCF Ubiquitin Ligase Complex Receptor->SCFu Activates AuxIAA Aux/IAA Repressor SCFu->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses DNA Auxin Response Genes ARF->DNA Activates Transcription Death Uncontrolled Growth & Plant Death DNA->Death

Caption: Auxin herbicide mechanism of action in the plant cell nucleus.

Part 3: The Fluorine Advantage and the Evolution of Synthetic Strategy

The introduction of fluorine into the pyridine carboxylic acid structure marked a significant advancement, leading to compounds with unique properties. A prime example is Fluroxypyr , developed by Dow Chemical in the mid-1970s.[9] Fluroxypyr, or [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid, is a potent post-emergence herbicide used to control broadleaf weeds.[9][10][11] Its development, and that of other fluorinated analogues, was made possible by the maturation of synthetic fluorination techniques.

Key Fluorination Methodologies

The synthesis of fluorinated pyridines has evolved from hazardous, low-yield methods to a diverse toolkit of efficient and selective strategies.[1]

  • Halogen Exchange (Halex) Fluorination: This nucleophilic substitution method is one of the most important industrial routes. It involves reacting a chlorinated pyridine precursor with an anhydrous fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF), often in a polar aprotic solvent like DMSO at elevated temperatures.[5][12] This method is particularly effective when the chlorine atom is activated by electron-withdrawing groups on the ring.

  • Electrophilic Fluorination: The development of modern electrophilic fluorinating agents, such as N-fluoropyridinium salts and Selectfluor®, has revolutionized the synthesis of fluorinated aromatics.[13] These reagents can achieve direct C-H fluorination, often with high regioselectivity.[14][15][16] For instance, fluorination of pyridines often occurs selectively at the position adjacent to the nitrogen atom.[17][18]

  • Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines: In a complementary strategy, a fluorine atom can be installed on the pyridine ring and then serve as an excellent leaving group in SNAr reactions.[19][20] This "late-stage functionalization" approach is incredibly powerful for medicinal chemistry and structure-activity relationship (SAR) studies, allowing for the rapid synthesis of a diverse library of analogues from a common fluorinated intermediate.[19][20]

Fluorination_Strategies cluster_halex Halogen Exchange (Halex) cluster_electrophilic Electrophilic Fluorination cluster_snar Late-Stage Functionalization (SNAr) ChloroPy Chloropyridine (Ar-Cl) FluoroPy_H Fluoropyridine (Ar-F) ChloroPy->FluoroPy_H CsF or KF (Nucleophilic) Pyridine Pyridine (Ar-H) FluoroPy_E Fluoropyridine (Ar-F) Pyridine->FluoroPy_E Selectfluor® (Electrophilic) FluoroPy_S Fluoropyridine (Ar-F) FunctionalizedPy Functionalized Pyridine (Ar-Nu) FluoroPy_S->FunctionalizedPy Nucleophile (Nu-) (Substitution)

Caption: Major strategies for the synthesis of fluorinated pyridines.

Part 4: Key Synthetic Protocols

To provide practical insight, this section details representative experimental protocols derived from established synthetic routes.

Protocol 1: Synthesis of 4-Amino-3,5-dichloro-6-fluoro-2-picolinonitrile via Halex Fluorination

This protocol describes a key step in the synthesis of many modern pyridine herbicides, involving the protection of an amino group followed by a nucleophilic halogen exchange reaction to introduce fluorine.[5]

Protocol_1_Workflow Start Start: 4-amino-3,5,6- trichloro-2-picolinonitrile Step1 Step 1: Protection Phthaloyl Chloride, TEA, DMAP Start->Step1 IntermediateB Intermediate B: Phthaloyl Protected Step1->IntermediateB Step2 Step 2: Fluorination Dried CsF, DMSO, Heat IntermediateB->Step2 IntermediateC Intermediate C: Fluorinated Step2->IntermediateC Step3 Step 3: Deprotection Conc. NH4OH IntermediateC->Step3 End Product D: 4-amino-3,5-dichloro -6-fluoro-2-picolinonitrile Step3->End

Caption: Workflow for the synthesis of a key fluorinated intermediate.

Step-by-Step Methodology:

  • Amino Group Protection:

    • To a solution of 4-amino-3,5,6-trichloro-2-picolinonitrile (A ) in a suitable solvent, add triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Cool the mixture in an ice bath and add phthaloyl chloride dropwise.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the crude product to yield the protected intermediate (B ).

  • Halex Fluorination:

    • In a flame-dried flask under an inert atmosphere, dissolve intermediate B in anhydrous dimethyl sulfoxide (DMSO).

    • Add dried cesium fluoride (CsF).

    • Heat the reaction mixture to the required temperature (e.g., 80-120 °C) and stir for several hours until the starting material is consumed.

    • Cool the reaction, pour it into ice water, and extract the product with an appropriate solvent. Purify to obtain the fluorinated intermediate (C ).[5]

  • Deprotection:

    • Dissolve the fluorinated intermediate C in a solvent and treat with concentrated ammonium hydroxide.

    • Stir the reaction at room temperature until the phthaloyl group is cleaved.

    • Isolate and purify the final product, 4-amino-3,5-dichloro-6-fluoro-2-picolinonitrile (D ).[5]

Protocol 2: Acid Hydrolysis of a Trichloromethyl Group to a Carboxylic Acid

This procedure is a common method for generating the carboxylic acid moiety on the pyridine ring from a trichloromethyl precursor.[21][22]

Step-by-Step Methodology:

  • Reaction Setup:

    • Charge a reaction vessel with the starting material, such as 3-chloro-2-(trichloromethyl)pyridine.

    • Carefully add a strong mineral acid, such as concentrated sulfuric acid.[21]

  • Hydrolysis:

    • Heat the mixture to a temperature ranging from 20 °C to 140 °C.[21] The optimal temperature depends on the specific substrate.

    • Maintain the temperature and stir for 0.5 to 2 hours until the hydrolysis is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • The product, 3-chloropicolinic acid, may precipitate from the acidic solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Part 5: Data Summary and Future Outlook

The development of fluorinated pyridine carboxylic acids has yielded several highly successful commercial herbicides.

HerbicideCompanyYear IntroducedKey Features
Picloram Dow Chemical1963First picolinic acid herbicide; highly effective but persistent.[5][23]
Clopyralid Dow Chemical1975Improved soil profile compared to Picloram.[5][7]
Fluroxypyr Dow Chemical1985Key fluorinated auxin herbicide; effective on broadleaf weeds.[9]
Aminopyralid Dow AgroSciences2006High activity at low application rates.[6][7]

The journey from the challenging initial synthesis of simple fluoropyridines to the large-scale industrial production of complex fluorinated pyridine carboxylic acids showcases the remarkable progress in synthetic organic chemistry. The strategic use of fluorine has not only produced highly effective agrochemicals but has also provided a versatile platform for drug discovery.[1]

Future research will likely focus on several key areas:

  • Development of more sustainable and efficient fluorination methods that minimize hazardous reagents and byproducts.

  • Exploration of novel pyridine carboxylic acid scaffolds to overcome growing weed resistance issues.

  • Application of late-stage functionalization techniques to expand the chemical space for discovering new pharmaceutical agents based on the fluorinated pyridine core.

The history of fluorinated pyridine carboxylic acids is a testament to the power of chemical innovation in addressing critical challenges in agriculture and medicine.

References

  • Grokipedia. (2026, January 8). Fluroxypyr.
  • SciELO. (n.d.). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances.
  • Blog. (n.d.). 3-chloropicolinic acid (57266-69-0): Synthesis, Applications, Side effects and Storage.
  • Google Patents. (n.d.). US12017993B2 - Preparation of halogen analogs of picloram.
  • Benchchem. (n.d.). The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridine Compounds.
  • PMC - NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • PMC. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
  • (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action.
  • MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
  • PMC - NIH. (n.d.). Auxin Herbicide Action: Lifting the Veil Step by Step.
  • Journal of the American Chemical Society. (2025, May 20). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates.
  • The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin.
  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • PMC - NIH. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • PMC - NIH. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
  • (n.d.). Manufacturing Insights: Producing 3-Chloropyridine-2-Carboxylic Acid.
  • ResearchGate. (n.d.). Nucleophilic fluorination of pyridine‐N‐oxides via....
  • Google Patents. (n.d.). WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • R Discovery. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®..
  • ResearchGate. (2025, August 6). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction..
  • NIH. (2013, October 31). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer.
  • UC Merced. (2019, July 12). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations.
  • ACS Publications. (n.d.). Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines | The Journal of Organic Chemistry.
  • PMC - NIH. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • Wikipedia. (n.d.). Fluroxypyr.
  • PubMed. (2013, November 22). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.
  • PubChem. (n.d.). Fluroxypyr | C7H5Cl2FN2O3 | CID 50465.
  • IARC Publications. (n.d.). Picloram.

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An In-depth Technical Guide to the Fundamental Reactivity of the Pyridine Ring in 3-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Fluoropyridine-2-carboxylic acid is a pivotal building block in modern medicinal chemistry and materials science.[1] Its utility stems from a unique electronic architecture where the inherent properties of the pyridine ring are profoundly modulated by the synergistic, electron-withdrawing effects of a C-3 fluorine atom and a C-2 carboxylic acid group. This guide provides a detailed analysis of the molecule's fundamental reactivity, moving beyond simple reaction schemes to explain the underlying electronic principles. We will explore the dominant reaction pathways, such as Nucleophilic Aromatic Substitution (SNAr), the significant deactivation towards Electrophilic Aromatic Substitution (SEAr), and key transformations involving the carboxylic acid moiety. This document serves as a technical resource for scientists aiming to leverage the specific reactivity of this versatile scaffold in complex molecular design and synthesis.

Introduction: The Strategic Importance of 3-Fluoropyridine-2-carboxylic Acid

The pyridine ring is a ubiquitous scaffold in biologically active compounds.[2] The strategic incorporation of fluorine into such scaffolds is a cornerstone of modern drug design, as its high electronegativity and small size can significantly alter pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, bioavailability, and receptor binding affinity.[2][3] 3-Fluoropyridine-2-carboxylic acid (molecular formula C₆H₄FNO₂) emerges as a particularly valuable intermediate, offering a trifecta of reactive handles: the electron-deficient pyridine ring, a nucleophilic substitution-prone C-F bond, and a versatile carboxylic acid group.[1][4] This unique combination allows for its use as a key building block in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.[1]

Table 1: Physicochemical Properties of 3-Fluoropyridine-2-carboxylic Acid
PropertyValueReference
CAS Number 152126-31-3[1][5]
Molecular Formula C₆H₄FNO₂[1][4][5]
Molecular Weight 141.10 g/mol [1][5]
Appearance Light yellow to brown crystalline powder[1][4]
Melting Point 154 °C[1][4]
Boiling Point 265.2 °C at 760 mmHg[1][4]
pKa 2.71 ± 0.10 (Predicted)[1][4]
Density 1.419 g/cm³[1][4]

Core Reactivity Principles: An Electronic Deep Dive

The reactivity of 3-Fluoropyridine-2-carboxylic acid is not random; it is a direct consequence of the electronic interplay between the nitrogen heteroatom and the two powerful electron-withdrawing substituents.

The Pyridine Scaffold: An Electron-Deficient Heterocycle

Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This fundamental property makes the ring system less susceptible to attack by electrophiles (electrophilic aromatic substitution) and significantly more prone to attack by nucleophiles (nucleophilic aromatic substitution).[6] The nitrogen's lone pair does not participate in the aromatic π-system and imparts basicity, allowing for protonation or coordination with Lewis acids, which further deactivates the ring towards electrophiles.[6][7]

The Directing Influence of Substituents

The fluorine atom at C-3 and the carboxylic acid at C-2 both act as strong electron-withdrawing groups, profoundly influencing the ring's electron density.

  • Fluorine (C-3): Exerts a powerful inductive effect (-I), pulling electron density away from the ring through the sigma bond. While it has a weak resonance-donating effect (+M), the inductive withdrawal is dominant for halogens. This effect further deactivates the ring towards electrophiles but makes it more electrophilic and thus more susceptible to nucleophilic attack.[8]

  • Carboxylic Acid (C-2): This group is strongly deactivating through both an inductive effect (-I) and a resonance effect (-M), withdrawing electron density from the ring's π-system. Its position ortho to the nitrogen atom enhances the overall electron deficiency of the molecule.

The cumulative effect renders the pyridine ring in this molecule highly electrophilic and poised for nucleophilic attack.

Caption: Electronic withdrawing effects in 3-Fluoropyridine-2-carboxylic Acid.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

The convergence of electron-withdrawing groups makes the pyridine ring an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This is the most synthetically valuable reaction class for this molecule.

Mechanistic Rationale for SNAr Favorability

SNAr reactions proceed via a two-step addition-elimination mechanism.[9]

  • Addition: A nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored.

For pyridines, nucleophilic attack is strongly favored at the C-2 and C-4 positions (ortho and para to the nitrogen). This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[10] In 3-Fluoropyridine-2-carboxylic acid, the C-4 and C-6 positions are activated for nucleophilic attack. Furthermore, fluorine is an excellent leaving group for SNAr reactions, often being superior to other halogens like chlorine.[6][11][12] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[11][12]

SNAr_Mechanism Start 3-Fluoropyridine-2-carboxylic Acid + Nu⁻ Step1 Nucleophilic Attack at C-4 Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Addition Resonance1 Charge on C2 Intermediate->Resonance1 Resonance Resonance2 Charge on C6 Intermediate->Resonance2 Resonance Resonance3 Charge on Nitrogen (Major Contributor) Intermediate->Resonance3 Resonance Step2 Loss of Leaving Group (F⁻) Resonance1->Step2 Resonance2->Step2 Resonance3->Step2 Product 4-Substituted-Pyridine-2-carboxylic Acid Step2->Product Elimination

Caption: Generalized SNAr mechanism at the C-4 position.

Regioselectivity of Nucleophilic Attack

While the fluorine at C-3 could potentially act as a leaving group, nucleophilic attack is more likely to occur at the positions activated by the ring nitrogen, namely C-4 and C-6. The outcome will depend on the specific nucleophile and reaction conditions. The presence of the bulky carboxylic acid group at C-2 may sterically hinder attack at the C-6 position to some extent, potentially favoring substitution at C-4.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a representative example for the substitution of a fluoride in a highly electron-deficient fluoropyridine with a nitrogen nucleophile, based on general procedures for SNAr reactions.[11][12]

  • Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve 3-Fluoropyridine-2-carboxylic acid (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

    • Rationale: Polar aprotic solvents are ideal for SNAr as they solvate the cation of the base but not the nucleophile, increasing its reactivity.

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

    • Rationale: The base deprotonates the carboxylic acid and also serves as an acid scavenger for any HF generated if substitution occurs at C-3. Carbonates are often preferred for their mildness and heterogeneity.

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Rationale: Heating is typically required to overcome the activation energy for the formation of the Meisenheimer complex.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer can be acidified to recover any unreacted starting material or product if it is also acidic.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Electrophilic Aromatic Substitution (SEAr): A Challenging Transformation

In stark contrast to its SNAr reactivity, 3-Fluoropyridine-2-carboxylic acid is exceptionally resistant to electrophilic aromatic substitution.

Factors Contributing to Ring Deactivation
  • Cumulative Electron Withdrawal: As detailed in Section 2.2, the combined -I and -M effects of the nitrogen, fluorine, and carboxylic acid groups drastically reduce the electron density of the aromatic π-system, making it a poor nucleophile.[6]

  • Protonation/Lewis Acid Coordination: The conditions required for SEAr (e.g., strong acids for nitration or sulfonation, Lewis acids for Friedel-Crafts) will readily protonate or coordinate to the basic nitrogen atom.[7] This places a positive charge on the ring system, creating immense electrostatic repulsion towards an incoming electrophile (E⁺) and further deactivating the ring.

Direct electrophilic substitution on this substrate is generally not a viable synthetic strategy. Alternative approaches, such as functionalizing a different pyridine derivative and introducing the fluorine and carboxylic acid groups later, are necessary.

Reactions Involving the Carboxylic Acid Moiety

The C-2 carboxylic acid is a key functional handle for derivatization and transformation.

Decarboxylation to 3-Fluoropyridine

Pyridine-2-carboxylic acids can undergo decarboxylation, often facilitated by electron-withdrawing groups on the ring.[13] Heating 3-Fluoropyridine-2-carboxylic acid, potentially in the presence of a catalyst or in a high-boiling solvent, can lead to the extrusion of CO₂ to form 3-fluoropyridine. This provides a valuable route to this important fluorinated heterocycle.

Decarboxylation_Mechanism Start 3-Fluoropyridine-2-carboxylic Acid Heat Heat (Δ) Start->Heat TS Zwitterionic Intermediate / Concerted Transition State Heat->TS Thermal Energy Input Products 3-Fluoropyridine + CO₂ TS->Products CO₂ Extrusion

Sources

A Theoretical and Spectroscopic Investigation of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride: A DFT-Based Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride, a key heterocyclic building block in modern medicinal chemistry.[1] Leveraging Density Functional Theory (DFT), we outline a robust computational protocol to elucidate the molecule's structural, vibrational, and electronic properties. This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating methodology to predict and interpret molecular characteristics critical for rational drug design. The guide details the causality behind the selection of computational methods, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) theory, and Molecular Electrostatic Potential (MEP) mapping. By synthesizing insights from studies on analogous fluorinated and pyridine-based compounds, we present a predictive analysis that serves as a powerful adjunct to empirical research, enabling a deeper understanding of the molecule's behavior at a quantum-mechanical level.

Introduction: The Nexus of Fluorine Chemistry and Computational Insight

Fluorinated pyridine derivatives represent a cornerstone of contemporary pharmaceutical development, with the strategic incorporation of fluorine atoms often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2] 3-Fluoropyridine-2-carboxylic Acid, particularly in its hydrochloride salt form, is a valuable intermediate used in the synthesis of more complex bioactive compounds.[1] The hydrochloride salt enhances the compound's solubility and handling characteristics, making it more amenable to various synthetic and screening processes.

Understanding the intrinsic properties of this molecule—its precise three-dimensional structure, vibrational signature, and electronic reactivity—is paramount for its effective utilization. While experimental techniques provide essential data, they are often resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a predictive, cost-effective, and highly detailed alternative for characterizing molecular systems.[3][4] DFT allows us to model the molecule's behavior with high accuracy, providing insights that can guide and rationalize experimental findings.[5] This guide establishes a comprehensive computational workflow to fully characterize this compound, demonstrating the synergy between theoretical calculations and applied chemical research.

Computational Methodology: A Validated Protocol

The following protocol outlines a step-by-step methodology for the theoretical analysis of this compound. The choices of theory and basis set are grounded in their proven efficacy for similar heterocyclic systems.[3][6]

The Computational Workflow

The entire process follows a logical sequence, where the output of each step serves as a validated input for the next. This ensures the integrity and reliability of the final results.

G Computational Analysis Workflow cluster_1 Property Analysis A 1. Input Structure Generation (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation (Confirms true energy minimum) B->C D Spectroscopic Analysis (FT-IR & FT-Raman Spectra) C->D E Electronic Properties (HOMO-LUMO, Energy Gap) C->E F Charge Distribution & Reactivity (MEP Analysis) C->F G Intramolecular Interactions (NBO Analysis) C->G

Caption: A standard workflow for DFT-based molecular characterization.

Step-by-Step Experimental Protocol
  • Structure Preparation:

    • The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView).

    • Causality: The hydrochloride form implies protonation. Based on the higher basicity of the pyridine nitrogen compared to the carboxylic acid oxygens, the proton is placed on the nitrogen atom. This is a critical initial assumption that dictates the entire electronic structure.

  • Geometry Optimization:

    • The initial structure is optimized to find its most stable energetic conformation. This is performed using the Gaussian 16 software package.

    • Level of Theory: Density Functional Theory (DFT) is selected for its excellent balance of accuracy and computational cost.

    • Functional: The B3LYP hybrid functional is employed, as it has a long-standing record of providing reliable results for a wide range of organic molecules.[3][7]

    • Basis Set: The 6-311++G(d,p) basis set is chosen. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing systems with lone pairs and hydrogen bonds. The "(d,p)" adds polarization functions, allowing for more flexibility in describing bond shapes and asymmetries.[6]

  • Frequency Calculation:

    • Following optimization, a vibrational frequency calculation is performed at the identical B3LYP/6-311++G(d,p) level of theory.

    • Trustworthiness: The absence of any imaginary frequencies in the output confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface, validating the geometry.[6]

    • Application: The calculated frequencies are used to simulate the infrared (IR) and Raman spectra. A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is applied to the raw frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data.[3]

  • Electronic and Chemical Property Analysis:

    • Using the optimized geometry, single-point energy calculations are performed to derive further properties.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[5]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule. This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.[8]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule, providing deep insight into its electronic stability.[6]

Predicted Results and Scientific Discussion

While a dedicated study on the hydrochloride salt is not yet published, we can project the expected outcomes based on established principles and data from analogous molecules.

Molecular Geometry

The geometry optimization will reveal the precise bond lengths and angles. The protonation of the pyridine nitrogen is expected to cause significant changes to the ring's geometry compared to neutral 3-fluoropyridine.

Caption: Structure of protonated 3-Fluoropyridine-2-carboxylic Acid.

Table 1: Predicted Optimized Geometrical Parameters

Parameter Predicted Bond Length (Å) Predicted Bond Angle (°) Justification
C-F ~1.34 - Shorter than a typical C-F single bond due to the influence of the aromatic ring π system.[9]
C=O ~1.21 - Typical double bond length for a carboxylic acid.
C-OH ~1.35 - Longer than C=O due to single bond character.
C2-N1-C6 - > 120° Protonation at N1 increases sp2 character and bond angle to accommodate the hydrogen.
C2-C3-F - ~118° Electron-withdrawing nature of fluorine influences local geometry.

| N1-C2-C_acid | - | > 120° | Steric repulsion between the carboxylic acid group and the protonated nitrogen. |

Vibrational Spectroscopy Analysis

The simulated FT-IR and FT-Raman spectra provide a molecular fingerprint. Key vibrational modes can be assigned with high confidence using Potential Energy Distribution (PED) analysis.

Table 2: Predicted Key Vibrational Frequencies (Scaled)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Description
O-H Stretch 3400-3500 (broader if dimerized) Strong (IR) Carboxylic acid O-H stretching.[10]
N-H Stretch 3200-3300 Medium (IR) Stretching of the N+-H bond on the pyridine ring.
C=O Stretch 1730-1750 Very Strong (IR) Carbonyl stretch of the carboxylic acid group.[6]
C=C, C=N Stretch 1400-1600 Strong-Medium Aromatic ring stretching modes.

| C-F Stretch | 1150-1250 | Strong (IR) | Characteristic C-F bond stretching vibration.[6] |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The FMO analysis is critical for understanding the molecule's electronic behavior and its propensity to participate in chemical reactions.

homo_lumo cluster_0 Energy Levels LUMO LUMO (Lowest Unoccupied MO) Acceptor Orbital HOMO HOMO (Highest Occupied MO) Donor Orbital LUMO->HOMO   ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

The HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms of the carboxylate group, reflecting the regions of highest electron density. The LUMO will likely be distributed over the π* anti-bonding orbitals of the aromatic system.

Table 3: Predicted Electronic Properties

Parameter Predicted Value Significance
E_HOMO ~ -7.5 eV Indicates electron-donating ability.
E_LUMO ~ -1.0 eV Indicates electron-accepting ability.

| Energy Gap (ΔE) | ~ 6.5 eV | A large gap suggests high kinetic stability and low chemical reactivity, characteristic of stable organic molecules.[11] |

A smaller HOMO-LUMO gap generally implies a greater ease of electronic excitation and higher chemical reactivity.[12] The predicted large gap for this molecule is consistent with its role as a stable synthetic intermediate.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge landscape. It is color-coded to show regions of varying electrostatic potential.

  • Deep Red: Regions of most negative potential (electron-rich), indicating sites for electrophilic attack. These are expected around the carbonyl oxygen and the fluorine atom.

  • Deep Blue: Regions of most positive potential (electron-poor), indicating sites for nucleophilic attack. These will be concentrated around the acidic proton of the carboxylic acid and the proton on the pyridine nitrogen. This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in drug-receptor binding.[7]

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the delocalization of electron density. Key predicted interactions include:

  • π → π interactions:* Within the pyridine ring, contributing to its aromatic stability.

  • n → π interactions:* Lone pairs (n) on the fluorine and oxygen atoms delocalizing into the anti-bonding (π*) orbitals of the pyridine ring. These hyperconjugative interactions are a primary source of the molecule's electronic stabilization.[6]

  • n → σ interactions:* Lone pairs delocalizing into anti-bonding sigma (σ*) orbitals, which can influence bond strengths and reactivity.

The stabilization energies (E2) associated with these interactions, calculated by NBO analysis, provide a quantitative measure of their importance to the overall molecular stability.

Conclusion

The theoretical framework presented in this guide offers a robust and scientifically-grounded approach to characterizing this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain predictive insights into the molecule's geometry, vibrational spectra, and electronic reactivity profile. This computational protocol serves not only as a tool for fundamental molecular understanding but also as a strategic asset in the field of drug development, enabling the rational design and modification of novel therapeutic agents. The synergy of in-silico analysis and empirical validation paves the way for a more efficient and informed discovery process.

References

  • Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195.

  • Castaneda, R., & Gabidullin, B. (2019). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1836–1841.

  • de Souza, M. V. N., et al. (2005). 2-Chloropyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 5), o1347–o1349.

  • LookChem. (n.d.). Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. LookChem.

  • Kaiser, F. A., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o486.

  • Neufeldt, S. R., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9031–9041.

  • Yadav, R. S., et al. (2012). Vibrational analysis and Transferability of Force constants of 3-methyl pyridine-2-carboxylic acid using DFT and IVP methods. ResearchGate.

  • Ali, D. M., et al. (2017). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 5(2), 37-56.

  • Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. PubMed.

  • Mary, Y. S., et al. (2021). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. Indian Journal of Chemistry, Section B, 60B(7), 999-1008.

  • Al-Buriahi, M. S., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science, 9(4), 606-621.

  • Kavitha, E., & Velraj, G. (2022). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology, 3(2).

  • Shepler, B. (2019, August 19). Spectroscopy of carboxylic acids and their derivatives. YouTube.

  • Al-Otaibi, J. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2631.

  • Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4323.

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An In-Depth Technical Guide to Identifying Potential Biological Targets of 3-Fluoropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Fluoropyridine-2-carboxylic Acid Scaffold

3-Fluoropyridine-2-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery.[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the carboxylic acid moiety, make it an attractive starting point for the synthesis of novel bioactive molecules. The pyridine core is a common motif in numerous approved drugs, and the strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological targets of derivatives synthesized from 3-fluoropyridine-2-carboxylic acid and a practical framework for their identification and validation.

The core value of this scaffold lies in its synthetic tractability, allowing for diverse chemical modifications at the carboxylic acid group and other positions on the pyridine ring. These modifications can be tailored to probe interactions with a wide array of biological targets, leading to the discovery of novel therapeutics for various diseases.

Part 1: A Landscape of Potential Biological Targets

While 3-fluoropyridine-2-carboxylic acid itself is primarily a synthetic intermediate, its derivatives have shown significant promise across several therapeutic areas. The following sections explore key biological target classes that can be modulated by compounds derived from this scaffold.

Ion Channels: Modulators of Neuronal Excitability

KCNQ2/Q3 Potassium Channels:

Derivatives of N-pyridyl benzamides have been identified as potent openers of KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels.[3][4][5] These channels are crucial for maintaining the resting membrane potential and controlling neuronal excitability. Their activation leads to hyperpolarization, which can suppress hyperexcitability associated with conditions like epilepsy and neuropathic pain.[6][7] The 3-fluoropyridine-2-carboxamide core can be envisioned as a key pharmacophore for interacting with these channels. The fluorine atom can potentially enhance binding affinity through favorable electrostatic interactions within the channel's binding pocket, while the carboxamide linkage allows for the introduction of various substituents to optimize potency and selectivity.

  • Potential Therapeutic Applications: Epilepsy, Neuropathic Pain, Anxiety Disorders.

Enzymes: Key Regulators of Cellular Processes

Mycobacterial Enzymes:

The pyridine carboxylic acid scaffold is a known constituent of antitubercular agents.[8][9] Derivatives of pyridopyrimidine have been shown to target enzymes crucial for the survival of Mycobacterium tuberculosis, such as dUTPase (Rv2697), which is involved in nucleotide biosynthesis.[10] The 3-fluoropyridine-2-carboxylic acid moiety can be incorporated into novel antimycobacterial agents. The fluorine substitution can improve cell wall penetration and metabolic stability, while the carboxylic acid provides a handle for creating amides and esters that can act as prodrugs, releasing the active pharmacophore inside the mycobacterium.[8]

  • Potential Therapeutic Applications: Tuberculosis (including multidrug-resistant strains).

Enoyl-Acyl Carrier Protein Reductase (InhA):

Imidazo[1,2-a]pyridine amides have demonstrated potent activity against Mycobacterium tuberculosis, with some derivatives targeting the enoyl-acyl carrier protein reductase (InhA).[11] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for mycolic acid biosynthesis. The 3-fluoropyridine-2-carboxylic acid scaffold can be used to generate novel InhA inhibitors, potentially overcoming resistance to existing drugs like isoniazid.

  • Potential Therapeutic Applications: Tuberculosis.

Signaling Pathway Modulators: Targeting Cancer and Inflammation

Stimulator of Interferon Genes (STING) Pathway:

The STING signaling pathway is a critical component of the innate immune system that, when activated, can lead to potent anti-tumor immune responses.[12] Small molecule STING activators are of significant interest in cancer immunotherapy.[13] While direct examples of 3-fluoropyridine-2-carboxylic acid derivatives as STING agonists are emerging, the general class of heterocyclic compounds has shown promise. The pyridine core can serve as a scaffold to present functionalities that interact with the STING protein, leading to its activation and downstream signaling.[14]

  • Potential Therapeutic Applications: Oncology, Infectious Diseases.

Cell Cycle Regulators:

Phenyl-pyridine-2-carboxylic acid derivatives have been identified as novel cell cycle inhibitors with selectivity for cancer cells.[15] These compounds can induce cell cycle arrest, typically in the G1 or G2/M phase, and subsequently trigger apoptosis in cancer cells.[16] The 3-fluoropyridine-2-carboxylic acid scaffold can be exploited to develop new anticancer agents that target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) or other associated proteins.

  • Potential Therapeutic Applications: Oncology.

Part 2: A Practical Guide to Target Identification and Validation

Identifying the specific biological target of a novel bioactive compound is a critical step in drug discovery. The following sections outline a robust, multi-pronged approach to target deconvolution for derivatives of 3-fluoropyridine-2-carboxylic acid.

Target Identification Strategies

A combination of affinity-based and label-free methods provides the most comprehensive approach to target identification.[17][18]

Workflow for Target Identification of 3-Fluoropyridine-2-carboxylic Acid Derivatives

G cluster_0 Synthesis & Characterization cluster_1 Target Identification cluster_2 Target Validation cluster_3 Lead Optimization Start Synthesize Library of 3-Fluoropyridine-2-carboxylic Acid Derivatives PhenoScreen Phenotypic Screening (e.g., cell viability, pathway reporter) Start->PhenoScreen HitCompound Identify 'Hit' Compound PhenoScreen->HitCompound Affinity Affinity-Based Methods (Chemical Proteomics) HitCompound->Affinity LabelFree Label-Free Methods HitCompound->LabelFree Biochem Biochemical Assays (e.g., enzyme kinetics, binding assays) Affinity->Biochem Cellular Cellular Target Engagement (e.g., CETSA) LabelFree->Biochem Biochem->Cellular Genetic Genetic Approaches (e.g., siRNA, CRISPR) Cellular->Genetic SAR Structure-Activity Relationship (SAR) Studies Genetic->SAR

Caption: A comprehensive workflow for the identification and validation of biological targets for 3-fluoropyridine-2-carboxylic acid derivatives.

These methods utilize a modified version of the "hit" compound to isolate its binding partners from a complex biological mixture, such as a cell lysate.[19][20][21][22]

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS):

This is a powerful technique for identifying protein targets.[23][24][25]

Experimental Protocol: AC-MS for Target Identification

  • Probe Synthesis:

    • Synthesize a derivative of the "hit" compound with a linker attached to a non-essential position (e.g., via the carboxylic acid). The other end of the linker should have a reactive group for immobilization (e.g., an amine or a terminal alkyne for click chemistry).

    • Causality: The linker's position and length are critical to avoid disrupting the compound's interaction with its target. Preliminary Structure-Activity Relationship (SAR) studies can inform this choice.

  • Immobilization:

    • Covalently attach the synthesized probe to a solid support (e.g., agarose or magnetic beads).

  • Affinity Pull-Down:

    • Incubate the immobilized probe with a cell or tissue lysate.

    • Wash the beads extensively to remove non-specific binding proteins.

    • Self-Validation: Include a negative control with beads lacking the immobilized compound and a competition experiment where the lysate is pre-incubated with an excess of the free "hit" compound. A true target should show reduced binding in the competition experiment.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry (e.g., LC-MS/MS).

Data Presentation: Hypothetical AC-MS Results

Protein IDSpectral Counts (Probe)Spectral Counts (Control)Spectral Counts (Competition)Putative Target?
P123455825Yes
Q67890151214No
R5432125122No

These techniques do not require modification of the compound, thus avoiding potential artifacts introduced by linkers or tags.[17]

Cellular Thermal Shift Assay (CETSA):

CETSA is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.[26][27][28]

Experimental Protocol: CETSA for Target Engagement

  • Cell Treatment:

    • Treat intact cells or cell lysates with the "hit" compound at various concentrations.

  • Thermal Challenge:

    • Heat the treated samples across a range of temperatures.

  • Protein Extraction and Analysis:

    • Lyse the cells (if treated intact) and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the soluble target protein remaining at each temperature by Western blotting or mass spectrometry (for proteome-wide analysis, known as Thermal Proteome Profiling or TPP).

    • Causality: A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates a direct binding interaction.

Data Presentation: Hypothetical CETSA Results

Compound ConcentrationTm of Protein X (°C)
Vehicle (DMSO)48.5
1 µM52.1
10 µM55.8
Target Validation

Once putative targets are identified, their biological relevance must be confirmed.[29]

Workflow for Target Validation

G PutativeTarget Putative Target from Identification Step BiochemValidation Biochemical Validation (In Vitro) PutativeTarget->BiochemValidation CellularValidation Cellular Target Engagement (In Cellulo) BiochemValidation->CellularValidation PhenoValidation Phenotypic Validation (Genetic Perturbation) CellularValidation->PhenoValidation ValidatedTarget Validated Target PhenoValidation->ValidatedTarget

Caption: A streamlined workflow for the validation of putative biological targets.

Biochemical Validation:

  • Recombinant Protein Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) of the compound to the purified recombinant target protein.

  • Enzyme Inhibition Assays: If the target is an enzyme, perform kinetic studies to determine the mechanism of inhibition and the IC50 or Ki value.

Cellular Target Engagement:

  • Confirm that the compound engages the target in a cellular context using methods like CETSA.[30]

Genetic Validation:

  • Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the putative target gene. If the cellular phenotype induced by the compound is diminished or abolished in the knockdown/knockout cells, it provides strong evidence that the compound acts through that target.

Conclusion

The 3-fluoropyridine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics targeting a range of biological entities, from ion channels to enzymes and key signaling proteins. A systematic and multi-faceted approach to target identification and validation, as outlined in this guide, is essential for successfully translating the potential of these derivatives into clinically relevant drug candidates. By combining robust chemical synthesis, insightful phenotypic screening, and state-of-the-art target deconvolution methodologies, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

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safety and handling precautions for 3-Fluoropyridine-2-carboxylic Acid Hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-2-carboxylic Acid and its hydrochloride salt are fluorinated pyridine derivatives that serve as crucial building blocks in organic and medicinal chemistry.[1][2] Their utility in synthesizing more complex molecules, including novel pharmaceutical candidates and agrochemicals, makes them valuable reagents in research and development laboratories.[1][2] However, the unique chemical properties conferred by the fluorine atom and the carboxylic acid group also necessitate a thorough understanding of the compound's potential hazards.[1]

This guide provides a comprehensive overview of the Moving beyond a simple recitation of procedural steps, this document elucidates the causality behind each recommendation, empowering laboratory personnel to work safely and effectively. It is grounded in established safety data and protocols to ensure a self-validating system of laboratory practice.

Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the materials in use. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. A proactive risk assessment is paramount before any handling of this compound.

GHS Classification

The compound presents multiple health hazards that require stringent control measures.

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]

Causality of Hazards:

  • Irritation: The acidic nature of the carboxylic acid group and the reactivity of the pyridine ring can lead to irritation upon contact with skin, eyes, and the respiratory tract. The presence of the hydrochloride salt can exacerbate this acidity.

  • Toxicity: Like many small molecule organic compounds, ingestion can be harmful, necessitating immediate medical attention.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective exposure control is not solely reliant on personal protective equipment (PPE). A multi-layered approach, known as the Hierarchy of Controls, provides a systematic framework for minimizing risk. This approach prioritizes engineering and administrative controls to remove or reduce hazards, with PPE serving as the final barrier of protection.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 3-Fluoropyridine-2-carboxylic Acid HCl Elimination Elimination (Most Effective) Not feasible as compound is required Substitution Substitution Investigate less hazardous alternatives if possible Elimination->Substitution Engineering Engineering Controls Work within a certified chemical fume hood Substitution->Engineering Administrative Administrative Controls Implement SOPs, training, and designated work areas Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Mandatory use of gloves, eye protection, and lab coat Administrative->PPE

Caption: The Hierarchy of Controls prioritizes systematic hazard reduction.

Engineering Controls

These are the primary physical controls designed to isolate personnel from the hazard.

  • Chemical Fume Hood: All handling of this compound powder must be performed inside a certified chemical fume hood.[3] This is critical to prevent the inhalation of airborne particles, which can cause respiratory irritation.[3][4] The fume hood provides adequate ventilation and containment in case of an accidental spill.[4]

Administrative Controls

These are work policies and procedures that reduce exposure.

  • Standard Operating Procedures (SOPs): A detailed, material-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

  • Designated Areas: Clearly designate specific areas within the laboratory for the storage and handling of this compound to prevent cross-contamination.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn correctly for all procedures involving this compound.[4][7]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be required for procedures with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber).[3] Gloves must be inspected for integrity before use.[3] Double-gloving is recommended to prevent contamination of the surrounding area when removing items from a fume hood.[8] Contaminated outer gloves should be removed and disposed of within the containment area.[8]

    • Protective Clothing: A lab coat is mandatory. For larger quantities, wear fire/flame-resistant and impervious clothing.[3]

  • Respiratory Protection: If engineering controls are not sufficient or during a large spill, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates.[4][6]

Standard Operating Protocol: Weighing and Handling

This protocol outlines the essential steps for safely handling the solid form of this compound.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don all required PPE: lab coat, safety goggles, and double nitrile gloves.

    • Designate a specific area within the fume hood for the procedure. .

  • Handling:

    • Retrieve the container from its designated storage location. Keep the container tightly closed until inside the fume hood.[3]

    • Perform all manipulations, including weighing and transfer, deep within the fume hood to ensure containment of any dust.

    • Avoid any actions that could generate dust.[3] If transferring powder, do so carefully.

    • Use non-sparking tools for all transfers.[3][9]

  • Post-Handling:

    • Tightly close the primary container.

    • Decontaminate the work surface within the fume hood.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood.

    • Return the chemical to its designated storage area.

    • Wash hands thoroughly.

Storage and Waste Management

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4][7] The storage area should be a locked cabinet or a restricted-access room.[3][4] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9]

  • Waste Disposal: Dispose of unused material and contaminated waste (e.g., gloves, weigh boats) in a designated, labeled hazardous waste container.[3][4] All waste disposal must be in accordance with local, regional, and national regulations.[5][7] Do not allow the chemical to enter drains or the environment.[3]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][7]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[3][4]
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
Accidental Release (Spill) Response

A calm and systematic response can prevent a small spill from escalating.

Spill_Response cluster_1 Emergency Spill Response Workflow Alert Alert personnel in the immediate area Isolate Isolate the spill area. Restrict access. Alert->Isolate PPE Don appropriate PPE (respirator, double gloves, goggles) Isolate->PPE Contain Contain the spill. Cover with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect material using non-sparking tools Contain->Collect Dispose Place in a sealed, labeled hazardous waste container Collect->Dispose Decontaminate Clean the spill area thoroughly Dispose->Decontaminate

Caption: A systematic workflow for responding to a chemical spill.

Spill Protocol:

  • Evacuate and Alert: Evacuate non-essential personnel and alert others in the vicinity.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further spillage.[3] For a solid spill, carefully cover it with an inert absorbent material to avoid generating dust.

  • Collect: Using non-sparking tools, carefully sweep or scoop the material into a suitable, closed container for disposal.[3][9]

  • Dispose: Label the container as hazardous waste and dispose of it according to institutional and regulatory guidelines.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3][9]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride may be released.[4][9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][4][7]

Physical and Chemical Properties

Understanding the physical properties of a compound is essential for its safe handling and use in experiments.

PropertyValueSource(s)
Molecular Formula C6H4FNO2·HCl[1][3]
Molecular Weight 141.10 g/mol (free base)[1][3]
Appearance Light yellow to brown crystalline powder[1][2]
Melting Point 154 °C[1][2]
Boiling Point 265.2 °C at 760 mmHg[1][2]
Flash Point 114.2 °C[1][2]
Density 1.419 g/cm³[1]

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. A comprehensive safety culture, built upon the principles of risk assessment, the hierarchy of controls, and rigorous adherence to established protocols, is non-negotiable. By understanding the reasons behind each safety measure—from working in a fume hood to selecting the correct gloves—researchers can protect themselves, their colleagues, and their work. This guide serves as a foundational document to be integrated into site-specific training and Standard Operating Procedures.

References

  • Cas 152126-31-3, 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | lookchem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved January 16, 2026, from [Link]

  • 3-Fluoropyridine-2-carboxamide | C6H5FN2O | CID 45079852 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.). Retrieved January 16, 2026, from [Link]

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Methodological & Application

Synthesis of Amides from 3-Fluoropyridine-2-carboxylic Acid Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Fluoropyridine-2-Carboxamides in Medicinal Chemistry

The 3-fluoropyridine-2-carboxamide scaffold is a privileged motif in modern drug discovery. The unique combination of the pyridine ring, a common feature in bioactive molecules, with a fluorine atom and an amide linkage, imparts favorable pharmacological properties. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the basicity of the pyridine nitrogen, while the amide bond provides a key hydrogen bonding motif for target engagement. Consequently, this structural unit is found in a range of therapeutic agents targeting diverse biological pathways.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of amides from 3-fluoropyridine-2-carboxylic acid hydrochloride. We will delve into the fundamental principles of amide bond formation, explore various coupling methodologies with detailed, field-proven protocols, and discuss the nuances associated with this specific heterocyclic starting material.

The Chemical Rationale: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents that form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with electronically modified and potentially sensitive substrates like 3-fluoropyridine-2-carboxylic acid. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the carboxylic acid, making the selection of an appropriate activation strategy paramount.

Diagram: General Mechanism of Amide Bond Formation

Amide_Synthesis_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (3-Fluoropyridine-2-carboxylic Acid) Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Amine R'-NH2 Amide R-CONH-R' (3-Fluoropyridine-2-carboxamide) Activated_Intermediate->Amide Nucleophilic Attack Byproduct Byproduct (e.g., Urea, HOBt) Activated_Intermediate->Byproduct Release

Caption: Generalized workflow for amide bond formation.

Key Methodologies and Protocols

The selection of an appropriate coupling method depends on several factors, including the nature of the amine, the scale of the reaction, and the desired purity of the final product. Below are detailed protocols for three widely used and effective methods for the synthesis of amides from this compound.

Method 1: HATU-Mediated Amide Coupling

Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent known for its rapid reaction times and low rates of racemization.[3][4][5] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which readily reacts with the amine.[4] The presence of the 7-azabenzotriazole (HOAt) moiety accelerates the coupling and suppresses side reactions.[4] This method is particularly well-suited for challenging couplings, including those with sterically hindered or electron-deficient amines.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add the desired amine (1.1 eq).

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq), to neutralize the hydrochloride salt and facilitate the reaction.

  • Add HATU (1.1-1.2 eq) to the mixture portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Presentation: HATU Coupling Parameters

ParameterRecommended ConditionRationale
Solvent DMF, DCM, AcetonitrileGood solubility for reactants and reagents.
Base DIPEA, TEANeutralizes HCl and facilitates carboxylate formation.[6]
Equivalents of Amine 1.1 eqA slight excess ensures complete consumption of the acid.
Equivalents of HATU 1.1 - 1.2 eqEnsures efficient activation of the carboxylic acid.[6]
Temperature Room TemperatureGenerally sufficient for rapid coupling with HATU.[1]
Reaction Time 1 - 4 hoursTypically fast; monitor for completion.[6]
Method 2: EDC/HOBt-Mediated Amide Coupling

Expertise & Experience: The combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[3][7] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8] However, this intermediate can be prone to rearrangement. HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and reacts more cleanly with the amine to give the amide, minimizing side reactions and racemization.[3][8][9] The urea byproduct from EDC is water-soluble, simplifying purification.[3]

Protocol:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a tertiary amine base (e.g., DIPEA or TEA) (2.5-3.0 eq) to the solution and stir for 10-15 minutes.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction as described in the HATU protocol (quenching with water, extraction, and washing).

  • Purify the crude product by flash column chromatography.

Data Presentation: EDC/HOBt Coupling Parameters

ParameterRecommended ConditionRationale
Solvent DMF, DCMCommon solvents for peptide coupling.
Additive HOBtSuppresses side reactions and racemization.[3][8]
Base DIPEA, TEAEssential for neutralizing the hydrochloride and activating the acid.
Equivalents of Amine 1.1 eqDrives the reaction to completion.
Equivalents of EDC 1.2 eqEnsures full activation of the carboxylic acid.
Temperature 0 °C to Room TemperatureInitial cooling can control the exothermic reaction.
Reaction Time 12 - 24 hoursGenerally slower than HATU-mediated couplings.
Method 3: Acyl Chloride Formation Followed by Amination

Expertise & Experience: Converting the carboxylic acid to a more reactive acyl chloride is a traditional and powerful method for amide synthesis.[1] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation.[1][10] The resulting acyl chloride is highly electrophilic and reacts readily with amines. This two-step, one-pot procedure can be advantageous for less reactive amines. Care must be taken as these chlorinating agents and the HCl byproduct are corrosive and require handling in a well-ventilated fume hood.

Protocol:

  • Step 1: Acyl Chloride Formation

    • Suspend this compound (1.0 eq) in an anhydrous solvent such as DCM or toluene.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the C=O stretch at higher frequency).

  • Step 2: Amination

    • Cool the reaction mixture containing the in situ generated acyl chloride to 0 °C.

    • In a separate flask, dissolve the amine (1.1 eq) and a tertiary amine base (e.g., pyridine or TEA) (2.2 eq) in the same anhydrous solvent.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with water and proceed with the extraction and purification as previously described.

Data Presentation: Acyl Chloride Method Parameters

ParameterRecommended ConditionRationale
Chlorinating Agent Oxalyl Chloride, Thionyl ChlorideEfficiently converts carboxylic acid to acyl chloride.[1]
Solvent DCM, TolueneInert solvents for acyl chloride formation.
Catalyst DMF (catalytic)For oxalyl chloride, facilitates the reaction (Vilsmeier-Haack).
Base Pyridine, TEAScavenges the HCl byproduct from the amination step.[1]
Temperature 0 °C to Room TemperatureControlled addition at low temperature is crucial for safety and selectivity.
Reaction Time 2 - 5 hours (total)Typically a rapid two-step process.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider using a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The pyridine nitrogen can potentially be alkylated or acylated. Using a non-nucleophilic base like DIPEA can minimize this. For sensitive substrates, lower reaction temperatures may be beneficial.

  • Purification Challenges: The byproducts of some coupling reagents can complicate purification. The water-solubility of the EDC byproduct is a significant advantage in this regard.[3]

  • Starting Material: Ensure the this compound is of high purity. The presence of impurities can interfere with the coupling reaction.

Conclusion

The synthesis of amides from this compound is a critical transformation in the development of novel therapeutics. By understanding the principles of carboxylic acid activation and selecting the appropriate coupling methodology, researchers can efficiently access a diverse range of 3-fluoropyridine-2-carboxamides. The protocols detailed in this guide, based on robust and widely adopted coupling reagents, provide a solid foundation for successful synthesis in this important area of medicinal chemistry.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5774-5777. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2266-2269. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 9(17), 5887-5890. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., et al. (2008). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 73(13), 5020-5026. [Link]

  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Vágner, J., et al. (2005). Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. European Journal of Inorganic Chemistry, 2005(1), 173-180. [Link]

  • O'Neill, J., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(16), 6294-6298. [Link]

  • Fiasella, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(10), 8073-8079. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Furuya, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9034-9045. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]

  • Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • PubChem. 3-Fluoropyridine-2-carboxamide. [Link]

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Sources

The Strategic Application of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Pyridines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2][3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to its biological target.[1][2][3] Among the privileged heterocyclic scaffolds, fluorinated pyridines have emerged as particularly valuable building blocks. This guide focuses on a key exemplar of this class: 3-Fluoropyridine-2-carboxylic Acid Hydrochloride .

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will elucidate the strategic advantages of this building block, provide concrete examples of its application, and offer detailed, field-proven protocols for its utilization in key synthetic transformations.

Physicochemical Properties and Strategic Advantages

3-Fluoropyridine-2-carboxylic Acid is a crystalline solid with a molecular weight of 141.10 g/mol .[4] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Melting Point154 °C[5]
Boiling Point265.2 °C at 760 mmHg[5]
Density1.419 g/cm³[5]
pKa (Predicted)2.71 ± 0.10[5]

The strategic placement of the fluorine atom at the 3-position of the pyridine ring offers several advantages in drug design:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom significantly reduces the basicity of the pyridine nitrogen. This can be crucial for avoiding off-target effects, particularly those associated with interactions with aminergic GPCRs, and can improve oral bioavailability by reducing clearance.

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds, and orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Introducing fluorine at a metabolically labile position can block this pathway, thereby increasing the half-life of a drug candidate.

  • Vector for Synthesis: The carboxylic acid functionality at the 2-position serves as a versatile handle for a wide array of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry.[7]

Applications in Medicinal Chemistry: Case Studies and Therapeutic Areas

While specific FDA-approved drugs containing the 3-Fluoropyridine-2-carboxylic acid moiety are not prominently disclosed in the public domain, the broader class of fluorinated pyridine carboxamides is well-represented in various therapeutic areas, underscoring the importance of this scaffold.

Case Study: Imaging Agents for Immuno-Oncology

A compelling application of a closely related scaffold is in the development of Positron Emission Tomography (PET) imaging agents for Programmed Death-Ligand 1 (PD-L1), a key target in cancer immunotherapy. Researchers have developed [¹⁸F]labeled pyridine-2-carboxamide derivatives as small-molecule probes for imaging the PD-1/PD-L1 axis in tumors.[5] These agents demonstrated significant accumulation and retention in PD-L1 expressing cancer cells, highlighting the potential of fluorinated pyridine carboxamides in developing diagnostic tools for patient selection and treatment monitoring in oncology.[5]

Antimicrobial and Anticancer Applications

Derivatives of pyrazine-2-carboxamides, which are structurally analogous to pyridine-2-carboxamides, have shown promising activity against Mycobacterium tuberculosis.[8][9] The introduction of various substituents on the carboxamide nitrogen has been explored to optimize antimycobacterial potency and reduce cytotoxicity.[8][10] This suggests that libraries of 3-fluoropyridine-2-carboxamides could be a valuable source of novel antibacterial agents. Furthermore, furan- and quinolone-based carboxamides have demonstrated significant cytotoxic effects against various cancer cell lines, indicating the potential for 3-fluoropyridine-2-carboxamide derivatives in oncology drug discovery.[11]

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of novel compounds derived from this compound.

Protocol 1: General Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a standard and widely applicable method for the coupling of 3-Fluoropyridine-2-carboxylic Acid with a primary or secondary amine, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yields.

Diagram of the EDC/HOBt Coupling Workflow:

EDC_HOBt_Coupling cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 3-Fluoropyridine- 2-carboxylic Acid Active_Ester O-acylisourea intermediate Carboxylic_Acid->Active_Ester + EDC EDC EDC HOBt_Ester HOBt Active Ester Active_Ester->HOBt_Ester + HOBt Amide_Product 3-Fluoropyridine- 2-carboxamide HOBt_Ester->Amide_Product + Amine Amine Primary or Secondary Amine Purification Purification Amide_Product->Purification Work-up &

Caption: EDC/HOBt mediated amide coupling workflow.

Materials:

  • This compound

  • Amine of interest (e.g., Aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approximately 0.1-0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salt and the HOBt. Stir for 10-15 minutes at room temperature.

  • Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as EDC and the active ester intermediates are susceptible to hydrolysis.

  • HOBt Additive: HOBt reacts with the highly reactive O-acylisourea intermediate to form a more stable HOBt active ester. This minimizes side reactions such as the formation of N-acylurea and improves the overall yield and purity of the amide product.

  • DIPEA as Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the acidic protons from HOBt without competing with the amine nucleophile.

  • Aqueous Work-up: The aqueous washes are essential to remove the water-soluble byproducts, including the urea byproduct from EDC, excess HOBt, and salts.

Protocol 2: Fragment-Based Screening using ¹⁹F NMR

The presence of a fluorine atom in 3-Fluoropyridine-2-carboxylic Acid makes it an excellent candidate for fragment-based screening campaigns using ¹⁹F NMR spectroscopy.[12][13][14] This technique offers high sensitivity and low background, as there are no endogenous fluorine signals in biological macromolecules.

Diagram of the ¹⁹F NMR Fragment Screening Workflow:

F19_NMR_Screening cluster_preparation Sample Preparation cluster_screening Screening & Analysis Fragment_Library Fluorinated Fragment Library (including 3-F-Py-2-COOH) NMR_Sample NMR Sample (Protein + Fragment) Fragment_Library->NMR_Sample Protein_Target Protein Target Protein_Target->NMR_Sample F19_NMR ¹⁹F NMR Spectroscopy NMR_Sample->F19_NMR Data_Analysis Analyze Chemical Shift Perturbations & Line Broadening F19_NMR->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Validation Hit_Validation Hit_Identification->Hit_Validation Orthogonal Assays

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Materials:

  • A library of fluorinated fragments, including 3-Fluoropyridine-2-carboxylic Acid.

  • The purified protein target of interest in a suitable buffer (e.g., phosphate or HEPES buffer) containing 10% D₂O.

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein target at a concentration of 10-50 µM.

    • Prepare stock solutions of the fluorinated fragments (including 3-Fluoropyridine-2-carboxylic Acid) in a compatible solvent (e.g., DMSO-d₆) at a concentration of 10-100 mM.

    • Prepare the NMR sample by adding the fragment stock solution to the protein solution to a final fragment concentration of 100-500 µM. The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.

  • ¹⁹F NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the sample. A reference spectrum of the fragment in the absence of the protein should also be acquired.

    • Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis and Hit Identification:

    • Compare the ¹⁹F NMR spectrum of the fragment in the presence and absence of the protein.

    • Binding of the fragment to the protein will typically result in a change in the chemical shift of the fluorine signal and/or line broadening of the signal.[15] A significant change is indicative of a "hit".

  • Hit Validation:

    • Validate the identified hits using orthogonal biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Saturation Transfer Difference (STD) NMR.

    • Determine the binding affinity (K_D) and stoichiometry of the interaction.

  • Structure-Activity Relationship (SAR) by NMR:

    • For validated hits, SAR can be explored by screening a small library of analogues of the hit fragment to identify vectors for potency improvement.

Causality Behind Experimental Choices:

  • ¹⁹F NMR as the Primary Screen: This method is highly sensitive for detecting weak fragment binding due to the lack of background signals.[12]

  • Use of D₂O: D₂O is included in the buffer to provide a lock signal for the NMR spectrometer.

  • Orthogonal Hit Validation: It is crucial to validate hits with a different biophysical method to rule out false positives that may arise from non-specific binding or aggregation.

Conclusion

This compound is a versatile and strategically valuable building block for medicinal chemistry. Its unique combination of a fluorinated pyridine ring and a reactive carboxylic acid handle provides chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs, from the synthesis of novel chemical entities to their evaluation in fragment-based screening campaigns. The continued exploration of fluorinated scaffolds like this will undoubtedly lead to the discovery of new and improved medicines.

References

  • Maier, P., Riehl, G., Israel, I., & Samnick, S. (2023). Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2-carboxamide Derivatives for Targeting PD-L1 in Cancer. Current Cancer Drug Targets, 23(5), 412–424. [Link]

  • Nielsen, T. E., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. DTU Research Database. [Link]

  • Li, X., et al. (2025). Replacement of the carboxylic acid function with fluorine. ResearchGate. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6323–6351. [Link]

  • El-Faham, A., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(19), 6299. [Link]

  • Aggarwal, S., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(22), 7856. [Link]

  • Dalvit, C., et al. (2020). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 25(21), 5196. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Al-Suwaidan, I. A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 125–131. [Link]

  • Parasram, M., & Gevorgyan, V. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8822–8825. [Link]

  • ResearchGate. (n.d.). Some examples showing the applications of 19 F-NMR in fragment screening. ResearchGate. [Link]

  • Jampilek, J., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(10), 2659. [Link]

  • Sau, A., et al. (2024). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. [Link]

  • Jampilek, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 224. [Link]

  • University College London. (n.d.). 19F NMR Fragment Screening Platform. UCL School of Pharmacy. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2011). [125I]N-[2-[N-Ethyl-N-[2-(2-fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide dihydrochloride salt. PubChem. [Link]

  • Jampilek, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 224. [Link]

  • Al-Suwaidan, I. A., et al. (2006). A Simple Synthetic Route to Methyl 3-fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 125–131. [Link]

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  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

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  • Petrone, D. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(15), 4933. [Link]

  • Ribeiro, R., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 9(5), 260–275. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634. [Link]

Sources

Application Notes and Protocols for Coupling Reactions with 3-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Fluoropyridine-2-carbonyl Moiety in Modern Drug Discovery

The 3-fluoropyridine-2-carbonyl scaffold is a privileged motif in contemporary medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The unique electronic properties imparted by the fluorine substituent, combined with the hydrogen bonding capabilities of the pyridine nitrogen and the reactive handle of the carboxylic acid, make 3-Fluoropyridine-2-carboxylic acid a versatile building block for the synthesis of novel therapeutic agents.[1] This guide provides detailed experimental protocols and expert insights into the most common and effective coupling reactions involving this valuable synthetic intermediate.

Core Principles of Reactivity: Understanding the Electronic Landscape

The reactivity of 3-Fluoropyridine-2-carboxylic acid in coupling reactions is dictated by the interplay of several electronic factors. The electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen deactivates the aromatic system, making the carboxylic acid more acidic and susceptible to activation. This enhanced electrophilicity at the carbonyl carbon facilitates reactions with nucleophiles. However, the electron-deficient nature of the pyridine ring can also influence the reactivity of coupling partners in cross-coupling reactions.

Part 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[2] The resulting 3-fluoropyridine-2-carboxamides are key components in a wide range of biologically active molecules.

Mechanism of Amide Coupling

Amide bond formation from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid. This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation CarboxylicAcid 3-Fluoropyridine- 2-carboxylic Acid ActivatedEster Activated Intermediate (e.g., O-acylisourea, active ester) CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster AmideProduct 3-Fluoropyridine- 2-carboxamide ActivatedEster->AmideProduct Byproduct Byproduct ActivatedEster->Byproduct Amine Primary or Secondary Amine (R-NH2) Amine->AmideProduct Nucleophilic Attack

Caption: Generalized workflow for amide bond formation.

Protocol 1.1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times, even with challenging substrates.[3][4]

Rationale: The formation of the highly reactive OAt-active ester intermediate dramatically enhances the rate of acylation. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the hexafluorophosphate salt and the carboxylic acid without competing with the primary amine nucleophile.

Materials:

  • 3-Fluoropyridine-2-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add 3-Fluoropyridine-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add HATU (1.1-1.5 eq) to the reaction mixture.

  • Finally, add DIPEA (2.0-3.0 eq) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 1.2: EDC/HOBt-Mediated Amide Coupling

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[5][6]

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization. The resulting urea byproduct from EDC is water-soluble, facilitating purification.

Materials:

  • 3-Fluoropyridine-2-carboxylic acid

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt hydrate

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 3-Fluoropyridine-2-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.5 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1-1.5 eq) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (1.5-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization.

Coupling ReagentTypical Reaction TimeTypical Yield RangeKey Advantages
HATU/DIPEA1-4 hours80-95%Fast reaction, high yields, good for hindered substrates.
EDC/HOBt12-24 hours70-90%Cost-effective, water-soluble byproduct.

Part 2: Ester Formation

Esterification of 3-Fluoropyridine-2-carboxylic acid provides another class of important synthetic intermediates.

Protocol 2.1: Fischer Esterification

This is a classic acid-catalyzed esterification suitable for simple alcohols.

Rationale: In the presence of a strong acid catalyst, the alcohol acts as a nucleophile, attacking the protonated carbonyl group of the carboxylic acid. The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction to completion.

Materials:

  • 3-Fluoropyridine-2-carboxylic acid

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • EtOAc

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Suspend 3-Fluoropyridine-2-carboxylic acid (1.0 eq) in the desired alcohol (used as solvent).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Heat the mixture to reflux and maintain for 4-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary. A patent for a similar compound, 3-fluoro-4-pyridine carboxylic acid, reports a 91% yield for the methyl ester using this method.[7]

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and arylamine structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[8] For this application, the carboxylic acid would typically be converted to a halide (e.g., a bromide or chloride) first.

Suzuki_Coupling Reagent1 3-Fluoro-2-halopyridine (from carboxylic acid) Product 3-Fluoro-2-(hetero)arylpyridine Reagent1->Product Reagent2 Aryl/Heteroaryl Boronic Acid or Ester Reagent2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalytic Cycle Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Suzuki-Miyaura Coupling of a 3-Fluoro-2-halopyridine Derivative

Note: This protocol assumes the prior conversion of 3-Fluoropyridine-2-carboxylic acid to the corresponding 2-bromo or 2-chloro derivative.

Rationale: The palladium catalyst undergoes oxidative addition into the carbon-halogen bond. Following transmetalation with the boronic acid (activated by the base), reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.

Materials:

  • 3-Fluoro-2-halopyridine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene)

  • Inert atmosphere setup

Step-by-Step Methodology:

  • To a Schlenk flask, add the 3-fluoro-2-halopyridine, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C for 6-24 hours, monitoring by TLC or GC-MS.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography. It has been noted that coupling reactions with 3-halopyridines can give higher yields than with 2-halopyridines.[9]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[10][11][12]

Protocol 3.2: Buchwald-Hartwig Amination of a 3-Fluoro-2-halopyridine Derivative

Note: This protocol also assumes the prior conversion of the carboxylic acid to a halide.

Rationale: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is critical for high yields.

Materials:

  • 3-Fluoro-2-halopyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere setup

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, combine the 3-fluoro-2-halopyridine, palladium precatalyst, ligand, and base in a dry Schlenk tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with EtOAc, and filter through Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Purification and Characterization

Purification of the resulting amides, esters, and coupled products is typically achieved by silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is generally effective. For amides that are solids, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

Characterization of the final products should be carried out using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

References

  • Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. (n.d.). Retrieved from [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PMC. Retrieved from [Link]

  • 3-Aminopyridine-2-carboxylic acid amide. (n.d.). Chem-Impex. Retrieved from [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024, May 15). PubMed Central. Retrieved from [Link]

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. (n.d.). Google Patents.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). PMC. Retrieved from [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Amide bond formation using amino acid fluorides. (2025, August 9). ResearchGate. Retrieved from [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • HATU. (n.d.). Wikipedia. Retrieved from [Link]

  • Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. (2026, January 1). American Chemical Society. Retrieved from [Link]

  • HATU coupling - what's the best order? (2024, December 16). Reddit. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Decarboxylative cross-coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of regiospecifically fluorinated conjugated dienamides. (2014, April 10). PubMed. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. Retrieved from [Link]

  • Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. (n.d.). Chemical Communications. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved from [Link]

  • Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. (2014, February 10). Journal of the American Chemical Society. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. (n.d.). ACS Publications. Retrieved from [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

Sources

Application Note: 3-Fluoropyridine-2-carboxylic Acid Hydrochloride as a Versatile Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and bioavailability.[1][2] Among fluorinated heterocyclic intermediates, 3-Fluoropyridine-2-carboxylic Acid and its hydrochloride salt have emerged as a highly valuable building block. Its unique electronic and steric properties make it a key component in the synthesis of advanced herbicides and fungicides, particularly those belonging to the picolinamide and synthetic auxin classes.[3][4][5] This document provides a detailed guide for researchers and process chemists on the properties, applications, and synthetic protocols for utilizing this versatile intermediate in the discovery and development of novel crop protection agents.

Introduction: The Strategic Advantage of the Fluoropicolinate Scaffold

The pyridine ring is a privileged structure in agrochemistry, forming the core of numerous commercially successful fungicides, insecticides, and herbicides.[6] The introduction of a fluorine atom at the 3-position of the picolinic acid core has a profound impact on the molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can significantly alter the pKa of the carboxylic acid, influence the conformation of the molecule, and create novel interactions with biological targets.[1]

These modifications have been successfully leveraged in the development of synthetic auxin herbicides. This class of herbicides mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weeds.[4][5] Picolinic acid derivatives have been shown to bind effectively to auxin co-receptors like AFB5, and the specific substitution pattern on the pyridine ring is critical for potency and selectivity.[4][5] 3-Fluoropyridine-2-carboxylic Acid Hydrochloride serves as a readily available, reactive starting material for accessing a diverse range of these high-value agrochemical compounds.

Physicochemical Properties

Proper handling and reaction setup require a clear understanding of the building block's properties. The hydrochloride salt form enhances stability and simplifies handling compared to the free acid.

PropertyValueSource(s)
CAS Number 152126-31-3 (Free Acid)[7][8]
Molecular Formula C₆H₄FNO₂[8][9]
Molecular Weight 141.10 g/mol [8][9]
Appearance Light yellow to brown crystalline powder[9]
Melting Point 154 °C[7][9]
Boiling Point 265.2 °C (Predicted)[7]
Density 1.419 g/cm³ (Predicted)[7][9]
pKa 2.71 ± 0.10 (Predicted)[9]
Storage Conditions Inert atmosphere, 2-8°C[7]

Core Synthetic Application: Amide Coupling for Picolinamide Herbicides

A primary application of 3-Fluoropyridine-2-carboxylic Acid is the synthesis of picolinamides through amide bond formation.[10] This reaction couples the picolinic acid moiety with a diverse range of chiral or achiral amines to generate libraries of potential herbicidal compounds. The following protocol outlines a general, robust procedure for this key transformation.

Rationale for Protocol Design
  • Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. The use of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) is a standard, high-yielding method that minimizes side reactions and preserves the stereochemical integrity of chiral reactants.

  • Base Selection: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial. Its role is to neutralize the hydrochloride salt of the starting material and the acidic byproducts formed during the reaction, driving the equilibrium towards product formation without competing in the coupling reaction.

  • Solvent Choice: A polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is ideal. It effectively dissolves the reactants and reagents while remaining inert to the reaction conditions.

  • Purification: Standard aqueous workup removes water-soluble reagents and byproducts. Subsequent purification by flash column chromatography on silica gel is typically required to isolate the final product with high purity.

General Synthetic Workflow Diagram

G cluster_reaction Core Reaction cluster_workup Workup & Purification A 3-Fluoropyridine-2-carboxylic Acid Hydrochloride D Add Coupling Reagents (EDC/HOBt) B Amine Component (R-NH2) C Solvent (DCM/DMF) Base (DIPEA) E Stir at 0°C to RT (Monitor by TLC/LC-MS) D->E Activation & Coupling F Aqueous Workup E->F Quench & Extract G Column Chromatography F->G Isolate H Target Picolinamide Agrochemical G->H Characterize QC_Workflow Start Crude Product from Workup TLC Initial Purity Check (TLC) Start->TLC Purify Purification (Column Chromatography) TLC->Purify Purity_Check Purity Assessment Purify->Purity_Check HPLC HPLC/UPLC (Purity >95%?) Purity_Check->HPLC Quantitative Structure_Check Structural Confirmation HPLC->Structure_Check Yes Redo Re-purify or Re-synthesize HPLC->Redo No NMR ¹H, ¹⁹F, ¹³C NMR Structure_Check->NMR Qualitative MS HRMS (Mass Spec) Structure_Check->MS Final Qualified Building Block for Agrochemical Screening NMR->Final MS->Final Redo->Purify

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

3-Fluoropyridine-2-carboxylic acid is a pivotal fluorinated heterocyclic building block in modern chemistry.[1] Its structural motifs are integral to the development of advanced pharmaceutical compounds and agrochemicals, where the inclusion of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[2][3] As a key intermediate, its consistent and high-purity supply is critical for drug discovery and development pipelines.[2]

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride. The protocol is designed for scalability, safety, and high-yield production, moving beyond theoretical steps to explain the critical causality behind each experimental choice. We will detail a robust oxidation strategy, followed by purification and salt formation, ensuring a final product that meets stringent quality control standards for industrial applications.

Recommended Synthetic Strategy

The selected synthetic route involves the direct oxidation of the readily available starting material, 3-fluoro-2-methylpyridine. This pathway is chosen for its operational simplicity, cost-effectiveness, and scalability, avoiding more complex multi-step procedures like ring formation or challenging fluorination steps late in the synthesis.[4] The core of this process is the powerful oxidation of the methyl group to a carboxylic acid, followed by a straightforward conversion to the stable hydrochloride salt.

Overall Synthesis Workflow

The process is logically divided into three primary stages: Oxidation, Isolation, and Salt Formation. Each stage is optimized to maximize yield and purity while ensuring operational safety on a large scale.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Work-up & Isolation cluster_2 Stage 3: Salt Formation & Purification A Charge Reactor: 3-Fluoro-2-methylpyridine, Water, H₂SO₄ B Controlled Addition: Potassium Permanganate (KMnO₄) Solution A->B Step 1.1 C Monitor Reaction (Exotherm Control, HPLC) B->C Step 1.2 D Quench Reaction (NaHSO₃) C->D Reaction Complete E Filter MnO₂ Byproduct D->E Step 2.1 F Cool & Acidify Filtrate (Adjust pH for Precipitation) E->F Step 2.2 G Isolate & Dry Free Acid (Filtration, Washing) F->G Step 2.3 H Dissolve Free Acid (Isopropanol) G->H Proceed to Salification I Add HCl Solution (e.g., HCl in Isopropanol) H->I Step 3.1 J Crystallize & Isolate Final Product I->J Step 3.2 K Vacuum Dry (Final API Intermediate) J->K Step 3.3

Diagram 1: High-Level Workflow for the Synthesis of 3-Fluoropyridine-2-carboxylic Acid HCl.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor, with personnel wearing necessary Personal Protective Equipment (PPE), including safety glasses, lab coats, and acid/oxidizer-resistant gloves.

Part A: Oxidation of 3-Fluoro-2-methylpyridine

The conversion of the methyl group to a carboxylic acid is a powerful transformation. Potassium permanganate (KMnO₄) is selected as the oxidant. While alternatives like potassium dichromate exist[5], KMnO₄ offers a strong oxidizing potential and avoids the environmental and health concerns associated with hexavalent chromium. The reaction is highly exothermic and requires careful control.

Protocol Steps:

  • Reactor Setup: Charge a jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, and an addition funnel with a pressure-equalizing arm.

  • Initial Charge: Add 3-fluoro-2-methylpyridine (1.0 eq) to the reactor, followed by deionized water (10-15 volumes) and concentrated sulfuric acid (2.0-3.0 eq) cautiously while stirring. The acid catalyzes the oxidation and keeps the product protonated and soluble.

  • Oxidant Preparation: In a separate vessel, prepare a solution of potassium permanganate (KMnO₄, ~3.5 eq) in deionized water (15-20 volumes).

  • Controlled Addition: Cool the reactor contents to 5-10°C using a circulating chiller. Begin the slow, dropwise addition of the KMnO₄ solution, ensuring the internal temperature does not exceed 30°C.

    • Causality: Maintaining a low temperature is critical. Uncontrolled addition can lead to a dangerous thermal runaway. The slow addition ensures the heat generated by the oxidation is effectively removed by the cooling jacket.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction mixture will be a thick brown slurry due to the formation of manganese dioxide (MnO₂).

  • Monitoring: Monitor the reaction progress by taking aliquots, quenching them, and analyzing via HPLC to confirm the disappearance of the starting material.

Part B: Work-up and Isolation of 3-Fluoropyridine-2-carboxylic Acid

The work-up is designed to remove the MnO₂ byproduct and then selectively precipitate the desired product.

Protocol Steps:

  • Quenching: Cool the reaction mixture to below 20°C. Cautiously add a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the deep purple color of excess permanganate disappears and the slurry thins slightly.

  • Byproduct Removal: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake thoroughly with deionized water to ensure complete recovery of the product.

  • Product Precipitation: Transfer the clear filtrate to a clean reactor. Cool the solution to 0-5°C in an ice bath.

  • pH Adjustment: Slowly add concentrated hydrochloric acid (or another strong acid) to the filtrate to adjust the pH to approximately 2-3. The product, 3-Fluoropyridine-2-carboxylic acid, will precipitate as a white or off-white solid.

    • Causality: The product is soluble in both highly acidic and basic solutions. Precipitation is maximal at its isoelectric point. Precise pH control is therefore essential for maximizing isolated yield.

  • Isolation: Stir the slurry at 0-5°C for at least 1 hour to ensure complete crystallization. Collect the solid product by filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water, followed by a small amount of a cold, non-polar solvent (like hexane) to aid in drying. Dry the solid under vacuum at 50-60°C to a constant weight.

Part C: Formation and Purification of the Hydrochloride Salt

Conversion to the hydrochloride salt often improves stability, handling characteristics, and solubility for subsequent reactions.

Protocol Steps:

  • Dissolution: Suspend the crude, dry 3-Fluoropyridine-2-carboxylic acid (1.0 eq) in isopropanol (IPA, 5-10 volumes).

  • HCl Addition: While stirring, add a solution of hydrogen chloride in isopropanol (e.g., 3-4 M solution) or bubble anhydrous HCl gas through the suspension until the mixture becomes a clear, homogeneous solution and is acidic to litmus paper.

  • Crystallization: Cool the solution slowly to 0-5°C. The hydrochloride salt will crystallize out of the solution. If crystallization is slow, it can be initiated by scratching the inside of the flask or adding a seed crystal.

  • Isolation: Allow the slurry to stir at low temperature for 2-4 hours. Collect the crystalline product by filtration.

  • Final Wash & Dry: Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether or heptane to remove residual IPA. Dry the final product, this compound, under vacuum at 60-70°C until a constant weight is achieved.

Key Process Parameters and Data

Effective large-scale synthesis relies on precise control of key parameters. The following table summarizes the critical variables and expected outcomes for this protocol.

ParameterSpecificationRationale / Notes
Starting Material Purity >98%High purity prevents side reactions and simplifies purification.
KMnO₄ Equivalents 3.5 - 4.0 eqEnsures complete oxidation of the methyl group.
Oxidation Temperature 5°C - 30°CCritical for controlling the exotherm and preventing degradation.
Precipitation pH 2.0 - 3.0Maximizes the yield of the free acid during isolation.
Crystallization Solvent Isopropanol (IPA)Provides good solubility for the free acid and poor solubility for the HCl salt, enabling high recovery.
Expected Overall Yield 65% - 80%Represents a robust and efficient industrial process.
Final Product Purity >99% (by HPLC)Meets typical requirements for pharmaceutical intermediates.

Analytical Quality Control

The final product must be rigorously tested to confirm its identity, strength, and purity.

G QC_Methods Analytical QC Methods HPLC NMR Spectroscopy Mass Spectrometry Melting Point Karl Fischer Titration QC_Specs QC_Specs QC_Methods:f0->QC_Specs:f0 Purity Assay QC_Methods:f1->QC_Specs:f1 Identity QC_Methods:f2->QC_Specs:f2 Identity QC_Methods:f3->QC_Specs:f3 Physical Prop. QC_Methods:f4->QC_Specs:f4 Water Content

Diagram 2: Quality Control (QC) Logic for Final Product Release.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity by ¹H NMR Conforms to reference spectrum¹H NMR (400 MHz, D₂O)
Purity by HPLC ≥ 99.0% areaReverse-phase HPLC with UV detection
Melting Point To be establishedUSP <741>
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents IPA ≤ 5000 ppmHeadspace GC

References

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Cas 152126-31,3-FLUOROPYRIDINE-2-CARBOXYLIC ACID . LookChem. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . Journal of the American Chemical Society. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution . National Institutes of Health. [Link]

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

Sources

Mastering the Purification of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Fluoropyridine-2-carboxylic Acid Hydrochloride is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its purity is paramount to ensure the desired reaction outcomes, yield, and final product quality. This comprehensive guide provides detailed application notes and protocols for the purification of this important intermediate, addressing the nuanced challenges associated with its handling and purification. We will delve into the principles and practical execution of various purification techniques, including recrystallization, acid-base extraction, and chromatography, equipping researchers, scientists, and drug development professionals with the knowledge to obtain highly pure this compound.

Physicochemical Properties: The Foundation of Purification Strategy

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification strategies. The presence of a fluorine atom, a carboxylic acid group, and a pyridine ring, along with its formulation as a hydrochloride salt, dictates its solubility, polarity, and reactivity.

PropertyValueSource(s)
Molecular Formula C₆H₅ClFNO₂[1][2][3]
Molecular Weight 177.56 g/mol [1][2][3]
Appearance Off-white to light yellow crystalline powder[1]
Melting Point (Free Acid) 154 °C[1][2]
pKa (Predicted, Free Acid) 2.71 ± 0.10[2]
Solubility See detailed discussion below

The hydrochloride salt form significantly enhances the compound's polarity and aqueous solubility compared to its free acid form. This property is a critical lever to exploit in purification, particularly in acid-base extraction and the choice of recrystallization solvents. The acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen allow for strategic manipulation of pH to control its solubility.

I. Purification by Recrystallization: The Workhorse Technique

Recrystallization is often the most effective and scalable method for purifying solid organic compounds.[4] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4]

A. Single-Solvent Recrystallization

The ideal single solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at its boiling point. For a polar salt like this compound, polar protic solvents are often a good starting point.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol, water, acetonitrile). A good candidate solvent will show low solubility at room temperature but significantly increased solubility upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

B. Mixed-Solvent Recrystallization

When a suitable single solvent cannot be identified, a mixed-solvent system offers a powerful alternative.[5][6] This technique employs a pair of miscible solvents: one in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").[5]

A promising mixed-solvent system for pyridine hydrochlorides is a combination of a good solvent like an alcohol (e.g., ethanol, methanol) and an anti-solvent like a less polar ether (e.g., diethyl ether) or an ester (e.g., ethyl acetate).[7] One documented method for purifying pyridine hydrochloride involves crystallization from a chloroform/ethyl acetate mixture, followed by washing with diethyl ether.[7]

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent Method)

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., ethyl acetate or diethyl ether) dropwise with swirling until the solution becomes faintly cloudy (turbid).[5] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the solvent and anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Workflow for Recrystallization

Recrystallization_Workflow start Crude 3-Fluoropyridine-2-carboxylic Acid Hydrochloride dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration Optional cool Slow Cooling (Crystallization) dissolve->cool hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end Acid_Base_Extraction start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO₃) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Deprotonated Product) separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure 3-Fluoropyridine-2-carboxylic Acid Hydrochloride filter_dry->pure_product

Caption: Schematic of the acid-base extraction process for purification.

III. Chromatographic Purification: For High Purity Requirements

For instances where recrystallization and extraction are insufficient to remove closely related impurities, chromatographic techniques offer a higher degree of separation.

A. Flash Column Chromatography

Flash column chromatography on silica gel can be employed for small-scale purifications. Due to the polar and acidic nature of the target compound, a polar mobile phase will be required.

Protocol 4: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

B. High-Performance Liquid Chromatography (HPLC)

For analytical purity assessment and small-scale preparative purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool.

General HPLC Method Parameters (Starting Point):

  • Column: A C18 column is a common starting point for the separation of polar aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile or methanol in water, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure sharp peaks for the carboxylic acid.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

A specific HPLC method for purity determination of a related compound, 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro--6-methyl-1,3-dioxo-1H-pyrrolo [3,4-c] pyridine hydrochloride, utilized an octadecyl column with an acetonitrile/phosphate buffer (pH=2) mobile phase, suggesting that similar conditions could be adapted for this compound. [8]

IV. Purity Assessment

The purity of the final product should be rigorously assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out during recrystallization - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Use a lower-boiling solvent.- Re-heat the solution and add more of the "good" solvent in a mixed-solvent system.
Low recovery after purification - The compound is significantly soluble in the cold solvent.- Too much washing of the crystals.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Product is still impure - Inappropriate purification technique.- Co-crystallization of impurities.- Try a different recrystallization solvent system.- Employ a multi-step purification strategy (e.g., extraction followed by recrystallization).- Consider chromatographic purification.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. By leveraging a systematic approach based on its physicochemical properties, researchers can effectively employ recrystallization, acid-base extraction, and chromatography to achieve the desired level of purity. The detailed protocols and troubleshooting guide provided herein serve as a practical resource for scientists and professionals in the field of chemical and pharmaceutical development, enabling the consistent production of high-quality material for their research and manufacturing needs.

References

  • Chemistry Teaching Labs, University of York. Mixed-solvent recrystallisation. Available from: [Link]

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  • LookChem. Cas 152126-31-3,3-FLUOROPYRIDINE-2-CARBOXYLIC ACID. Available from: [Link]

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  • Pawlowski, M., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE HYDROCHLORIDE. Acta Poloniae Pharmaceutica. 2004;61(1):3-10. Available from: [Link]

  • Google Patents. Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. 2016.
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  • Sabatini, J. J., et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. 2011;13(24):6624-6627. Available from: [Link]

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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 3-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoropyridine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by the fluorine substituent.[1][2] Its utility in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) necessitates rigorous analytical characterization to ensure identity, purity, and stability.[2] This guide provides a detailed framework of orthogonal analytical techniques for the definitive characterization of this compound, intended for researchers, quality control analysts, and drug development professionals. We present field-proven protocols for chromatography, spectroscopy, and thermal analysis, explaining the causality behind methodological choices to ensure robust and reliable data.

Introduction: The Imperative for Rigorous Characterization

The structural integrity of a starting material like 3-Fluoropyridine-2-carboxylic acid (3-FPCA) directly impacts the efficiency of subsequent synthetic steps and the purity profile of the final product. The presence of the electron-withdrawing fluorine atom and the coordinating carboxylic acid group creates a unique chemical entity whose reactivity and stability must be well-understood.[1][2] A comprehensive characterization strategy is therefore not merely a quality control checkpoint but a foundational element of process development and validation. This document outlines a multi-technique workflow designed to provide unambiguous structural confirmation, quantify purity, and assess critical physicochemical properties.

Physicochemical Properties Summary

A baseline understanding of the material's properties is essential before initiating analysis.

PropertyValueSource
CAS Number 152126-31-3[3][4]
Molecular Formula C₆H₄FNO₂[1][3]
Molecular Weight 141.10 g/mol [1][3]
Appearance Light yellow to brown crystalline powder[1][2]
Melting Point 154 °C[1][2]
Boiling Point 265.2 °C at 760 mmHg[1][2]
pKa (Predicted) 2.71 ± 0.10[1][2]

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of 3-FPCA and quantifying any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar aromatic compounds like 3-FPCA. A C18 stationary phase provides the necessary hydrophobic interaction. The key to achieving sharp, symmetrical peaks for this acidic analyte is to suppress the ionization of the carboxylic acid group. This is accomplished by acidifying the mobile phase (e.g., with formic acid or trifluoroacetic acid), which ensures the analyte is in its neutral, more retained form. UV detection is highly effective due to the aromatic pyridine ring, which acts as a strong chromophore.

Protocol: Purity Determination by RP-HPLC

  • System Preparation:

    • HPLC System: A quaternary or binary pump system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter all mobile phases through a 0.45 µm filter.

  • Sample Preparation:

    • Prepare a stock solution of 3-FPCA at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • For analysis, dilute the stock solution to 0.1 mg/mL with the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (or DAD scan from 200-400 nm).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of 3-FPCA using the area percent method. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Spectroscopic Analysis: Unambiguous Structural Elucidation

Spectroscopy provides the definitive "fingerprint" of the molecule, confirming its identity and covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for absolute structural confirmation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework. DMSO-d₆ is a common solvent choice due to its ability to dissolve the polar analyte and the convenient observation of the exchangeable carboxylic acid proton.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of 3-FPCA in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: The acidic proton of the carboxylic acid will appear as a very broad singlet in the 10-13 ppm region, which will disappear upon adding a drop of D₂O.[5] The three protons on the pyridine ring will be in the aromatic region (7.5-9.0 ppm) and will exhibit complex splitting patterns due to both H-H and H-F couplings.

  • ¹³C NMR: The carbonyl carbon is expected between 160-180 ppm.[5] The five aromatic carbons will appear between 120-160 ppm, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant (¹JCF).

  • ¹⁹F NMR: This experiment is critical for confirming the fluorine's presence. A single signal is expected, and its chemical shift provides information about the electronic environment.[6][7]

Expected NMR Data Summary (in DMSO-d₆)

NucleusChemical Shift (ppm, approximate)MultiplicityCoupling Constants (Hz)Assignment
¹H~13.0br s--COOH
¹H~8.6m-Pyridine-H
¹H~8.2m-Pyridine-H
¹H~7.7m-Pyridine-H
¹³C~165d²JC-F ≈ 15-25C=O
¹³C~158d¹JC-F ≈ 240-260C-F
¹³C~120-150m-Aromatic C, C-N
¹⁹FVariess-C-F
Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight of the compound, serving as a primary identity check. Electrospray Ionization (ESI) is ideal for this polar, acidic molecule as it allows for gentle ionization, typically yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Protocol: LC-MS Analysis

  • Interface: Couple the HPLC system described in Section 2.1 to an ESI-MS detector.

  • Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL).

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: -3.5 kV

    • Drying Gas (N₂): 10 L/min at 300 °C

    • Scan Range: m/z 50 - 500

  • Expected Results: The primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 140.1. A characteristic fragment ion corresponding to the loss of CO₂ ([M-H-44]⁻) at m/z 96.1 may also be observed.[8]

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The carboxylic acid group has two highly characteristic absorptions: a very broad O-H stretch (due to hydrogen bonding) and a sharp, intense C=O stretch.

Protocol: Analysis by Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the 3-FPCA powder directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • ~3300-2500 cm⁻¹: Very broad band, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[5]

    • ~1710 cm⁻¹: Strong, sharp absorption from the C=O (carbonyl) stretch.[5]

    • ~1600, 1450 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations of the pyridine ring.

    • ~1250 cm⁻¹: Strong absorption corresponding to the C-F stretch.[9]

Thermal Analysis: Solid-State Characterization

Thermal analysis provides critical information about the material's melting behavior, decomposition profile, and the presence of residual solvents.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to accurately determine the melting point and can reveal information about polymorphism (the existence of multiple crystal forms), which is critical in pharmaceutical development.

Protocol: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of 3-FPCA into a vented aluminum DSC pan.

  • Instrument Conditions:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.

  • Expected Results: A sharp endothermic peak should be observed, with the onset corresponding to the melting point, expected around 154 °C.[1][2] The shape and temperature of the peak are indicators of purity.

Analytical Workflow and Strategy

A logical workflow ensures that all necessary data is collected efficiently for a comprehensive assessment of the material.

G cluster_0 Initial Assessment & Identity Sample Sample Received: 3-FPCA Appearance Visual Appearance (Color, Form) Sample->Appearance IR FT-IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (Molecular Weight) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Structure MS->NMR Identity OK? HPLC HPLC-UV/DAD (Purity & Assay) NMR->HPLC DSC DSC Analysis (Melting Point) HPLC->DSC Purity OK? TGA TGA Analysis (Thermal Stability, Residuals) DSC->TGA Report Certificate of Analysis (Complete Profile) TGA->Report

Caption: Comprehensive analytical workflow for 3-FPCA.

Conclusion

The characterization of 3-Fluoropyridine-2-carboxylic acid requires an orthogonal, multi-technique approach. By combining chromatographic separation (HPLC) for purity assessment with a suite of spectroscopic techniques (NMR, MS, IR) for unambiguous structural confirmation and thermal analysis (DSC) for solid-state properties, a complete and reliable analytical profile can be established. The protocols and rationales provided in this guide serve as a robust framework for ensuring the quality, safety, and consistency of this critical chemical building block in any research, development, or manufacturing setting.

References

  • Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. Molbase.[Link]

  • Cas 152126-31-3, 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID. LookChem.[Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

  • 2-Fluoropyridine | C5H4FN. PubChem.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health.[Link]

  • 3-Fluoropyridine-2-Carboxylic Acid. Pipzine Chemicals.[Link]

  • A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate.[Link]

  • 3-Fluoropyridine - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

  • 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 152126-31-3. Matrix Fine Chemicals.[Link]

  • Mass Spec 3e Carboxylic Acids. YouTube.[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. National Institutes of Health.[Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.[Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]

  • 3-Hydroxypyridine-2-carboxylic acid - Optional[13C NMR] - Spectrum. SpectraBase.[Link]

  • 2-Chloropyridine-3-carboxylic acid. ResearchGate.[Link]

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A Practical Guide to the Synthesis of Kinase Inhibitors: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century. These enzymes play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders.[1][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery, with a growing number of approved therapeutics transforming patient outcomes.[1][4]

However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5][6] This guide, intended for researchers and professionals in drug development, provides an in-depth exploration of the key synthetic strategies and detailed protocols employed to construct potent and selective kinase inhibitors. We will delve into the logic behind various experimental designs, from the construction of core scaffolds to advanced techniques for targeting specific kinase conformations and residues.

Foundational Synthetic Strategies: Building the Core

The journey of synthesizing a novel kinase inhibitor often begins with the construction of a central heterocyclic scaffold that can effectively anchor within the ATP-binding pocket. The selection and elaboration of this core are critical for establishing the initial binding affinity and providing vectors for further optimization.

Privileged Scaffolds in Kinase Inhibitor Synthesis

Medicinal chemists have identified numerous "privileged scaffolds" – core structures that are recurrently found in potent inhibitors across various kinase families.[7] These scaffolds typically contain nitrogen heterocycles that can form crucial hydrogen bond interactions with the kinase hinge region, mimicking the adenine portion of ATP.

Commonly employed scaffolds include quinazolines, pyrimidines, indoles, and pyrazoles. The choice of scaffold can significantly influence the inhibitor's selectivity profile and physicochemical properties. For instance, the 4-anilinoquinazoline core is a well-established scaffold found in first-generation EGFR inhibitors like gefitinib.[8]

Privileged ScaffoldTarget Kinase Family (Examples)Marketed Inhibitor Example
Quinazoline EGFR, VEGFRGefitinib, Lapatinib
Pyrimidine ABL, KIT, EGFRImatinib, Osimertinib[9]
Indole/Indolinone VEGFR, PDGFR, KITSunitinib[10]
Pyrazolopyrimidine Src, JAKCrizotinib[11]
Purine CDK, GSK3Roscovitine (Clinical Trials)
Key Coupling Reactions for Scaffold Elaboration

Once a core scaffold is synthesized, its potency and selectivity are fine-tuned through the strategic addition of various substituents. Palladium-catalyzed cross-coupling reactions are indispensable tools in this phase, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is widely used to append aryl or heteroaryl groups to the kinase inhibitor scaffold. This reaction is robust and proceeds under relatively mild conditions.

Objective: To couple an aryl boronic acid to a halo-substituted pyrimidine core.

Materials:

  • 4-chloro-6-methoxypyrimidine (1 equivalent)

  • (4-phenoxyphenyl)boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried round-bottom flask, add 4-chloro-6-methoxypyrimidine, (4-phenoxyphenyl)boronic acid, and potassium carbonate.

  • Add Pd(OAc)₂ and PPh₃ to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Advanced Synthetic Approaches for Enhanced Selectivity and Potency

Achieving high selectivity often requires moving beyond traditional ATP-competitive inhibitors and exploring more sophisticated design strategies. These approaches aim to exploit less conserved regions of the kinome or engage with the target protein in novel ways.

Fragment-Based Ligand Discovery (FBLD): A Step-by-Step Workflow

Fragment-Based Ligand Discovery (FBLD) has proven to be a powerful strategy for developing highly selective kinase inhibitors.[12] The process begins by screening libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders.[5] These initial hits are then optimized into more potent leads through structure-guided chemistry.[5][13]

FBLD_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase FragmentLib Fragment Library (150-300 Da) Screening Biophysical Screening (NMR, SPR, TSA) FragmentLib->Screening Screen Hits Validated Hits (High Ligand Efficiency) Screening->Hits Validate Structure Structural Biology (X-ray, Cryo-EM) Hits->Structure Characterize Binding Mode Optimization Structure-Guided Optimization Structure->Optimization Design Optimization->Structure Lead Potent & Selective Lead Compound Optimization->Lead Synthesize

Caption: Workflow for Fragment-Based Ligand Discovery (FBLD).

Once a fragment's binding mode is determined by X-ray crystallography, synthetic chemistry is used to "grow" the fragment into adjacent pockets or "link" two fragments that bind in proximity.

Objective: To extend a fragment hit by adding a vector that occupies a nearby hydrophobic pocket.

Scenario: A 1H-indazole fragment is found to bind to the hinge region of a target kinase. X-ray crystallography reveals a solvent-exposed vector at the 5-position, pointing towards a hydrophobic pocket.

Procedure (Example: Sonogashira Coupling):

  • Synthesize or procure 5-iodo-1H-indazole.

  • In a reaction vessel, combine 5-iodo-1H-indazole (1 equivalent), a terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene, 1.5 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add a suitable solvent (e.g., triethylamine/DMF mixture) and degas the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by LC-MS).

  • Upon completion, perform an aqueous workup and purify the product via column chromatography.

  • The resulting compound can then be tested for improved potency. Subsequent synthetic steps could include reduction of the alkyne to an alkane to improve flexibility and solubility.

Synthesis of Covalent Kinase Inhibitors

Covalent inhibitors offer the potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[14] These compounds typically feature a reversible binding scaffold appended with a mildly electrophilic "warhead" designed to form a covalent bond with a nucleophilic amino acid residue (most commonly a non-catalytic cysteine) near the ATP-binding site.[9][15]

Covalent_Inhibition cluster_Kinase Kinase Active Site Kinase Kinase ReversibleComplex Reversible Complex Cys Cys-SH Inhibitor Inhibitor (with Warhead) Inhibitor->ReversibleComplex k_on / k_off (Non-covalent binding) CovalentComplex Covalent Adduct ReversibleComplex->CovalentComplex k_inact (Bond Formation)

Caption: Mechanism of targeted covalent inhibition.

Acrylamides are the most common warheads used in approved covalent kinase inhibitors due to their reactivity profile, which is tuned to react with soft nucleophiles like cysteine thiols.[9]

Objective: To append an acrylamide warhead to an aminopyrimidine scaffold.

Materials:

  • N-(3-aminophenyl)pyrimidin-4-amine (1 equivalent)

  • Acryloyl chloride (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the aminopyrimidine starting material in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., TEA) to the solution and stir for 5-10 minutes.

  • Slowly add acryloyl chloride dropwise to the cooled solution. A white precipitate of triethylammonium chloride may form.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM, wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to obtain the final covalent inhibitor.

Common Electrophilic WarheadTarget ResidueReversibility
Acrylamide CysteineIrreversible
Vinyl Sulfonamide CysteineIrreversible
Cyanoacrylamide CysteineReversible[16]
Propargyl Amide CysteineIrreversible
The Frontier: Synthesis of Allosteric Inhibitors

Allosteric inhibitors represent a promising strategy to achieve high selectivity by binding to sites on the kinase that are distinct from the highly conserved ATP pocket.[11][17] This can lead to inhibitors with novel mechanisms of action and the ability to target kinases previously considered "undruggable." The discovery of allosteric sites is often serendipitous or requires sophisticated screening methods, making their rational design challenging.[17]

The synthesis of allosteric inhibitors does not follow a generalized protocol like scaffold-based approaches. Instead, the synthetic strategy is entirely dictated by the unique chemical structure of the allosteric modulator. A notable example is Trametinib, a MEK1/2 inhibitor that binds to a pocket adjacent to the ATP site, stabilizing an inactive conformation of the enzyme.[17] Its synthesis involves the construction of a complex substituted aromatic core, highlighting the bespoke nature of synthetic routes in this area.

Case Study: Synthesis of Osimertinib (A Third-Generation EGFR Inhibitor)

Osimertinib is a prime example of a modern kinase inhibitor, combining a privileged pyrimidine scaffold with a covalent acrylamide warhead to selectively target the T790M "gatekeeper" mutation in EGFR.[9] Its synthesis showcases the integration of several key synthetic strategies.

A retrosynthetic analysis reveals a convergent approach, where the core aminopyrimidine and the indole side chain are synthesized separately and then coupled.

Key Synthetic Steps:

  • Synthesis of the Pyrimidine Core: This typically involves the construction of a diaminopyrimidine, often starting from commercially available pyrimidine precursors and utilizing nucleophilic aromatic substitution (SNAr) reactions.

  • Synthesis of the Indole Side Chain: A substituted indole bearing the acrylamide warhead is prepared. This involves standard indole synthesis (e.g., Fischer indole synthesis) followed by functionalization and the final acylation step to introduce the acrylamide, as described in the protocol above.

  • Final Coupling: The two key fragments are coupled together, often via a Buchwald-Hartwig amination or an SNAr reaction, to form the final drug substance.

This modular approach allows for flexibility in modifying different parts of the molecule to optimize its properties.

Conclusion

The synthesis of kinase inhibitors is a dynamic and evolving field that lies at the heart of targeted therapy development. Mastery of foundational synthetic techniques, such as the construction of privileged scaffolds and the application of robust cross-coupling reactions, provides the essential toolkit for the medicinal chemist. Furthermore, the strategic application of advanced approaches like fragment-based design and covalent targeting is crucial for overcoming the persistent challenge of selectivity and developing next-generation therapeutics. As our understanding of kinase biology deepens, the ingenuity of synthetic chemistry will continue to be the driving force behind the creation of more effective and safer medicines.

References

  • Current time information in Vancouver, CA. (n.d.). Google Search.
  • Davis, B. J., & Rees, D. C. (2011). Fragment-based approaches to the discovery of kinase inhibitors. PubMed. Available at: [Link]

  • Kutchukian, P. S., & Shakhnovich, E. I. (2012). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Xing, Y., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. Available at: [Link]

  • Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. PubMed. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Erickson, J. A. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. SpringerLink. Available at: [Link]

  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. Available at: [Link]

  • Wang, C., et al. (2021). The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. PubMed. Available at: [Link]

  • Sbardella, G., et al. (2020). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Wang, S., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • de Vicente, J., & Jiménez, J. L. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • Unknown. (2018). CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. Books. Available at: [Link]

  • Unknown. (2018). CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Unknown. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

  • de Vicente, J., & Jiménez, J. L. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • Unknown. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Available at: [Link]

  • Unknown. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available at: [Link]

  • Unknown. (2021). Advances in reversible covalent kinase inhibitors. PMC - NIH. Available at: [Link]

  • Unknown. (2022). Covalent Kinase Inhibitors: An Overview. ResearchGate. Available at: [Link]

  • Unknown. (2018). CHAPTER 4: Covalent Inhibition of Kinases. Books - The Royal Society of Chemistry. Available at: [Link]

  • Unknown. (2024). Toward the Design of Allosteric Effectors: Gaining Comprehensive Control of Drug Properties and Actions. ACS Publications. Available at: [Link]

  • Kawano, D. F., et al. (2020). Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy. PubMed. Available at: [Link]

  • Unknown. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. NIH. Available at: [Link]

  • Unknown. (2025). The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • Li, N., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. ACS Publications. Available at: [Link]

  • Unknown. (2024). Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. PubMed Central. Available at: [Link]

  • de Vicente, J., & Jiménez, J. L. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

  • Unknown. (2025). Synthesis of Protein Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Unknown. (2024). Lock and Key with SignalChem Biotech: Drug Discovery in Action. YouTube. Available at: [Link]

  • Unknown. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. Available at: [Link]

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Application Note: Strategies for the Derivativation of 3-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoropyridine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with an electron-withdrawing fluorine atom and a versatile carboxylic acid handle, makes it a valuable precursor for synthesizing a diverse range of complex molecules, including potent pharmaceutical agents.[1] The derivatization of the carboxylic acid group is a fundamental and critical step in harnessing the full synthetic potential of this molecule. Common derivatives such as amides and esters are frequently synthesized to modulate physicochemical properties, explore structure-activity relationships (SAR), and serve as key intermediates for further chemical transformations.

This guide provides an in-depth exploration of the core principles and detailed laboratory protocols for the successful derivatization of 3-Fluoropyridine-2-carboxylic Acid. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges associated with activating and coupling this electron-deficient heterocyclic acid.

Foundational Principles: The Necessity of Carboxylic Acid Activation

Direct condensation of a carboxylic acid with a nucleophile, such as an amine or alcohol, is generally not feasible. This is because the acidic proton of the carboxylic acid will readily react with the basic nucleophile (e.g., an amine) to form a highly unreactive carboxylate salt.[2] To facilitate the desired acylation reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as "activation".[3][4]

The activation process involves reacting the carboxylic acid with a "coupling reagent" or "activating agent". This reagent transforms the hydroxyl group into a species that is readily displaced by a nucleophile, thereby enabling the formation of the desired amide or ester bond.[5] The choice of activating agent is critical and depends on factors such as the stability of the starting materials, the nucleophilicity of the coupling partner, and the desired reaction conditions.

G cluster_0 Activation Step CarboxylicAcid R-COOH (3-Fluoropyridine-2-carboxylic Acid) Activator Activating Agent (e.g., EDC, SOCl₂) Intermediate Reactive Intermediate (e.g., O-Acylisourea, Acyl Chloride) CarboxylicAcid->Intermediate Reaction Nucleophile Nucleophile (Amine or Alcohol) Product Product (Amide or Ester) Intermediate->Product Nucleophilic Attack

Figure 1. Generalized workflow for the derivatization of a carboxylic acid.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

One of the most common and versatile methods for forming amide bonds is through the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).[2] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and racemization. The addition of nucleophilic auxiliaries, most commonly 1-Hydroxybenzotriazole (HOBt), mitigates these issues by trapping the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine to yield the desired amide.[6][7]

Detailed Step-by-Step Protocol: Synthesis of N-Benzyl-3-fluoropyridine-2-carboxamide

Materials:

  • 3-Fluoropyridine-2-carboxylic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Fluoropyridine-2-carboxylic Acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: To the stirred solution, add HOBt·H₂O (1.1 eq) and Benzylamine (1.05 eq).

  • Base Addition: Add DIPEA (2.0 eq) to the mixture. The base is crucial to neutralize the HCl salt of EDC and to deprotonate the amine if it is used as a salt.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-3-fluoropyridine-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Coupling ReagentAdditiveKey AdvantagesKey Disadvantages
EDC HOBt, OxymaWater-soluble urea byproduct, easy workup.[8]Can cause racemization without additives.
DCC HOBtInexpensive, effective.Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove completely.[9]
HATU None (HOAt is part of its structure)Very fast reaction rates, low racemization, effective for hindered substrates.[9]More expensive, can cause guanidinylation of the amine.
PyBOP None (HOBt is part of its structure)High efficiency, good for solid-phase synthesis.Phosphonium-based, potential for side reactions.

Table 1. Comparison of Common Amide Coupling Reagents.

Protocol 2: Ester Formation

Esterification of 3-Fluoropyridine-2-carboxylic Acid can be achieved through several methods. The choice depends on the alcohol's reactivity and the desired scale and conditions.

A. Acid-Catalyzed Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2] While simple, the strongly acidic conditions can lead to the protonation of the pyridine nitrogen, potentially reducing reactivity. This method is best suited for simple, unhindered primary or secondary alcohols.

Procedure (Synthesis of Methyl 3-fluoropyridine-2-carboxylate):

  • Suspend 3-Fluoropyridine-2-carboxylic Acid (1.0 eq) in a large excess of methanol (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq) or use thionyl chloride (SOCl₂) (1.2 eq) which will generate HCl in situ.

  • Heat the mixture to reflux for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully neutralize the acid with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

B. Alkylation with Alkyl Halides

A milder and often more efficient method involves deprotonating the carboxylic acid with a non-nucleophilic base to form the carboxylate salt, followed by Sₙ2 reaction with an alkyl halide.

Procedure (Synthesis of Ethyl 3-fluoropyridine-2-carboxylate):

  • Dissolve 3-Fluoropyridine-2-carboxylic Acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) or cesium carbonate (Cs₂CO₃) (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carboxylate salt.

  • Add the alkylating agent, for example, ethyl iodide or ethyl bromide (1.2 eq).

  • Heat the reaction mixture (e.g., to 50-80 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis and In Situ Use of the Acid Chloride

For less reactive nucleophiles or when a highly activated intermediate is required, the carboxylic acid can be converted to the corresponding acid chloride.[5] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used.[3] The resulting 3-fluoropyridine-2-carbonyl chloride is highly reactive and typically used immediately (in situ) without isolation.[10]

WARNING: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

G cluster_workflow Acid Chloride Formation & In Situ Coupling Workflow Start 1. Dissolve Acid in Anhydrous Solvent (DCM) AddReagent 2. Add Oxalyl Chloride + cat. DMF (0 °C to RT) Start->AddReagent Formation 3. Acid Chloride Forms (Monitor by IR or quench-TLC) AddReagent->Formation InSitu 4. Use Immediately (Do Not Isolate) Formation->InSitu Coupling 5. Add Nucleophile + Base (e.g., Amine + Pyridine) InSitu->Coupling Workup 6. Aqueous Workup & Purification Coupling->Workup

Figure 2. Workflow for the synthesis and in situ reaction of an acid chloride.

Procedure (General, for subsequent reaction with an amine):

  • To a solution of 3-Fluoropyridine-2-carboxylic Acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will occur.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution is clear.

  • The acid chloride solution is now ready. In a separate flask, prepare a solution of the desired amine (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution via cannula or dropping funnel.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-4 hours, monitoring by TLC.

  • Perform a standard aqueous workup as described in Protocol 1 to isolate and purify the final amide product.

Troubleshooting and Key Considerations

  • Low Yields in Amide Coupling: Ensure all reagents and solvents are anhydrous. The O-acylisourea intermediate is highly moisture-sensitive. Consider using a more powerful coupling reagent like HATU for sterically hindered amines or acids.[11]

  • Incomplete Esterification: For Fischer esterification, ensure a large excess of the alcohol is used to drive the equilibrium. For alkylation, a stronger base like Cs₂CO₃ can be more effective than K₂CO₃ due to its higher solubility in organic solvents.

  • Side Reactions: The pyridine nitrogen can act as a nucleophile. While the electronic-withdrawing effect of the adjacent fluorine and carboxyl group deactivates it, this should be a consideration. Using non-nucleophilic bases like DIPEA is preferred over pyridine when possible.

  • Purification: The urea byproduct from EDC is water-soluble and easily removed during aqueous workup.[8] The DCU byproduct from DCC is largely insoluble in common organic solvents and can often be removed by filtration, though trace amounts may require chromatography.

Conclusion

The derivatization of the carboxylic acid group of 3-Fluoropyridine-2-carboxylic Acid is a versatile and powerful strategy for the synthesis of novel compounds. By understanding the fundamental principles of carboxylic acid activation and selecting the appropriate reagents and conditions, researchers can efficiently generate a wide array of amides, esters, and other derivatives. The protocols outlined in this guide, from standard EDC/HOBt amide couplings to the formation of reactive acid chlorides, provide a robust toolkit for professionals in drug discovery and chemical synthesis.

References

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  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
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  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube.
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role in the synthesis of novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Synthetic Strategies for Novel Heterocyclic Compounds

Foreword for the Modern Medicinal Chemist

Heterocyclic compounds form the bedrock of modern pharmacology and materials science.[1] It is estimated that over half of all FDA-approved small-molecule drugs feature at least one heterocyclic ring, a testament to their unparalleled ability to present diverse pharmacophores in three-dimensional space and engage in crucial interactions with biological targets.[2][3][4] The pursuit of novel, biologically active heterocycles is therefore a central theme in drug discovery.[5][6]

Traditional synthetic approaches, while foundational, often involve lengthy, multi-step sequences with limited efficiency.[7] The contemporary challenge lies in developing methodologies that are not only efficient and selective but also sustainable and amenable to the rapid generation of molecular diversity.[8][9] This guide moves beyond a simple recitation of procedures. It is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core principles, strategic advantages, and practical execution of cutting-edge techniques in heterocyclic synthesis. We will explore the causality behind why specific methods are chosen and provide robust, field-tested protocols that serve as a reliable starting point for innovation in your own laboratories.

Part I: The Modern Synthetic Toolkit: Principles & Strategies

The evolution of organic synthesis has been driven by the pursuit of efficiency, precision, and elegance. In heterocyclic chemistry, this has led to the rise of powerful catalytic systems and technologies that bypass the limitations of classical methods.[10] This section outlines the strategic pillars of modern heterocyclic synthesis.

Atom Economy and Efficiency: Multicomponent Reactions (MCRs)

Causality & Rationale: Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.[11][12] This approach is the epitome of atom economy and step efficiency. For drug discovery programs, MCRs are invaluable for rapidly building libraries of structurally complex molecules from simple, readily available building blocks.[13][14] By converging multiple synthetic steps into one pot, they dramatically reduce reaction time, solvent waste, and purification efforts compared to traditional linear syntheses.[12]

MCR_Workflow cluster_reactants Starting Materials cluster_process Synthetic Operation A Reactant A OnePot One-Pot Reaction (+ Catalyst/Solvent) A->OnePot B Reactant B B->OnePot C Reactant C C->OnePot Product Complex Heterocyclic Product OnePot->Product Single Operation

Caption: Workflow of a typical three-component reaction (3-CR).

Direct & Selective Functionalization: C–H Activation

Causality & Rationale: C–H activation is a transformative strategy that enables the direct functionalization of otherwise inert carbon-hydrogen bonds.[15][16] Traditionally, the introduction of new functional groups onto a heterocyclic core required pre-functionalization (e.g., halogenation followed by cross-coupling), adding steps and generating stoichiometric waste. C–H activation bypasses this requirement, offering a more atom- and step-economical route.[17][18] Transition metals, particularly palladium, are frequently used to catalyze these transformations, allowing for highly regioselective modifications of heterocycles that are guided by either the inherent electronics of the ring or by a directing group.[17][19] This method provides powerful access to novel analogs for structure-activity relationship (SAR) studies.

CH_Activation_Cycle center Pd(II) Catalyst start Pd(II)L (Active Catalyst) step1 Coordination & C-H Cleavage start->step1 + Het-H step2 Oxidative Addition step1->step2 Cyclometalated Intermediate HX_Base H-Base+ step1->HX_Base step3 Reductive Elimination step2->step3 Pd(IV) Intermediate step3->start Catalyst Regeneration Het_Ar Heterocycle-Ar (Product) step3->Het_Ar Het_H Heterocycle-H Ar_X Ar-X Ar_X->step2 Base Base Base->step1

Caption: A generalized catalytic cycle for Pd-catalyzed C-H arylation.

Harnessing Light Energy: Photoredox Catalysis

Causality & Rationale: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions.[20][21] This strategy utilizes a photocatalyst (often an inexpensive organic dye or a transition metal complex) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates.[22][23] This approach enables transformations that are often difficult or impossible to achieve using traditional thermal methods.[20] For heterocyclic synthesis, it provides novel pathways for cyclizations, cross-couplings, and functionalizations, often at room temperature and with high functional group tolerance, which is critical when dealing with sensitive, drug-like molecules.[24]

Photoredox_Cycle cluster_sub Substrate Transformation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_ox PC+ PC_star->PC_ox SET Substrate_ox Substrate Radical (A+•) PC_star->Substrate_ox Oxidative Quenching PC_ox->PC Cycle Regeneration PC_red PC- Substrate Substrate (A) Product Product Substrate_ox->Product Radical Reaction

Caption: A simplified oxidative quenching cycle in photoredox catalysis.

Enhancing Safety and Scalability: Flow Chemistry

Causality & Rationale: Flow chemistry, or continuous-flow processing, represents a paradigm shift from traditional batch synthesis.[25][26] Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time.[25] For heterocyclic synthesis, this is particularly advantageous for highly exothermic or hazardous reactions, or those involving unstable intermediates, as the small reactor volume significantly enhances safety.[25] Furthermore, flow chemistry facilitates seamless scale-up by simply running the system for a longer duration, bypassing the complex challenges of scaling up batch reactors.[27] This makes it a highly valuable tool for process development and manufacturing in the pharmaceutical industry.[28]

Flow_Reactor ReagentA Reagent A Reservoir PumpA Pump A ReagentA->PumpA ReagentB Reagent B Reservoir PumpB Pump B ReagentB->PumpB TMixer PumpA->TMixer PumpB->TMixer Reactor Heated/Cooled Reactor Coil TMixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a basic continuous flow synthesis setup.

Part II: Detailed Application Protocols

The following protocols are designed as robust starting points. Researchers should perform appropriate risk assessments and optimize conditions for their specific substrates.

Protocol 1: Palladium-Catalyzed Regioselective C-H Arylation of N-acetylindole

This protocol demonstrates the direct functionalization of an electron-rich heterocycle, a common challenge in medicinal chemistry. The choice of a palladium catalyst and a specific ligand/additive system is crucial for achieving high regioselectivity.[17][19]

Materials:

  • N-acetylindole

  • 4-Iodoanisole (or other aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃), finely ground

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add N-acetylindole (1.0 mmol, 1 equiv.), 4-iodoanisole (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF (5 mL) and pivalic acid (0.3 mmol, 0.3 equiv.) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C2-arylated indole.

Self-Validation & Troubleshooting:

  • No Reaction: Ensure reagents are anhydrous and the inert atmosphere is maintained. The quality of the Pd catalyst is critical.

  • Low Yield: Vary the base (e.g., Cs₂CO₃), solvent (e.g., dioxane), or temperature.

  • Poor Regioselectivity: The choice of directing group (N-acetyl) and additive (pivalic acid) is key for C2 selectivity. Other directing groups may be required for different selectivities.

ParameterConditionExpected Outcome
CatalystPd(OAc)₂C-H Activation
Ligand/AdditivePivOHPromotes C-H cleavage
BaseK₂CO₃Neutralizes acid byproduct
Temperature120 °CProvides activation energy
SelectivityC2-positionDirected by N-acetyl group
Protocol 2: One-Pot, Three-Component Biginelli Reaction for Dihydropyrimidinone Synthesis

This classic MCR efficiently produces the dihydropyrimidinone (DHPM) core, a privileged scaffold in medicinal chemistry.[11][29] The protocol uses a simple acid catalyst and is a prime example of building molecular complexity in a single step.

Materials:

  • Benzaldehyde (or other aldehyde)

  • Ethyl acetoacetate (or other β-ketoester)

  • Urea

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or another Lewis acid catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, combine benzaldehyde (10 mmol, 1 equiv.), ethyl acetoacetate (10 mmol, 1 equiv.), urea (15 mmol, 1.5 equiv.), and CuCl₂·2H₂O (1 mmol, 10 mol%).

  • Add ethanol (20 mL) as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.

  • Maintain reflux for 4-6 hours. The product often begins to precipitate from the reaction mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the pure dihydropyrimidinone. Further purification is often not necessary.

Self-Validation & Rationale:

  • Catalyst Choice: A Lewis or Brønsted acid is required to activate the aldehyde carbonyl group, initiating the cascade of reactions.

  • Stoichiometry: A slight excess of the urea component is often used to drive the reaction to completion.

  • Outcome: The formation of a crystalline precipitate is a strong indicator of successful product formation. The identity and purity can be confirmed by melting point and NMR spectroscopy.

Protocol 3: Eosin Y-Catalyzed, Visible-Light-Mediated Synthesis of 2-Substituted Benzoxazoles

This protocol showcases a metal-free photoredox-catalyzed cyclization, highlighting a green chemistry approach to forming a key heterocyclic scaffold.[22][23]

Materials:

  • 2-Aminophenol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Eosin Y

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile (MeCN)

  • Blue LED strip (460-470 nm)

Procedure:

  • To a standard glass vial equipped with a magnetic stir bar, add 2-aminophenol (0.5 mmol, 1 equiv.), the aromatic aldehyde (0.6 mmol, 1.2 equiv.), Eosin Y (0.01 mmol, 2 mol%), and K₂S₂O₈ (1.0 mmol, 2 equiv.).

  • Add acetonitrile (3 mL).

  • Seal the vial with a cap and place it approximately 2-5 cm from a blue LED light source. Use a fan for cooling to maintain room temperature.

  • Stir the reaction vigorously under irradiation for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel chromatography to yield the desired 2-substituted benzoxazole.

Self-Validation & Rationale:

  • Light Source: The reaction is light-dependent. Running a control reaction in the dark should result in no product formation. Eosin Y's absorption spectrum is matched with the blue LED emission.

  • Oxidant: K₂S₂O₈ acts as the terminal oxidant to regenerate the ground state of the photocatalyst, making the process catalytic.

  • Mechanism: The excited photocatalyst oxidizes the 2-aminophenol, initiating a radical cascade that leads to cyclization and aromatization.

References

  • D. A. Nagib, M. E. Scott, D. W. C. MacMillan, "Modern advances in heterocyclic chemistry in drug discovery," Organic & Biomolecular Chemistry, Royal Society of Chemistry.

  • U. K. Sharma, E. V. Van der Eycken, "Flow Chemistry for the Synthesis of Heterocycles," Springer Professional.

  • A. Author, "Role of Heterocyclic Compounds in Drug Development: An Overview," Research and Reviews. [URL: Not a direct link, but the source is Research and Reviews, March 29, 2024]
  • X. Zhang, D. C. Zhu, "Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis," MDPI.

  • A. Author, "Modern Strategies for Heterocycle Synthesis," MDPI.

  • A. Author, "Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation," ResearchGate.

  • P. P. Singh, et al., "Recent applications of photoredox catalysis in O- heterocycles: A short review," Taylor & Francis Online.

  • P. P. Singh, et al., "Recent applications of photoredox catalysis in O-heterocycles: A short review," Synthetic Communications.

  • A. Author, "Multi-component synthesis and recent development on heterocyclic compounds: A research," Journal of Medicinal and Chemical Sciences. [URL: Not a direct link, but the source is the Journal of Medicinal and Chemical Sciences]
  • A. Author, "Role of Heterocycles in Drug Discovery: An Overview," ResearchGate.

  • A. Dömling, "Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade," MDPI.

  • A. Author, "Recent Advances: Heterocycles in Drugs and Drug Discovery," MDPI.

  • A. Author, "Recent advances in green multi-component reactions for heterocyclic compound construction," Organic & Biomolecular Chemistry, Royal Society of Chemistry.

  • A. Author, "The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications," International Journal of Scientific Research & Technology. [URL: The source is the International Journal of Scientific Research & Technology]
  • L. Zhou, M. L. Hossain, T. Xiao, "Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis," PubMed.

  • A. Author, "Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update," The Journal of Organic Chemistry.

  • A. Author, "Multicomponent Reactions for the Synthesis of Heterocycles," Scilit.

  • E. Ruijter, R. V. A. Orru, "Multicomponent Reactions towards Heterocycles: Concepts and Applications," Wiley Online Library.

  • A. Author, "Heterocyclic compounds: The Diverse World of Ringed Molecules," Open Access Journals. [URL: The source is Open Access Journals]
  • A. Author, "Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update," ACS Publications.

  • A. Author, "Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives," RSC Publishing.

  • A. Author, "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview," MDPI.

  • G. La-Vecchia, et al., "Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles," MDPI.

  • A. Author, "Sustainable catalytic protocol for the synthesis of biologically active heterocyclic compounds," Deep Science Publishing. [URL: The source is Deep Science Publishing]
  • A. Author, "Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds," PMC - NIH.

  • A. Author, "Development of new Catalytic Methods for the Selective Synthesis of Heterocycles," DiVA portal.

  • A. Author, "Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis," JOCPR. [URL: The source is JOCPR]
  • A. Author, "Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization," Organic Chemistry Frontiers, Royal Society of Chemistry.

  • U. K. Sharma, E. V. Van der Eycken, "Flow Chemistry for the Synthesis of Heterocycles," Bookswagon.

  • A. Author, "REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS," Jetir.Org.

  • J.-F. Soulé, "Catalysis for Heterocycles Chemistry," The Soulé Research Group.

  • A. Author, "A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications," Journal of Advanced Sciences and Engineering Technologies. [URL: The source is the Journal of Advanced Sciences and Engineering Technologies]
  • U. K. Sharma, E. V. Van der Eycken, "Flow Chemistry for the Synthesis of Heterocycles," Better World Books.

  • A. Author, "Heterocycle Formation via Palladium-Catalyzed C-H Functionalization," R Discovery.

  • N. A. Al-Masoudi, S. M. Al-Mugdadi, "Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds," MDPI.

  • A. Author, "Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review," JSciMed Central.

  • M. Darabantu, I. I. Mangalagiu, "Advances in the Synthesis of Heterocyclic Compounds and Their Applications," PMC - NIH.

  • A. Author, "A Short Review on Structures and Synthesis of some Heterocyclic Compounds," Asian Journal of Research in Chemistry.

  • M. Baumann, I. R. Baxendale, S. V. Ley, "The flow synthesis of heterocycles for natural product and medicinal chemistry applications," ProQuest.

  • B. Štefane, "Novel Synthetic Methods for the Synthesis of Heterocyclic Compounds," MDPI.

  • A. Author, "Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design," MDPI.

  • M. Shekarkhand, et al., "Computational study of heterocyclic anticancer compounds through nbo method," ResearchGate.

  • A. Author, "Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design," ResearchGate.

  • M. Shekarkhand, et al., "Computational study of heterocyclic anticancer compounds through nbo method," Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Fluorination Reactions for Pyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into this important heterocyclic scaffold. Fluorinated pyridines are crucial building blocks in medicinal chemistry and materials science, but their synthesis can be challenging.

This document moves beyond simple protocols to provide a deep dive into the "why" behind experimental choices, offering robust troubleshooting strategies and data-backed optimization advice to ensure the success of your experiments.

Core Challenge: The Reactivity of the Carboxylic Acid Group

Before delving into specific protocols, it is critical to address the primary obstacle in the fluorination of pyridine-2-carboxylic acid: the carboxylic acid functional group itself.

Many powerful and selective C-H fluorination methods, such as those employing silver(II) fluoride (AgF₂), are incompatible with free carboxylic acids.[1] The acidic proton and the coordinating ability of the carboxylate can interfere with the catalyst or reagent, leading to reaction failure. Therefore, a successful strategy requires either leveraging the carboxylic acid's reactivity in a decarboxylative fluorination reaction or temporarily modifying it to allow for direct C-H fluorination of the pyridine ring.

This guide is structured around these two primary strategic solutions.

Strategy 1: Decarboxylative Photoredox Fluorination

This approach utilizes the carboxylic acid group as a synthetic handle. Through photoredox catalysis, the carboxylate is oxidized, leading to the extrusion of CO₂ and the formation of a pyridyl radical. This radical is then trapped by an electrophilic fluorine source like Selectfluor® to yield the desired 2-fluoropyridine.[2][3]

Troubleshooting and FAQs: Decarboxylative Fluorination

Q1: My decarboxylative fluorination reaction is not starting or is proceeding with very low conversion. What are the likely causes?

A1: This is a common issue often traced back to one of four key areas:

  • Catalyst and Reagent Viability: The photocatalyst (e.g., an Iridium or Ruthenium complex) must be active, and the Selectfluor® must be of good quality. Ensure the catalyst has not decomposed and that the Selectfluor® is a free-flowing white powder.

  • Solvent System: The solvent choice is critical for solubility and reaction efficiency. A mixture of acetonitrile (MeCN) and water is often used to dissolve both the organic substrate and the inorganic base/reagents.[2] If either the carboxylic acid or Selectfluor is not fully dissolved, the reaction will be slow or incomplete.

  • Base Selection: A base (e.g., Na₂HPO₄) is required to deprotonate the carboxylic acid, forming the carboxylate which is more readily oxidized.[2] Ensure the correct stoichiometry of a suitable base is used. An insufficient amount of base will result in poor conversion.

  • Light Source: The reaction is driven by visible light. Verify that your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite your chosen photocatalyst and that the light is adequately penetrating the reaction vessel.

Q2: I'm observing significant decomposition of my starting material or product. How can I mitigate this?

A2: Decomposition often points to over-oxidation or side reactions.

  • Reduce Catalyst Loading: While catalytic, an excess of photocatalyst can sometimes lead to undesired pathways. Try reducing the loading to 0.5–1 mol%.

  • Monitor Reaction Time: These reactions can be fast. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.

  • Degas the Solvent: Although not always mandatory, dissolved oxygen can sometimes interfere with radical pathways. Degassing the solvent system with nitrogen or argon before starting the reaction can improve reproducibility and yield.

Q3: Can I use this method for other pyridine carboxylic acid isomers?

A3: Yes, this method is generally applicable to other isomers (e.g., pyridine-3- and 4-carboxylic acids). The key steps of carboxylate oxidation and decarboxylation are not typically dependent on the position of the carboxylic acid group. However, the stability and reactivity of the resulting pyridyl radical intermediate may vary slightly, potentially affecting overall efficiency.

Visualizing the Mechanism: Photoredox Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the photoredox-catalyzed decarboxylative fluorination.

Caption: Catalytic cycle for photoredox decarboxylative fluorination.

Experimental Protocol: Decarboxylative Fluorination

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add pyridine-2-carboxylic acid (1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 equiv), and Na₂HPO₄ (2.0 equiv).

  • Reagent Addition: Add Selectfluor® (1.5 equiv).

  • Solvent Addition: Add a degassed 9:1 mixture of acetonitrile and water to achieve a substrate concentration of 0.1 M.

  • Reaction: Seal the vial and place it approximately 5 cm from a 40W blue LED lamp. Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Strategy 2: C-H Fluorination of a Pyridine-2-Carboxylate Ester

This strategy circumvents the incompatibility of the carboxylic acid by first converting it to a more robust functional group, such as a methyl or ethyl ester. The resulting pyridine-2-carboxylate ester can then undergo direct C-H fluorination. Methods using AgF₂ are particularly effective, showing high regioselectivity for the C-H bond adjacent to the ring nitrogen.[4][5]

Troubleshooting and FAQs: C-H Fluorination of Esters

Q1: My C-H fluorination with AgF₂ is giving low yield or failing completely. What should I check first?

A1: AgF₂ reactions are highly sensitive to two factors:

  • Reagent Quality: AgF₂ is a powerful oxidant and is sensitive to moisture. It should be a fine, black crystalline solid.[5] If it has discolored to yellow or brown, it has likely decomposed and should be discarded. Purchase from a reliable supplier and store it in a desiccator.

  • Moisture: This is the most common point of failure. The reaction is sensitive to moisture.[5] All glassware must be rigorously oven- or flame-dried. Use anhydrous solvent (e.g., MeCN). While the reaction can be set up in the air, it is crucial to weigh the hygroscopic AgF₂ quickly and add it to the reaction vessel promptly to minimize exposure to atmospheric moisture.[1]

Q2: I'm observing poor regioselectivity with my substituted pyridine-2-carboxylate. How can I control where the fluorine adds?

A2: For pyridine-2-carboxylate, the primary site of fluorination with AgF₂ is the 6-position, as the 2-position is blocked. If you have other substituents on the ring, selectivity can be affected. For 3-substituted pyridines, fluorination strongly favors the 2-position over the 6-position when the substituent is a halo, alkoxy, or cyano group.[1] For 3-alkyl substituted pyridines, mixtures of isomers can be expected. The electronic and steric nature of your substituents will dictate the outcome.

Q3: The reaction gets warm and the solvent darkens significantly upon adding AgF₂. Is this normal?

A3: Yes, the reaction can be exothermic. For larger-scale reactions, it is recommended to use an ambient temperature water bath to maintain a consistent internal temperature (e.g., 23-25 °C).[5] The formation of a dark, heterogeneous mixture is characteristic of this reaction as AgF₂ is converted to AgF.

Visualizing the Workflow: Esterification followed by C-H Fluorination

G Start Pyridine-2- Carboxylic Acid Step1 Esterification (e.g., SOCl₂, MeOH) Start->Step1 Intermediate Methyl Pyridine-2- Carboxylate Step1->Intermediate Step2 C-H Fluorination (AgF₂, Anhydrous MeCN) Intermediate->Step2 Product Methyl 6-Fluoro- Pyridine-2-Carboxylate Step2->Product

Caption: Two-step workflow for C-H fluorination via an ester intermediate.

Experimental Protocols
Part A: Esterification of Pyridine-2-Carboxylic Acid
  • Setup: Suspend pyridine-2-carboxylic acid (1.0 equiv) in methanol (MeOH, 5-10 mL per gram of acid).

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 2-4 hours, until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl pyridine-2-carboxylate, which can often be used without further purification.

Part B: C-H Fluorination with AgF₂
  • Setup: In a fume hood, add methyl pyridine-2-carboxylate (1.0 equiv) to an oven-dried flask containing a stir bar.

  • Solvent: Add anhydrous acetonitrile (to 0.2 M).

  • Reagent Addition: In one portion, add silver(II) fluoride (AgF₂, 2.5 equiv). The mixture will turn dark.

  • Reaction: Seal the flask and stir vigorously at room temperature for 1-3 hours.[4]

  • Monitoring: Monitor the reaction by GC-MS or LC-MS by taking a small aliquot, filtering it through a small plug of Celite, and diluting it.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing the pad with acetonitrile.

  • Purification: Concentrate the filtrate and purify by flash column chromatography on silica gel to isolate the fluorinated product.

Data Summary: Comparison of Fluorination Reagents
ReagentMethodKey StrengthsCommon Issues
Selectfluor® DecarboxylativeTolerant of moisture, uses carboxylic acid directly.Requires photocatalyst and light source, base needed.
AgF₂ C-H FluorinationHigh regioselectivity, fast reaction times.Highly sensitive to moisture, incompatible with free acids.[1][5]
Pyridine-HF NucleophilicCost-effective for certain applications.Highly corrosive and hazardous, often requires harsh conditions.[6][7]
References
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]

  • Ma, Z., Zhang, L., Wen, J., & Huang, Y. (2022). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters, 24(34), 6298–6302. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link]

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657. [Link]

  • Olah, G. A., Welch, J. T., Vankar, Y. D., Nojima, M., Kerekes, I., & Olah, J. A. (1979). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 44(22), 3872-3881. [Link]

Sources

Technical Support Center: Optimizing the Synthesis and Purification of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your yield and purity.

I. Understanding the Chemistry: Common Synthetic Routes

There are several established methods for the synthesis of 3-Fluoropyridine-2-carboxylic Acid. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Below, we discuss the most common synthetic strategies and their associated challenges.

Figure 1. Common synthetic pathways to 3-Fluoropyridine-2-carboxylic Acid.

II. Route 1: Hydrolysis of 3-Fluoropyridine-2-carbonitrile

This is often the most direct route if the starting nitrile is readily available. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions[1][2].

Frequently Asked Questions (FAQs)

Q1: My hydrolysis reaction is sluggish and gives a low yield. What are the common causes?

A1: Incomplete hydrolysis is a frequent issue. Several factors can contribute to this:

  • Insufficient reaction time or temperature: Both acidic and basic hydrolysis of nitriles often require elevated temperatures and prolonged reaction times to go to completion.

  • Inadequate concentration of acid or base: The concentration of the hydrolyzing agent is critical. For acidic hydrolysis, concentrated acids like HCl or H₂SO₄ are typically used. For basic hydrolysis, a sufficient excess of a strong base like NaOH or KOH is necessary.

  • Poor solubility of the starting material: 3-Fluoropyridine-2-carbonitrile has low solubility in water[3]. If the reaction is biphasic, the reaction rate will be slow. The use of a co-solvent such as ethanol or dioxane can improve solubility and reaction rate.

Q2: I am observing the formation of a significant amount of amide byproduct. How can I minimize this?

A2: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is stopped prematurely or if the conditions are not harsh enough, the amide will be the major product. To favor the formation of the carboxylic acid, you can:

  • Increase the reaction time and/or temperature.

  • Use a higher concentration of the acid or base.

  • For acidic hydrolysis, ensure a sufficient excess of water is present.

Troubleshooting Guide: Hydrolysis Route
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time and temperature. - Increase the concentration of acid or base. - Add a co-solvent (e.g., ethanol) to improve solubility.
Product degradation- Monitor the reaction by TLC or HPLC to avoid prolonged heating at very high temperatures. - For basic hydrolysis, ensure the reaction is cooled before acidification to prevent decarboxylation.
High Amide Impurity Incomplete hydrolysis of the intermediate amide- Extend the reaction time. - Use more forcing conditions (higher temperature or more concentrated acid/base).
Dark-colored product Tar formation- Run the reaction under an inert atmosphere (N₂ or Ar). - Ensure the starting material is pure. - Purify the crude product by recrystallization or column chromatography.

III. Route 2: Oxidation of 3-Fluoro-2-picoline

The oxidation of the methyl group of 3-fluoro-2-picoline to a carboxylic acid is another viable synthetic route. Strong oxidizing agents are typically required for this transformation.

Frequently Asked Questions (FAQs)

Q1: My oxidation reaction with KMnO₄ is giving a very low yield. What could be the issue?

A1: Low yields in permanganate oxidations of picolines can be due to several factors:

  • Incomplete reaction: The reaction is often heterogeneous, and efficient stirring is crucial. The reaction can also be slow, requiring extended reaction times.

  • Product degradation: Over-oxidation can lead to the decomposition of the pyridine ring. Careful control of the reaction temperature is important.

  • Difficult work-up: The removal of the manganese dioxide byproduct can be challenging and lead to product loss.

Q2: Are there alternative oxidizing agents to KMnO₄?

A2: Yes, other oxidizing agents can be used, such as potassium dichromate in sulfuric acid or catalytic methods. For instance, a patent for a similar compound describes the use of potassium dichromate with a sodium tungstate and crown ether catalyst system, which may offer better control and higher yields[1].

Troubleshooting Guide: Oxidation Route
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete oxidation- Ensure vigorous stirring. - Increase reaction time. - Use a phase-transfer catalyst to improve the interaction between the oxidant and the substrate.
Over-oxidation/degradation- Carefully control the reaction temperature, adding the oxidant portion-wise to manage the exotherm. - Monitor the reaction progress closely and stop it once the starting material is consumed.
Product loss during work-up- After quenching the reaction, filter the manganese dioxide while the solution is still hot to prevent co-precipitation of the product. - Wash the filter cake thoroughly with hot water.
Presence of unreacted starting material Insufficient oxidant- Use a slight excess of the oxidizing agent.

IV. Route 3: Diazotization of 3-Amino-2-carboxypyridine

This route involves the conversion of an amino group to a diazonium salt, which is then displaced by fluoride. This is a classic method for introducing fluorine into an aromatic ring.

Frequently Asked Questions (FAQs)

Q1: The diazotization-fluorination reaction is giving a low and inconsistent yield. Why is this happening?

A1: Diazotization reactions can be sensitive and require careful control of conditions:

  • Temperature control: The formation of the diazonium salt must be carried out at low temperatures (typically 0-5 °C) to prevent its premature decomposition.

  • Purity of reagents: The sodium nitrite and the acid used (often HBF₄ for the Balz-Schiemann reaction) must be of high quality.

  • Anhydrous conditions: For some variations of this reaction, anhydrous conditions are crucial to prevent the formation of phenolic byproducts.

Q2: I am observing the formation of a dark-colored, tarry substance during the reaction.

A2: Tar formation is a common side reaction in diazotization reactions, often due to the decomposition of the diazonium salt to form radical species that polymerize. To minimize this:

  • Maintain a low temperature during the formation of the diazonium salt.

  • Add the sodium nitrite solution slowly and portion-wise.

  • Ensure efficient stirring to dissipate heat.

Troubleshooting Guide: Diazotization Route
Problem Potential Cause Troubleshooting Steps
Low Yield Decomposition of the diazonium intermediate- Maintain strict temperature control (0-5 °C) during diazotization. - Use fresh, high-purity sodium nitrite.
Incomplete fluorination- Ensure the use of an appropriate fluoride source (e.g., HBF₄ for the Balz-Schiemann reaction). - Optimize the temperature for the decomposition of the diazonium tetrafluoroborate salt.
Formation of phenolic byproducts Presence of water- Use anhydrous solvents and reagents if the reaction is sensitive to water.
Safety concerns (explosion hazard) Uncontrolled decomposition of the diazonium salt- Never isolate the diazonium salt in a dry state. - Always work behind a blast shield and on a small scale when developing the procedure.

V. Purification and Hydrochloride Salt Formation

Purification of the crude 3-Fluoropyridine-2-carboxylic Acid is crucial to obtain a high-purity final product. Conversion to the hydrochloride salt is a common and effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is it beneficial to convert the carboxylic acid to its hydrochloride salt?

A1: Forming the hydrochloride salt can significantly improve the purity of the final product. The salt often has different solubility properties than the free acid and any non-basic impurities, allowing for selective precipitation or crystallization. Additionally, the hydrochloride salt may be more crystalline and easier to handle than the free acid.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: The choice of solvent is critical for successful recrystallization. For hydrochloride salts of pyridine carboxylic acids, a mixture of a polar solvent in which the salt is soluble at elevated temperatures (like ethanol or isopropanol) and a non-polar solvent in which it is insoluble (like diethyl ether or hexane) is often effective. A common procedure involves dissolving the crude salt in a minimal amount of hot alcohol and then slowly adding the non-polar solvent until turbidity is observed, followed by slow cooling.

Protocol: Preparation and Recrystallization of this compound
  • Salt Formation:

    • Dissolve the crude 3-Fluoropyridine-2-carboxylic Acid in a suitable solvent such as diethyl ether or ethyl acetate.

    • Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the precipitate by filtration and wash with the solvent.

  • Recrystallization:

    • Transfer the crude hydrochloride salt to a clean flask.

    • Add a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) to dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Slowly add a non-polar solvent (e.g., diethyl ether or hexane) to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

VI. Analytical Characterization

Confirming the purity and identity of the final product is a critical step. The following are the key analytical techniques used for this compound.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for determining the purity of the final product and for identifying any impurities.

Typical HPLC Method Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 30-40 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of the final product.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

  • Aromatic protons will appear in the range of 7.5-8.5 ppm, with characteristic coupling patterns due to the fluorine and adjacent protons.

  • The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

  • The carbonyl carbon will appear around 164 ppm.

  • The carbon bearing the fluorine will show a large one-bond C-F coupling constant.

  • Other aromatic carbons will show smaller two- and three-bond C-F couplings.

VII. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[4].

  • Handle strong acids, bases, and oxidizing agents with extreme care.

  • Diazonium salts can be explosive in a dry state; always handle them in solution and take appropriate safety precautions.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

VIII. References

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents. (n.d.). Retrieved January 16, 2026, from

  • 3-Fluoropyridine-2-Carbonitrile - Methylamine Supplier. (n.d.). Retrieved January 16, 2026, from [Link]

  • Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. (n.d.). Retrieved January 16, 2026, from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (n.d.). Retrieved January 16, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved January 16, 2026, from [Link]

Sources

troubleshooting guide for the synthesis of 3-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoropyridine-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

FAQ 1: Low Yield of 3-Fluoropyridine-2-carboxylic Acid

Question: I am experiencing consistently low yields in my synthesis of 3-Fluoropyridine-2-carboxylic Acid. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The most common routes involve either the hydrolysis of a nitrile precursor (2-cyano-3-fluoropyridine) or a directed ortho-metalation/carboxylation of 3-fluoropyridine.

1. Issues with the Hydrolysis of 2-Cyano-3-fluoropyridine:

  • Incomplete Hydrolysis: The conversion of the nitrile group to a carboxylic acid requires robust conditions.[1] Inadequate temperature, reaction time, or concentration of the acid/base catalyst can lead to incomplete reaction, leaving starting material or forming the amide intermediate.

    • Troubleshooting:

      • Acid Catalysis: Increase the concentration of a strong acid like sulfuric acid or hydrochloric acid and ensure a sufficiently high temperature (reflux). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • Base Catalysis: Strong bases like sodium hydroxide can be effective. However, be mindful of potential side reactions on the pyridine ring.[2] A higher temperature and extended reaction time are often necessary for complete hydrolysis.[3]

  • Side Reactions: The pyridine ring is susceptible to nucleophilic attack under harsh basic conditions, which can lead to the formation of byproducts and reduce the yield of the desired carboxylic acid.

    • Troubleshooting: Employ milder hydrolysis conditions if side reactions are suspected. Stepwise hydrolysis, first to the amide and then to the carboxylic acid, can sometimes offer better control.

2. Challenges in Directed Ortho-metalation of 3-Fluoropyridine:

  • Regioselectivity of Lithiation: The fluorine atom in 3-fluoropyridine directs lithiation primarily to the 2-position. However, competing lithiation at the 4-position can occur depending on the organolithium reagent and reaction conditions.[4][5]

    • Troubleshooting:

      • Choice of Base: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred over n-butyllithium (n-BuLi) to minimize nucleophilic addition to the pyridine ring.[4]

      • Temperature Control: Maintain a very low temperature (typically -78 °C) during the lithiation step to enhance regioselectivity.

      • Solvent Effects: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard solvents. The choice of solvent can influence the aggregation state of the organolithium reagent and thus its reactivity and selectivity.

  • Inefficient Carboxylation: The subsequent reaction with carbon dioxide (dry ice) must be efficient to trap the lithiated intermediate.

    • Troubleshooting:

      • Use freshly crushed, high-quality dry ice.

      • Ensure the reaction mixture is added to a large excess of dry ice to maintain a low temperature and provide sufficient electrophile.

      • Vigorous stirring is crucial during the addition to ensure efficient mixing.

FAQ 2: Difficulty in Purifying the Final Product

Question: I am struggling with the purification of 3-Fluoropyridine-2-carboxylic Acid. What are the common impurities and the best purification strategies?

Answer:

Purification can indeed be challenging due to the product's physical properties and the nature of potential impurities.

Common Impurities:

  • Unreacted Starting Material: Depending on the synthetic route, this could be 3-fluoropyridine or 2-cyano-3-fluoropyridine.

  • Amide Intermediate: In the case of nitrile hydrolysis, 3-fluoropyridine-2-carboxamide is a common impurity if the reaction is incomplete.

  • Positional Isomers: If the lithiation was not perfectly regioselective, you might have 3-fluoropyridine-4-carboxylic acid as an impurity.

  • Salts: Inorganic salts from the workup procedure.

Purification Strategies:

Method Application Advantages Disadvantages
Recrystallization Primary purification method.Effective for removing most impurities, especially starting materials and isomeric byproducts.Finding a suitable solvent system can be challenging. Product loss can occur.
Acid-Base Extraction To separate the acidic product from neutral or basic impurities.Good for removing unreacted 3-fluoropyridine or other non-acidic byproducts.May not effectively separate the desired product from other acidic impurities like isomeric carboxylic acids.
Column Chromatography For difficult separations.Can provide high purity.Can be time-consuming and may require careful selection of the stationary and mobile phases to avoid product streaking on silica gel.

Recommended Protocol for Purification:

  • Initial Workup: After quenching the reaction, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution) to move the carboxylic acid into the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities.

  • Acidification and Isolation: Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 3-Fluoropyridine-2-carboxylic Acid. Collect the solid by filtration.

  • Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture. Common solvents to try include water, ethanol, or mixtures of ethyl acetate and hexanes.

FAQ 3: Confirming the Structure and Purity of the Product

Question: What analytical techniques should I use to confirm the identity and purity of my synthesized 3-Fluoropyridine-2-carboxylic Acid?

Answer:

A combination of spectroscopic and chromatographic methods is essential for unambiguous structure elucidation and purity assessment.

Technique Expected Results for 3-Fluoropyridine-2-carboxylic Acid
¹H NMR Expect characteristic signals for the three aromatic protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the fluorine and carboxylic acid substituents.
¹³C NMR Look for six distinct carbon signals. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
¹⁹F NMR A single resonance is expected for the fluorine atom.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of 3-Fluoropyridine-2-carboxylic Acid (C₆H₄FNO₂, MW: 141.10) should be observed.[6]
High-Performance Liquid Chromatography (HPLC) An effective method to determine the purity of the final product. A single major peak should be observed under appropriate conditions.
Melting Point The measured melting point should be sharp and consistent with the literature value (around 154 °C).[7] A broad melting range indicates the presence of impurities.

Experimental Workflow Diagrams

Workflow for Synthesis via Directed Ortho-metalation

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Carboxylation cluster_3 Workup & Purification A Dissolve 3-fluoropyridine in anhydrous THF B Cool to -78 °C A->B C Slowly add LDA solution B->C D Stir at -78 °C for 1-2 hours C->D E Pour reaction mixture onto excess dry ice D->E F Allow to warm to room temperature E->F G Quench with water F->G H Acid-base extraction G->H I Recrystallization H->I

Caption: Directed ortho-metalation synthesis workflow.

Troubleshooting Logic for Low Yield

G cluster_hydrolysis Hydrolysis Route cluster_lithiation Lithiation Route start Low Yield Observed h1 Incomplete Hydrolysis? start->h1 l1 Poor Regioselectivity? start->l1 h2 Check TLC/LC-MS for starting material/amide h1->h2 h4 Side Reactions? h3 Increase reaction time/temp or catalyst concentration h2->h3 h2->h4 If complete... h5 Consider milder conditions h4->h5 l2 Check NMR for isomers l1->l2 l4 Inefficient Carboxylation? l3 Use LDA/LTMP at -78 °C l2->l3 l2->l4 If regioselective... l5 Use excess, fresh dry ice l4->l5

Caption: Troubleshooting decision tree for low yield.

References

  • G. W. Gribble, "Directed lithiation and substitution of pyridine derivatives," in Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2009.
  • F. Leroux, J. Schlosser, E. Colobert, and P. Gros, "Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles," The Journal of Organic Chemistry, vol. 68, no. 23, pp. 9033-9037, 2003.
  • A. C. S. Abreu, et al., "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance," Chemistry–A European Journal, vol. 28, no. 1, e202103444, 2022.
  • ChemBK, "3-fluropyridine-2-carboxylic acid," [Online]. Available: [Link].

  • Google Patents, "Preparation method of fluoropyridine compounds," CN102898358A, 2013.
  • S. Singh, et al., "A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine," Tetrahedron, vol. 69, no. 50, pp. 10753-10759, 2013.
  • Ningbo Inno Pharmchem Co.,Ltd., "Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists," [Online]. Available: [Link].

  • M. C. T. Pearson, et al., "Halogenation of the 3-position of pyridines through Zincke imine intermediates," Science, vol. 378, no. 6621, pp. 753-759, 2022.
  • Google Patents, "Preparation method of 2-amino-3-fluoropyridine," CN105669539A, 2016.
  • Google Patents, "A New Synthetic Method of 3-Fluoropyridine-2-methanol," CN111004171A, 2020.
  • A. A. G. Litvinov, et al., "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers," The Journal of Organic Chemistry, vol. 82, no. 24, pp. 13356-13364, 2017.
  • Google Patents, "Continuous processes for the hydrolysis of cyanopyridines under substantially adiab
  • V. G. Nenajdenko, et al.
  • Y. Li, et al., "Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water," International Journal of Chemical Kinetics, vol. 44, no. 10, pp. 641-648, 2012.
  • ChemRxiv, "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates," [Online]. Available: [Link].

  • T. D. G. T. Ritter, "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution," Journal of the American Chemical Society, vol. 136, no. 25, pp. 9150-9157, 2014.
  • T. D. G. T. Ritter, "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution," PMC, [Online]. Available: [Link].

  • ResearchGate, "New Synthesis of 3-Fluoropyridine Derivatives.," [Online]. Available: [Link].

  • Google Patents, "Method for producing 2-halogen-pyridine-carboxylic acid amides," US7241896B2, 2007.
  • Lumen Learning, "Hydrolysis of nitriles," Organic Chemistry II, [Online]. Available: [Link].

  • A. J. A. Watson, et al., "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids," The Journal of Organic Chemistry, vol. 87, no. 22, pp. 14936-14946, 2022.
  • A. J. A. Watson, et al., "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids," PMC, [Online]. Available: [Link].

  • ResearchGate, "Synthesis of 3-Cyano-2-fluoropyridines," [Online]. Available: [Link].

  • Google Patents, "Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid," JPS56169672A, 1981.
  • ResearchGate, "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking," [Online]. Available: [Link].

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Technical Support Center: Synthesis of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-FPCA-260116 Version: 1.0 Last Updated: January 16, 2026

Welcome to the technical support center for the synthesis of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to help you navigate the common challenges encountered during this synthesis.

Introduction

3-Fluoropyridine-2-carboxylic acid is a key building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This document is structured to provide direct, actionable solutions to specific experimental issues.

Troubleshooting Guide

This section addresses common problems observed during the synthesis of 3-Fluoropyridine-2-carboxylic Acid, organized in a question-and-answer format.

Issue 1: Low Yield of Carboxylic Acid with Significant Amounts of an Unwanted Amide Intermediate

Question: I am synthesizing 3-Fluoropyridine-2-carboxylic Acid via hydrolysis of 3-fluoro-2-cyanopyridine, but my final product is contaminated with a significant amount of 3-fluoropyridine-2-carboxamide. Why is this happening and how can I drive the reaction to completion?

Root Cause Analysis:

The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through a carboxamide intermediate.[1] The formation of the amide is often faster than its subsequent hydrolysis to the carboxylic acid. If the reaction conditions are not sufficiently forcing or the reaction time is too short, the reaction can stall at the amide stage.

  • Under Basic Conditions: The rate of hydrolysis of the amide is dependent on the concentration of the hydroxide ion and the temperature. Insufficient base or low temperatures will favor the accumulation of the amide.

  • Under Acidic Conditions: The protonated amide is resistant to further hydrolysis. While strong acid and high temperatures can drive the reaction, they can also promote side reactions like decarboxylation.

dot

Hydrolysis_Pathway Start 3-Fluoro-2-cyanopyridine Amide 3-Fluoropyridine-2-carboxamide (Intermediate) Start->Amide H₂O (Fast) Acid 3-Fluoropyridine-2-carboxylic Acid (Product) Amide->Acid H₂O (Slow, Rate-Limiting) Stall Reaction Stalls (Incomplete Hydrolysis) Amide->Stall

Caption: Hydrolysis pathway of 3-fluoro-2-cyanopyridine.

Recommended Solutions:

Protocol 1: Optimizing Base-Catalyzed Hydrolysis

  • Increase Base Equivalents: Instead of a catalytic amount, use a stoichiometric excess of a strong base (e.g., 2-3 equivalents of NaOH or KOH). This ensures a sufficient concentration of hydroxide ions to drive the second hydrolysis step.

  • Elevate Temperature with Caution: Gradually increase the reaction temperature. Refluxing in an aqueous or alcoholic solution of the base is common. However, be mindful of the potential for decarboxylation at excessively high temperatures (see Issue 2).

  • Increase Water Concentration: Ensure that water is present in sufficient excess, as it is a reactant in both steps of the hydrolysis.[2]

  • Prolong Reaction Time: Monitor the reaction by TLC or HPLC. If the amide is still present, extend the reaction time until the starting material is fully converted to the carboxylic acid.

ParameterCondition to Favor AmideCondition to Favor Carboxylic Acid
Base (NaOH/KOH) Catalytic to 1 equivalent> 2 equivalents
Temperature Room Temperature to 60 °C80 °C to Reflux (Max ~130°C)[2]
Reaction Time Short (1-4 hours)Extended (Monitor to completion)

Table 1. General conditions for controlling the hydrolysis of 2-cyanopyridines.

Issue 2: Product Loss and Gas Evolution, Especially at Higher Temperatures

Question: During the final stages of my synthesis or workup, I notice gas evolution, and my final yield is significantly lower than expected. What is causing this?

Root Cause Analysis:

Picolinic acids (pyridine-2-carboxylic acids) are susceptible to decarboxylation (loss of CO₂) at elevated temperatures, especially in acidic or neutral media.[1] The presence of an electron-withdrawing fluorine atom can influence the electronic properties of the ring, but the ortho-position of the carboxylic group to the ring nitrogen makes it prone to forming a stable intermediate that facilitates CO₂ loss, resulting in the formation of 3-fluoropyridine.

dot

Decarboxylation Product 3-Fluoropyridine-2-carboxylic Acid Heat High Temperature (>135 °C) Product->Heat SideProduct 3-Fluoropyridine Heat->SideProduct Decarboxylation CO2 CO₂ Gas

Caption: Decarboxylation side reaction.

Recommended Solutions:

Protocol 2: Minimizing Decarboxylation

  • Temperature Control: During the hydrolysis of 3-fluoro-2-cyanopyridine, do not exceed a reaction temperature of 135 °C.[2] If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Acidification and Extraction: When neutralizing the basic reaction mixture with acid to precipitate the product, perform this step at a low temperature (e.g., 0-5 °C in an ice bath). Avoid prolonged exposure of the free carboxylic acid to acidic conditions at elevated temperatures.

  • Evaporation Conditions: When removing solvents, use a rotary evaporator at reduced pressure and a bath temperature below 40 °C. Avoid drying the final product in an oven at high temperatures.

Issue 3: Formation of 3-Hydroxypyridine-2-carboxylic Acid

Question: My mass spectrometry analysis shows a peak corresponding to a mass of 141.03 g/mol , but also a smaller peak at 139.02 g/mol . What could this impurity be?

Root Cause Analysis:

The fluorine atom on the pyridine ring, particularly when activated by the adjacent carboxylic acid group, can be susceptible to nucleophilic aromatic substitution (SNAr).[3] Under strongly basic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures), the fluoride can be displaced by a hydroxide ion, leading to the formation of 3-hydroxypyridine-2-carboxylic acid.

Recommended Solutions:

Protocol 3: Preventing SNAr of Fluorine

  • Use of Milder Bases: If SNAr is a significant issue, consider using a milder base for hydrolysis, such as potassium carbonate, although this may require longer reaction times or higher temperatures.

  • Limit Base Concentration and Temperature: Use the minimum amount of strong base and the lowest temperature necessary to achieve complete hydrolysis of the amide.

  • Alternative Synthetic Routes: If this side reaction persists, consider a different synthetic route that avoids harsh basic conditions, such as the oxidation of 3-fluoro-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Fluoropyridine-2-carboxylic Acid?

The most common laboratory and industrial routes include:

  • Hydrolysis of 3-fluoro-2-cyanopyridine: This is often the most direct route. The nitrile can be hydrolyzed under acidic or basic conditions.[1]

  • Oxidation of 3-fluoro-2-methylpyridine: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[4]

  • Directed ortho-Metalation and Carboxylation: 3-Fluoropyridine can be deprotonated at the 2-position using a strong base (like LDA or n-BuLi) followed by quenching with carbon dioxide. This route requires careful control of temperature and stoichiometry to ensure regioselectivity.[5]

Q2: I am using the oxidation route from 3-fluoro-2-methylpyridine and getting a complex mixture of products. What could be going wrong?

The oxidation of alkylpyridines with strong oxidizing agents like KMnO₄ can lead to several byproducts if not carefully controlled:[6]

  • Incomplete Oxidation: This can result in the formation of 3-fluoro-2-pyridinemethanol or 3-fluoro-2-pyridinecarboxaldehyde.

  • Over-oxidation: While the pyridine ring is relatively robust, very harsh conditions (high temperature, high concentration of oxidant) can lead to ring cleavage, producing smaller aliphatic acids and ammonia.[4]

  • Manganese Dioxide (MnO₂): This is a byproduct of the permanganate reduction and needs to be thoroughly removed during workup.

To mitigate these issues, add the oxidant slowly to a cooled solution of the substrate and carefully control the reaction temperature.

Q3: How can I best purify the final this compound?

  • Crystallization: The most common method is crystallization. After the acidic workup, the hydrochloride salt can often be precipitated from the aqueous solution or crystallized from a suitable solvent system (e.g., water/isopropanol, ethanol/ether).

  • pH Adjustment: The free carboxylic acid is amphoteric. Careful adjustment of the pH to its isoelectric point can cause it to precipitate from the aqueous solution, allowing for separation from more soluble impurities. The product can then be re-dissolved and treated with HCl to form the hydrochloride salt.

Q4: What analytical techniques are recommended for assessing the purity of my product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the main product and detecting impurities like the amide intermediate, decarboxylated product, or hydroxylated byproduct.[7]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for identifying the mass of the parent compound and any unknown impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals are resolved. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of key functional groups (carboxylic acid O-H and C=O stretches).

References

  • Dalvi, N. R., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132-136. [Link]

  • Devis, D. P., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S. Patent No. 5,756,750. Washington, DC: U.S.
  • Fu, J., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5b), 411-425. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • Institute of Chemistry. Experimental Section Nucleophilic Aromatic Substitution by Hydroxide Ion under Phase-Transfer Catalysis Conditions. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Baran Lab. Directed (ortho) Metallation. [Link]

  • ACS Publications. (1990). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry, 29(23), 4667-4672. [Link]

  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 57-124. [Link]

  • Lonza AG. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

  • Myers Research Group. ortho metalation. [Link]

  • The Reilly Tar & Chemical Corporation. (1938). Oxidation of alkyl pyridines and alkyl quinolines. U.S.
  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • Master Organic Chemistry. (2023). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Chegg. (2016). Question: Write the balanced equation for the hydrolysis of 3-cyanopyridine.... [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • PubChem. 2-Cyano-3-fluoropyridine. [Link]

  • PubMed. (2021). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]

  • National Center for Biotechnology Information. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (2000). (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). [Link]

  • PubMed Central. (2022). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. [Link]

  • Filo. (2024). 2-Methylpropane on reaction with KMnO4 majorly gives.... [Link]

  • MDPI. (2022). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • PubChem. 3-Cyano-2-fluoropyridine. [Link]

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Technical Support Center: Hydrolysis of 3-Fluoropyridine-2-carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of 3-fluoropyridine-2-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis reaction is very slow or incomplete. What are the initial checks I should perform?

A1: Incomplete hydrolysis is a frequent issue. Before making significant changes to your protocol, verify the following:

  • Reagent Quality: Ensure your base (e.g., LiOH, NaOH, KOH) or acid (e.g., HCl, H₂SO₄) is not old or degraded. For basic hydrolysis, carbonate formation from atmospheric CO₂ can reduce the effective hydroxide concentration.

  • Solvent Miscibility: If using a biphasic solvent system (e.g., THF/water, Dioxane/water), ensure adequate mixing to facilitate contact between the ester and the aqueous hydrolyzing agent.[1]

  • Stoichiometry: Double-check the molar equivalents of your acid or base. For saponification, at least one equivalent of base is required to drive the reaction to completion.[2][3] Using a slight excess (1.1-1.5 equivalents) is common practice.

Q2: I'm observing a significant amount of a byproduct that is not my desired carboxylic acid. What could it be?

A2: A common byproduct is the decarboxylated product, 3-fluoropyridine. The 3-fluoropyridine-2-carboxylic acid intermediate can be susceptible to decarboxylation, especially under harsh heating conditions.[4] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can stabilize the carbanion formed upon loss of CO₂.

Q3: After acidification of the reaction mixture, I'm struggling to isolate my product. It seems to be staying in the aqueous layer. Why is this happening and how can I resolve it?

A3: 3-Fluoropyridine-2-carboxylic acid is amphoteric. The pyridine nitrogen can be protonated at low pH, forming a pyridinium salt which is highly water-soluble.[5] This makes extraction with common organic solvents inefficient. See the detailed troubleshooting guide below for strategies to overcome this challenge.

Troubleshooting Guides

Issue 1: Low Yields and Incomplete Saponification

Low yields are often traced back to either incomplete reaction or degradation of the starting material or product.

Root Cause Analysis:

The hydrolysis of esters can be an equilibrium process, especially under acidic conditions.[2][6][7] While basic hydrolysis (saponification) is generally irreversible because the final deprotonation of the carboxylic acid drives the equilibrium, practical issues can still hinder completion.[2][3] The electron-withdrawing fluorine atom can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, but steric hindrance or solubility issues can counteract this.

Troubleshooting Workflow:

start Low Yield/ Incomplete Reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp If reagents are fine change_solvent Modify Solvent System (e.g., add co-solvent) increase_temp->change_solvent If still incomplete success Successful Hydrolysis increase_temp->success If reaction completes change_base Switch Hydrolysis Agent (e.g., LiOH vs. NaOH) change_solvent->change_base If solubility is poor change_solvent->success If reaction completes consider_acid Consider Acid-Catalyzed Hydrolysis change_base->consider_acid If base is problematic change_base->success If reaction completes consider_acid->success If reaction completes

Caption: Decision workflow for troubleshooting low hydrolysis yields.

Detailed Protocols & Explanations:

1. Optimizing Basic Hydrolysis Conditions:

  • Rationale: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it is less prone to causing side reactions and the resulting lithium carboxylate salt can have different solubility properties.

  • Protocol:

    • Dissolve the 3-fluoropyridine-2-carboxylate ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add 1.5 equivalents of LiOH·H₂O.

    • Stir at room temperature and monitor the reaction by TLC or LC-MS.

    • If the reaction is slow, gently heat to 40-50°C. Avoid excessive heat to prevent potential decarboxylation.

2. Exploring Acid-Catalyzed Hydrolysis:

  • Rationale: While less common due to its reversible nature, acid-catalyzed hydrolysis can be an alternative if base-sensitive functional groups are present elsewhere in the molecule. A large excess of water is needed to push the equilibrium toward the products.[1]

  • Protocol:

    • Dissolve the ester in a mixture of dioxane and 6M aqueous HCl.

    • Heat the mixture to reflux and monitor the reaction progress.

    • Be aware that the product will be in its protonated, water-soluble form upon completion.

ParameterBasic Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reversibility IrreversibleReversible
Catalyst Stoichiometric base (e.g., LiOH, NaOH)Catalytic acid (e.g., HCl, H₂SO₄)
Product Form Carboxylate saltCarboxylic acid (protonated)
Key Challenge Potential for base-mediated side reactionsRequires excess water to drive equilibrium
Issue 2: Product Isolation from Aqueous Media

The high water solubility of the protonated product is a significant hurdle.

Root Cause Analysis:

At a pH below the pKa of the carboxylic acid group (pKa ≈ 2.7)[8], the molecule is neutral. However, the pyridine nitrogen (pKa of pyridine ≈ 5.2) can be protonated. To have a neutral, extractable species, the pH must be carefully controlled to be above the pKa of the pyridinium ion but below the pKa of the carboxylic acid. This is a narrow window, and often the isoelectric point of the molecule, where it has minimal net charge and solubility, is the target.

Isolation Strategies Workflow:

start Reaction Complete, Product in Aqueous Phase ph_adjust Carefully Adjust pH to Isoelectric Point (pH ~3-4) start->ph_adjust precipitation Attempt Precipitation/ Crystallization ph_adjust->precipitation If solid forms extraction Extract with Organic Solvent (e.g., EtOAc, DCM) ph_adjust->extraction If remains dissolved isolated_product Isolated Product precipitation->isolated_product lyophilization Lyophilize Aqueous Layer extraction->lyophilization If extraction fails extraction->isolated_product If successful ion_exchange Use Ion-Exchange Chromatography lyophilization->ion_exchange If crude solid obtained ion_exchange->isolated_product

Caption: Workflow for isolating the zwitterionic product.

Detailed Protocols & Explanations:

1. pH Adjustment and Extraction:

  • Rationale: The goal is to find the isoelectric point where the molecule has minimal solubility in water and can be either precipitated or extracted.

  • Protocol:

    • After hydrolysis, cool the reaction mixture in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring. Monitor the pH closely with a calibrated pH meter.

    • Adjust the pH to approximately 3-4. You may observe the product precipitating.

    • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

    • If no precipitate forms, attempt to extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions will likely be necessary.[5]

2. Lyophilization (Freeze-Drying):

  • Rationale: If extraction is inefficient, removing the water entirely is a viable, albeit less selective, option.

  • Protocol:

    • After adjusting the pH to the isoelectric point, freeze the aqueous solution.

    • Lyophilize the frozen mixture to remove water and obtain the crude solid product, which will also contain any salts from the neutralization.

    • The crude product can then be purified, for example, by recrystallization from a suitable solvent system or by chromatography.

Issue 3: Decarboxylation Side Reaction

The loss of CO₂ to form 3-fluoropyridine is a common degradation pathway.

Root Cause Analysis:

Pyridine-2-carboxylic acids are known to undergo decarboxylation, and this can be exacerbated by electron-withdrawing groups on the ring and high temperatures.[4] The mechanism involves the formation of a zwitterion which can then eliminate carbon dioxide.

Minimizing Decarboxylation:

start Decarboxylation Observed lower_temp Lower Reaction Temperature start->lower_temp shorter_time Reduce Reaction Time start->shorter_time mild_base Use Milder Base (e.g., LiOH) start->mild_base avoid_strong_acid Avoid Strong Acid/ High Heat During Workup start->avoid_strong_acid minimized Decarboxylation Minimized lower_temp->minimized shorter_time->minimized mild_base->minimized avoid_strong_acid->minimized

Caption: Strategies to mitigate decarboxylation.

Recommendations:

  • Temperature Control: Conduct the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient.

  • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.

  • Workup Conditions: During the acidic workup, maintain low temperatures (ice bath) to minimize the rate of decarboxylation.

By understanding these common challenges and their underlying chemical principles, you can effectively troubleshoot the hydrolysis of 3-fluoropyridine-2-carboxylate esters and optimize your synthetic route for higher yields and purity.

References

  • CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. GuideChem.
  • 3-Fluoropyridine synthesis. ChemicalBook.
  • Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides. Journal of Fluorine Chemistry.
  • 3-Fluoropyridine-2-Carboxylic Acid. Pipzine Chemicals.
  • Ester Hydrolysis: Acid and Base-C
  • 3-Fluoropyridine 99 372-47-4. Sigma-Aldrich.
  • The Hydrolysis of Esters. Chemistry LibreTexts.
  • Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis.
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
  • Hydrolysis of Ester (Acid & Base c
  • DNA-Catalyzed Hydrolysis of Esters and Arom
  • Steric effects. II. Base-catalyzed ester hydrolysis. Journal of the American Chemical Society.
  • Base hydrolysis of esters. YouTube.
  • US2758999A - Esterification of pyridine carboxylic acids.
  • Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline. PubMed.
  • Ester to Acid - Common Conditions. Organic Chemistry Portal.
  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PubMed Central.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox C
  • Acid-c
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central.
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Royal Society of Chemistry.
  • Saponific
  • Saponific
  • Decarboxylation of Some 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry.

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purification strategies to remove starting material from 3-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 3-Fluoropyridine-2-carboxylic Acid: A Technical Support Center

Welcome to the technical support center for the purification of 3-Fluoropyridine-2-carboxylic Acid. As a Senior Application Scientist, I understand that isolating a pure compound is as critical as its synthesis. This guide is structured to address the specific challenges you may encounter while purifying this valuable fluorinated pyridine derivative, a key building block in pharmaceutical and agrochemical research.[1][2] We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

Foundational Knowledge: Understanding Your Compound

Before attempting any purification, a solid understanding of the target molecule's physicochemical properties is essential. This knowledge informs every decision, from solvent selection to the choice of purification strategy.

Q1: What are the key physical properties of 3-Fluoropyridine-2-carboxylic Acid that I should be aware of?

Understanding the properties of 3-Fluoropyridine-2-carboxylic Acid is the first step in designing a successful purification protocol. Its acidic and basic functionalities, along with its solubility profile, dictate the most effective separation techniques.

PropertyValueSignificance for PurificationSource(s)
Molecular FormulaC₆H₄FNO₂-[1][3][4]
Molecular Weight141.10 g/mol Affects diffusion and behavior in chromatography.[1][3][4]
AppearanceSolid, light yellow to brown crystalline powderCrystalline nature suggests recrystallization is a viable strategy.[1][2]
Melting Point154 - 160 °CA sharp melting point is a key indicator of purity.[1][2][3]
pKa~2.7The carboxylic acid is moderately acidic, allowing for deprotonation with weak bases like sodium bicarbonate.[1][2][3]
SolubilitySlightly soluble in water; Soluble in common organic solvents like ethanol and methanol.Crucial for selecting solvents for recrystallization, extraction, and chromatography.[3]

Q2: What are the most common starting materials and impurities I might encounter?

The impurities in your crude product are directly related to your synthetic route. Common synthetic precursors include 3-Fluoropyridine or quinolinic acid.[1][5] Therefore, unreacted starting materials are a primary concern. For instance, if you start with 3-Fluoropyridine, any residual amount will be a basic, non-acidic impurity. If your synthesis involves the oxidation of a methyl group, such as from 6-chloro-3-fluoro-2-picoline, you may have partially oxidized intermediates.[6]

Purification Strategy 1: Acid-Base Extraction

This classical technique is exceptionally powerful for separating acidic or basic compounds from neutral impurities by leveraging their differential solubility in aqueous and organic phases.[7]

Q3: When is acid-base extraction the most effective method for purifying 3-Fluoropyridine-2-carboxylic Acid?

Acid-base extraction is the method of choice when your primary impurities are neutral or basic organic compounds. This is often the case when unreacted starting materials, such as 3-fluoropyridine, or non-acidic byproducts are present. The strategy exploits the acidic nature of your target compound's carboxylic acid group.

Q4: Which aqueous base should I use for the extraction: a weak base like sodium bicarbonate (NaHCO₃) or a strong base like sodium hydroxide (NaOH)?

The choice of base is critical. For 3-Fluoropyridine-2-carboxylic Acid, a weak base like saturated aqueous sodium bicarbonate is strongly recommended.

  • Causality: The pKa of the carboxylic acid is approximately 2.7.[1][2][3] The pKa of carbonic acid (H₂CO₃), which is formed when bicarbonate is protonated, is about 6.4. Since the carboxylic acid is significantly more acidic than carbonic acid, the acid-base equilibrium will strongly favor the deprotonation of your product by bicarbonate to form the water-soluble sodium 3-fluoropyridine-2-carboxylate salt. Using a weak base provides selectivity, ensuring that only sufficiently acidic compounds like your product are extracted into the aqueous layer, leaving behind less acidic or neutral impurities in the organic phase. A strong base like NaOH is less selective and could potentially cause unwanted side reactions if other sensitive functional groups are present in the crude mixture.

Q5: Can you provide a step-by-step protocol for purification by acid-base extraction?

Certainly. The following protocol is a robust method for isolating your product from neutral and basic impurities. A patent for a similar compound highlights the efficacy of dissolving the crude material in an alkaline solution, extracting impurities, and then re-acidifying to precipitate the pure product.[6]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 3-Fluoropyridine-2-carboxylic Acid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.

  • Separation: Allow the layers to separate. The deprotonated product, sodium 3-fluoropyridine-2-carboxylate, will be in the upper aqueous layer (if using DCM) or the lower aqueous layer (if using ethyl acetate). Drain the organic layer, which contains the neutral and basic impurities.

  • Wash (Optional): To maximize recovery, you can re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute acid, such as 1M HCl, dropwise while stirring. You will observe the pure 3-Fluoropyridine-2-carboxylic Acid precipitating out as a solid. Continue adding acid until the solution is acidic to litmus paper (pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to obtain the final, pure 3-Fluoropyridine-2-carboxylic Acid.

G cluster_0 Separatory Funnel cluster_1 After Shaking & Separation crude Crude Product (in Organic Solvent, e.g., EtOAc) base Add Saturated Aqueous NaHCO₃ crude->base Step 1: Dissolve & Transfer aq_layer Aqueous Layer (Sodium 3-fluoropyridine-2-carboxylate) org_layer Organic Layer (Neutral/Basic Impurities) acidify Acidify with 1M HCl to pH ~2 aq_layer->acidify Step 2: Isolate Aqueous Layer p1 p1 org_layer->p1 Discard filter Vacuum Filtration & Drying acidify->filter Step 3: Precipitate Product pure Pure Product (Solid) filter->pure Step 4: Isolate Pure Solid

Caption: Workflow for Acid-Base Extraction.

Purification Strategy 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, relying on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Q6: How do I select an appropriate solvent for the recrystallization of 3-Fluoropyridine-2-carboxylic Acid?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or completely insoluble at all temperatures.

  • Experience-Based Insight: Given that the compound is soluble in alcohols like methanol and ethanol and only slightly soluble in water, a mixed solvent system is often ideal.[3] A combination of ethanol and water is a great starting point, as documented in the literature for this specific compound.[8]

  • Screening Protocol:

    • Place a small amount of your crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, water, ethyl acetate) to each tube.

    • Observe solubility at room temperature.

    • Heat the tubes that did not dissolve at room temperature. An ideal solvent will dissolve the compound upon heating.

    • Cool the tubes that showed good solubility at high temperatures. The formation of crystals upon cooling indicates a promising solvent or solvent system.

Solvent SystemObservation & Rationale
Ethanol/Water Highly Recommended. The compound dissolves in hot ethanol. Water is then added dropwise as an "anti-solvent" until the solution becomes slightly cloudy (the saturation point). Upon slow cooling, pure crystals should form.
Isopropanol A good single-solvent candidate to try. Its boiling point and polarity are suitable for many carboxylic acids.
Ethyl Acetate/Hexane Another mixed-solvent option. Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent.

Q7: I followed the procedure, but my compound "oiled out" instead of forming crystals. What should I do?

Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common problem.

  • Troubleshooting Steps:

    • Reheat the Solution: Add more of the primary solvent (e.g., ethanol) until the oil completely redissolves.

    • Slow Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling promotes oil formation.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Purification Strategy 3: Column Chromatography

While highly effective, purifying carboxylic acids on standard silica gel can be challenging due to their acidic nature.

Q8: My 3-Fluoropyridine-2-carboxylic Acid is streaking badly on my silica TLC plate and column. How can I get sharp bands?

This is a classic issue. The acidic protons of both the silica gel surface (pKa ~4-5) and your carboxylic acid (pKa ~2.7) lead to undesirable interactions and on-column ionization, causing the compound to streak rather than elute as a tight band.

  • The Solution: Suppress Ionization. The key is to maintain your compound in its neutral, protonated state. This is achieved by adding a small amount of a volatile acid to your eluent system.

  • Expert Recommendation: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., a gradient of ethyl acetate in hexanes). This acidic modifier will protonate your carboxylic acid, making it less polar and minimizing its interaction with the silica surface, resulting in sharper peaks and better separation.[9] For preparative flash chromatography, using volatile modifiers is crucial as they can be easily removed under vacuum.[10]

G cluster_0 Standard Eluent (e.g., EtOAc/Hex) cluster_1 Modified Eluent (+ 1% Acetic Acid) node_a Silica Surface (Si-OH) Product (R-COO⁻H⁺) interaction_a Strong Interaction (H-Bonding, Ion-Exchange) node_a:f0->interaction_a result_a Result: Band Streaking interaction_a->result_a node_b Silica Surface (Si-OH) Product (R-COOH) interaction_b Weak Interaction (Normal Polarity) node_b:f0->interaction_b result_b Result: Sharp Band interaction_b->result_b

Caption: Effect of Acidic Modifier in Chromatography.

Experimental Protocol: Flash Column Chromatography
  • Eluent Selection: Using TLC, find a suitable eluent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.2-0.3. Crucially, add 1% acetic acid to this system.

  • Column Packing: Pack a column with silica gel using your chosen eluent (with the added acetic acid).

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or your eluent. Adsorb this solution onto a small amount of silica gel (dry loading) for best results. Carefully add the dried, sample-adsorbed silica to the top of your packed column.

  • Elution: Run the column with your acidic eluent system, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and the volatile acetic acid using a rotary evaporator. You may need to co-evaporate with a solvent like toluene to fully remove residual acetic acid.

Summary of Purification Strategies
StrategyBest For...ProsCons
Acid-Base Extraction Removing neutral or basic impurities.High capacity, fast, inexpensive, scalable.Not effective for removing other acidic impurities.
Recrystallization Final polishing step to achieve high purity.Can yield very pure material, scalable.Requires finding a suitable solvent; potential for yield loss.
Column Chromatography Separating compounds with similar acidity but different polarity.High resolution, versatile.Can be slow, uses large solvent volumes, potential for streaking without modification.

This guide provides a comprehensive framework for purifying 3-Fluoropyridine-2-carboxylic Acid. By understanding the chemical principles behind each technique, you are now equipped to not only follow protocols but to intelligently troubleshoot and adapt them to your specific needs.

References
  • Pipzine Chemicals. 3-Fluoropyridine-2-Carboxylic Acid.
  • (IUCr). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
  • Google Patents. Process for the isolation of pyridine carboxylic acids. GB769279A.
  • ChemicalBook. 3-Fluoropyridine synthesis.
  • Google Patents. 6-chlorine-3-fluorine-2-picolinic acid synthesis process. CN104003934A.
  • Google Patents. Preparation method of fluoropyridine compounds. CN102898358A.
  • lookchem.com. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3.
  • Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol. CN111004171A.
  • lookchem.com. Cas 152126-31-3, 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID.
  • Wikipedia. Acid-base extraction.
  • Biotage.
  • Reddit.
  • Benchchem.
  • Matrix Fine Chemicals. 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 152126-31-3.

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Technical Support Center: Alternative Synthetic Routes to 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of alternative synthetic strategies for 3-fluoropyridine-2-carboxylic acid hydrochloride. As a crucial building block in medicinal chemistry and agrochemicals, identifying the optimal and most robust synthetic route is paramount.[1][2] This document moves beyond simple protocol listings to offer in-depth analysis, field-proven troubleshooting advice, and a comparative framework to assist in experimental design and execution.

Overview of Primary Synthetic Strategies

The synthesis of 3-fluoropyridine-2-carboxylic acid can be approached from several distinct starting materials, each with its own set of advantages and challenges. The three primary routes discussed in this guide are:

  • Directed ortho-Metalation (DoM) of 3-Fluoropyridine: A highly regioselective approach that leverages the directing ability of the fluorine substituent.[3]

  • Diazotization & Cyanation of 2-Amino-3-fluoropyridine: A classic transformation utilizing a Sandmeyer-type reaction, suitable for when the amino-substituted pyridine is readily available.[4][5]

  • Halogen-Metal Exchange of 2-Bromo-3-fluoropyridine: An alternative to DoM for generating the key organometallic intermediate, useful if the brominated starting material is more accessible.

The following diagram and table provide a high-level comparison of these pathways.

SM1 3-Fluoropyridine INT1 2-Lithio-3-fluoropyridine SM1->INT1 DoM (LDA or n-BuLi) SM2 2-Amino-3-fluoropyridine INT2 3-Fluoro-2-pyridinediazonium Salt SM2->INT2 Diazotization (NaNO₂, aq. Acid) SM3 2-Bromo-3-fluoropyridine SM3->INT1 Halogen-Metal Exchange (n-BuLi) PRODUCT_ACID 3-Fluoropyridine-2-carboxylic Acid INT1->PRODUCT_ACID 1. CO₂ (Dry Ice) 2. H₃O⁺ Workup INT3 3-Fluoropyridine-2-carbonitrile INT2->INT3 Sandmeyer Cyanation (CuCN) INT3->PRODUCT_ACID Hydrolysis (Acid or Base) PRODUCT_HCL 3-Fluoropyridine-2-carboxylic Acid Hydrochloride PRODUCT_ACID->PRODUCT_HCL HCl

Caption: Key synthetic pathways to the target molecule.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Directed ortho-Metalation (DoM)Route B: Diazotization (Sandmeyer-Type)Route C: Halogen-Metal Exchange
Starting Material 3-Fluoropyridine2-Amino-3-fluoropyridine2-Bromo-3-fluoropyridine
Key Transformation C-H activation / lithiationDiazotization / cyanation / hydrolysisHalogen-metal exchange / lithiation
Typical Reagents LDA or n-BuLi/TMEDA, Dry Ice (CO₂)NaNO₂, HCl, CuCNn-BuLi or s-BuLi, Dry Ice (CO₂)
Advantages High regioselectivity, atom economy, convergent.Well-established classical reaction, avoids highly pyrophoric reagents in the main sequence.High-yielding, clean conversion to organolithium.
Common Challenges Requires strictly anhydrous/inert conditions; cryogenic temperatures (-78 °C).[6]Diazonium salts can be unstable; use of toxic cyanide salts.[7][8]Requires cryogenic temperatures; potential for side reactions if temperature is not controlled.
Scale-Up Potential Good, with appropriate engineering for low temperatures and reagent handling.Moderate; safety concerns with diazonium intermediates and cyanides on a large scale.Good, similar considerations to the DoM route.
Detailed Protocols and Methodologies
Route A: Directed ortho-Metalation (DoM) of 3-Fluoropyridine

This is often the most elegant and direct route. The fluorine atom at the 3-position acts as a moderate directed metalation group (DMG), increasing the kinetic acidity of the C2 proton and guiding the organolithium base to deprotonate at this site exclusively.[3][9][10] The resulting aryllithium is then trapped with carbon dioxide (as dry ice) to form the carboxylate.

Experimental Protocol:

  • Reactor Setup: A flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum is assembled while hot and allowed to cool under an inert atmosphere.

  • Reagent Preparation: Anhydrous tetrahydrofuran (THF, 10 volumes) is added to the flask via cannula, followed by diisopropylamine (1.2 equivalents). The solution is cooled to -25 °C.

  • Base Formation (LDA): n-Butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise, ensuring the internal temperature does not exceed -20 °C. The resulting solution is stirred for 30 minutes at this temperature to pre-form the lithium diisopropylamide (LDA).

  • ortho-Lithiation: The LDA solution is cooled to -78 °C (acetone/dry ice bath). A solution of 3-fluoropyridine (1.0 equivalent) in anhydrous THF (2 volumes) is added dropwise. The reaction is stirred at -78 °C for 2-3 hours. Progress can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C2 position.

  • Carboxylation: A large excess of freshly crushed dry ice is added to the flask in portions, ensuring the temperature remains below -60 °C. Alternatively, the reaction mixture can be slowly transferred via cannula into a separate flask containing a slurry of dry ice in THF.

  • Workup and Isolation: After the addition is complete, the mixture is allowed to warm slowly to room temperature. Water (5 volumes) is added to quench the reaction. The organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether or ethyl acetate to remove neutral impurities.

  • Acidification: The aqueous phase is cooled in an ice bath and acidified to pH 3-4 with 2 M HCl. A white precipitate of 3-fluoropyridine-2-carboxylic acid typically forms and can be collected by filtration.[11]

  • Hydrochloride Salt Formation: The isolated free acid is suspended in isopropanol or diethyl ether, and a solution of HCl in the corresponding solvent (or gaseous HCl) is added until the solution is acidic. The resulting hydrochloride salt precipitates and is collected by filtration, washed with cold solvent, and dried under vacuum.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 1. Add Anhydrous THF and Diisopropylamine to Flask P2 2. Cool to -25 °C P1->P2 P3 3. Add n-BuLi to form LDA P2->P3 R1 4. Cool LDA to -78 °C R2 5. Add 3-Fluoropyridine Solution R1->R2 R3 6. Stir for 2-3h at -78 °C (Formation of 2-Lithio-3-fluoropyridine) R2->R3 R4 7. Quench with Excess Dry Ice (CO₂) R3->R4 W1 8. Warm to RT, Add H₂O W2 9. Remove Organics, Wash Aqueous Layer W1->W2 W3 10. Acidify Aqueous Layer with HCl (pH 3-4) W2->W3 W4 11. Filter Free Acid Product W3->W4 W5 12. Convert to HCl Salt W4->W5

Caption: Workflow for the Directed ortho-Metalation (DoM) route.

Route B: Diazotization and Sandmeyer-Type Reaction

This classical route begins with 2-amino-3-fluoropyridine. The amino group is converted into a diazonium salt, which is an excellent leaving group (N₂).[12] This intermediate is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst in a Sandmeyer reaction.[5][13] The resulting nitrile is subsequently hydrolyzed to the carboxylic acid.

Experimental Protocol:

  • Diazotization: 2-Amino-3-fluoropyridine (1.0 equivalent) is dissolved in aqueous HCl (e.g., 6 M, 5 volumes) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water is added dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is typically immediate.

  • Sandmeyer Cyanation: In a separate flask, copper(I) cyanide (1.2 equivalents) is mixed with sodium or potassium cyanide (1.3 equivalents) in water to form a solution of the copper-cyanide complex. This solution is also cooled to 0-5 °C.

  • Reaction: The cold diazonium salt solution is added slowly to the cold copper cyanide solution. Vigorous nitrogen evolution is observed. The reaction mixture is stirred at low temperature for 1 hour and then allowed to warm to room temperature, followed by heating (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Workup and Isolation of Nitrile: The reaction mixture is cooled, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 3-fluoropyridine-2-carbonitrile. Purification can be achieved by column chromatography if necessary.

  • Nitrile Hydrolysis: The crude nitrile is refluxed in concentrated aqueous HCl or a mixture of acetic acid, sulfuric acid, and water until TLC or HPLC analysis indicates complete conversion to the carboxylic acid.

  • Isolation and Salt Formation: The hydrolysis mixture is cooled, and the pH is adjusted to ~3-4 with a base (e.g., NaOH solution), causing the free acid to precipitate. The solid is filtered, washed with water, and dried. Conversion to the hydrochloride salt is performed as described in Route A.

Troubleshooting Guide
Problem Potential Cause & Solution
Route A (DoM): No or low conversion to product. 1. Inactive Base: The n-BuLi may have degraded. Titrate the n-BuLi solution before use. Ensure the diisopropylamine is anhydrous.2. Moisture: The reaction is extremely sensitive to water. Ensure all glassware is rigorously flame- or oven-dried and all reagents/solvents are anhydrous.[6]3. Insufficient Reaction Time/Temperature: Ensure the lithiation is stirred for the full duration at -78 °C. Temperatures rising above -60 °C can lead to decomposition of the organolithium intermediate.
Route A (DoM): A complex mixture of products is observed. 1. Incorrect Lithiation Site: While unlikely for 3-fluoropyridine, poor temperature control could lead to reduced selectivity. Maintain -78 °C.2. Impure Starting Material: Verify the purity of the 3-fluoropyridine starting material.
Route B (Sandmeyer): Dark, tarry material forms during reaction. 1. Diazonium Salt Decomposition: The temperature during diazotization or addition to the copper salt solution was too high. Maintain 0-5 °C at all times. Use the diazonium salt solution immediately after preparation.[7]2. Side Reactions: Phenolic byproducts can form if the diazonium salt reacts with water. Ensure the subsequent Sandmeyer step is efficient.
Route B (Sandmeyer): Low yield of the nitrile product. 1. Incomplete Diazotization: Ensure the correct stoichiometry of sodium nitrite and acid is used. Test for excess nitrous acid with starch-iodide paper.2. Inactive Copper Catalyst: Use high-purity, fresh CuCN. The formation of the soluble copper-cyanide complex is crucial.
General: Incomplete hydrolysis of the nitrile intermediate. 1. Insufficiently Harsh Conditions: Nitrile hydrolysis on electron-deficient rings can be sluggish. Increase the acid concentration, temperature, or reaction time. Microwave-assisted hydrolysis can also be effective.2. Premature Workup: Monitor the reaction closely by HPLC or TLC to confirm the disappearance of the starting material before proceeding with workup.
General: Difficulty in precipitating the final product. 1. Incorrect pH: The isoelectric point for precipitation of the free acid is critical. Adjust the pH slowly and carefully to maximize recovery.2. Product is too soluble: If the product has significant solubility in the aqueous medium, extract with a suitable organic solvent (e.g., ethyl acetate) after acidification.
Frequently Asked Questions (FAQs)

Q1: Which route is generally preferred for laboratory-scale synthesis? A1: For laboratory scale, the Directed ortho-Metalation (DoM) route (Route A) is often preferred due to its high efficiency, excellent regioselectivity, and convergent nature. It avoids the use of highly toxic cyanide salts and the potential instability of diazonium intermediates.

Q2: What are the primary safety concerns with these routes? A2:

  • Route A & C: The primary hazards are the pyrophoric nature of organolithium reagents like n-BuLi, which can ignite on contact with air or moisture, and the need for cryogenic temperatures. All manipulations must be performed under a strictly inert atmosphere (N₂ or Ar).[6]

  • Route B: The main risks involve the handling of diazonium salts, which can be explosive if isolated in a dry state, and the extreme toxicity of copper(I) cyanide and the potential for generating HCN gas if the reaction mixture becomes too acidic.[7][8] Always work in a well-ventilated fume hood.

Q3: Can I use other carboxylating agents besides dry ice in the DoM route? A3: Yes, while dry ice is the most common and cost-effective source of CO₂, other electrophiles can be used. However, for the direct synthesis of the carboxylic acid, it is the standard reagent. Using electrophiles like methyl chloroformate would lead to the methyl ester directly, which would then require a separate hydrolysis step.

Q4: My Sandmeyer reaction is not working well with a substituted 2-amino-3-fluoropyridine derivative. What could be the issue? A4: The electronic nature of other substituents on the pyridine ring can significantly impact the stability and reactivity of the diazonium salt. Electron-withdrawing groups can destabilize the diazonium intermediate, while electron-donating groups can sometimes interfere with the reaction. You may need to screen different acid conditions (e.g., H₂SO₄, HBF₄) or use an organic nitrite source (e.g., tert-butyl nitrite) in an organic solvent.[7][8]

Q5: How do I ensure my final hydrochloride salt is pure and free of excess HCl? A5: After filtration, the salt should be washed with a cold, anhydrous solvent in which the product is poorly soluble (e.g., cold diethyl ether or acetone) to remove residual starting acid and excess HCl. Drying under high vacuum is essential to remove any remaining solvent and volatile HCl. Purity can be confirmed by ¹H NMR (observing the correct integration and disappearance of the free acid peak) and elemental analysis.

References
  • Reddit User Discussion on Sandmeyer Reaction Troubleshooting. (2024). r/Chempros Reddit Forum. [Link]

  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. (2020).
  • Uddin, M. I., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. en.wikipedia.org. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. en.wikipedia.org. [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. grokipedia.org. [Link]

  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. chem.rochester.edu. [Link]

  • Preparation method of fluoropyridine compounds. (2013).
  • LookChem. (n.d.). Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. lookchem.com. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. masterorganicchemistry.com. [Link]

  • LookChem. (n.d.). 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | 152126-31-3. lookchem.com. [Link]

  • Preparation method of 3-fluorine-4-aminopyridine. (2010).
  • Pharm D Guru. (n.d.). 32. SANDMEYERS REACTION. pharmdguru.com. [Link]

  • Reddit User Discussion on Troubleshooting a Sandmeyer reaction. (2019). r/chemistry Reddit Forum. [Link]

  • Al-Suhaimi, A. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. [Link]

  • Preparation method of 2-amino-3-fluoropyridine. (2016).

Sources

managing decarboxylation during reactions with 3-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing its reactivity, with a specific focus on the common challenge of decarboxylation. Here, you will find in-depth answers to frequently asked questions and troubleshooting strategies to ensure the success of your synthetic endeavors.

Introduction: Understanding the Challenge

3-Fluoropyridine-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine substituent and the synthetic versatility of the carboxylic acid handle.[1][2] However, its structure—a carboxylic acid at the 2-position of a pyridine ring—also makes it susceptible to facile decarboxylation, a reaction that can significantly lower the yield of desired products and complicate purification. This guide will equip you with the knowledge to anticipate and control this unwanted side reaction.

The propensity of pyridine-2-carboxylic acids to decarboxylate is attributed to the stabilization of the reaction intermediate through the involvement of the pyridine nitrogen. The reaction often proceeds through a zwitterionic intermediate, which is particularly favored in this isomeric position.[3] Factors such as temperature, pH, and the presence of metal catalysts can significantly influence the rate of this undesired pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is showing significant formation of 3-fluoropyridine as a byproduct. What is happening?

This is a classic sign of unintended decarboxylation. The carboxylic acid group at the 2-position is being lost as carbon dioxide, leading to the formation of 3-fluoropyridine. This is a common issue with pyridine-2-carboxylic acids, especially when heated.[4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Thermal stress is a primary driver of decarboxylation. Assess if your reaction can proceed at a lower temperature. Even a reduction of 10-20 °C can have a significant impact on minimizing this side reaction.

  • Optimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased decarboxylation. Monitor your reaction progress (e.g., by TLC or LC-MS) to determine the optimal time to quench the reaction.

  • Choice of Solvent: While the provided safety data sheets do not specify solvent incompatibilities that lead to decarboxylation[5][6], highly polar, high-boiling point solvents that require elevated temperatures for removal can contribute to product degradation during workup.

FAQ 2: How does pH affect the stability of 3-Fluoropyridine-2-carboxylic Acid?

The pH of your reaction medium can have a profound effect on the rate of decarboxylation. Both highly acidic and basic conditions can promote the loss of CO2, albeit through different mechanisms.

  • Acidic Conditions: In strongly acidic media, protonation of the pyridine nitrogen can facilitate decarboxylation. Studies on related pyridine carboxylic acids have shown that the rate of decarboxylation can be significantly influenced by acidity.[7]

  • Basic Conditions: In basic media, the formation of the carboxylate anion is favored. While this might seem stabilizing, certain mechanisms, particularly those involving metal catalysts, can be initiated by the carboxylate. The overall effect of pH can be complex and is often substrate and reaction-dependent.[8][9]

Troubleshooting Flowchart for pH-Related Decarboxylation:

G start Decarboxylation Observed check_pH Is the reaction run under strongly acidic or basic conditions? start->check_pH acidic Acidic (pH < 4) check_pH->acidic Yes basic Basic (pH > 9) check_pH->basic Yes neutral Near Neutral (pH 4-9) check_pH->neutral No acid_action Consider using a milder acid or buffering the system. acidic->acid_action base_action Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) or buffer. basic->base_action neutral_action pH is likely not the primary driver. Investigate temperature and catalyst effects. neutral->neutral_action

Caption: Decision tree for troubleshooting pH-dependent decarboxylation.

FAQ 3: I am attempting an amide coupling reaction, but my yield is low, and I'm isolating 3-fluoropyridine. How can I improve this?

Amide coupling is a common reaction where decarboxylation can be a significant competing pathway, especially if the activation of the carboxylic acid requires harsh conditions.

Key Considerations for Amide Coupling:

  • Choice of Coupling Agent: Standard coupling agents like EDC with an additive (e.g., HOBt or Oxyma) are generally effective. However, for challenging substrates prone to side reactions, more specialized reagents might be necessary. Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for direct amidation under relatively mild conditions.[10]

  • Activation Temperature: The pre-activation step, where the carboxylic acid is converted to a more reactive species, should be performed at a low temperature (e.g., 0 °C) before the addition of the amine. This minimizes the time the activated acid is present at higher temperatures, reducing the likelihood of decarboxylation.

  • Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid byproducts.[11] The choice of base can be critical, as some bases can promote side reactions.

Optimized Amide Coupling Protocol:

  • Dissolve 3-fluoropyridine-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for activation.

  • Add the amine (1.0-1.2 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by chromatography.

FAQ 4: I am using a transition metal catalyst (e.g., Pd, Cu, Ag) and observing significant protodecarboxylation. What can I do?

Transition metal-catalyzed reactions are powerful tools, but many catalysts, particularly copper and silver, are known to promote decarboxylation.[12][13][14] This can be the desired outcome in decarboxylative cross-coupling reactions, but a significant challenge when you want the carboxylic acid to remain intact.

Strategies to Mitigate Metal-Catalyzed Decarboxylation:

  • Catalyst Choice: If possible, screen different metal catalysts. While copper is notorious for promoting decarboxylation, palladium complexes might offer a different reactivity profile.

  • Ligand Selection: The choice of ligand can significantly influence the outcome of a transition metal-catalyzed reaction. Electron-donating or sterically bulky ligands can sometimes suppress unwanted side reactions by altering the electronic properties and coordination sphere of the metal center.

  • Temperature Control: As with uncatalyzed reactions, maintaining the lowest possible temperature is crucial.

  • Additive Effects: In some cases, additives can modulate the catalyst's activity. For example, in some silver-catalyzed reactions, the choice of oxidant or base can influence the reaction pathway.[15]

Experimental Workflow for Optimizing a Metal-Catalyzed Reaction:

G cluster_0 Initial Conditions cluster_1 Optimization Parameters cluster_2 Analysis cluster_3 Outcome start Standard Reaction (Catalyst, Ligand, Base, Temp) temp Lower Temperature start->temp ligand Screen Ligands (e.g., phosphines, N-heterocyclic carbenes) start->ligand catalyst Screen Catalysts (e.g., Pd vs. Cu vs. Ni) start->catalyst analyze Analyze Yield and Byproduct Formation (LC-MS, NMR) temp->analyze ligand->analyze catalyst->analyze analyze->start Further Optimization Needed optimized Optimized Protocol analyze->optimized Improved Yield/ Reduced Byproduct

Caption: Workflow for optimizing metal-catalyzed reactions to minimize decarboxylation.

Summary of Key Parameters

ParameterRisk Factor for DecarboxylationRecommended Mitigation Strategy
Temperature High temperatures (> 80 °C)Maintain the lowest effective reaction temperature.
pH Strongly acidic or basic conditionsOperate near neutral pH or use buffered systems.
Reaction Time Prolonged heatingMonitor reaction progress and minimize time at elevated temperatures.
Amide Coupling Harsh activation conditionsUse low-temperature activation and modern coupling agents.
Metal Catalysis Use of Cu, Ag, or Pd catalystsScreen catalysts and ligands; precise temperature control.

By understanding the mechanisms that drive decarboxylation and systematically applying these troubleshooting strategies, you can significantly improve the outcomes of your reactions involving 3-fluoropyridine-2-carboxylic acid.

References

  • Dunn, G. E., & Thimm, H. F. (2011). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 57(9), 1093-1097. Available at: [Link]

  • Testbook. "The following carboxylic acids undergo decarboxylation upon heating." Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (2011). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry. Available at: [Link]

  • LookChem. "Cas 152126-31-3, 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID." Available at: [Link]

  • Chemistry Stack Exchange. "Rate of Decarboxylation of pyridinecarboxylic acids." (2017). Available at: [Link]

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available at: [Link]

  • Neumann, C. N., & Hooker, J. M. (2014). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Future Medicinal Chemistry, 6(11), 1245-1260. Available at: [Link]

  • Reddit. "Why might the rate of a decarboxylation reaction be pH dependent?" (2015). Available at: [Link]

  • Shang, R., & Liu, L. (2013). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. In Transition Metal-Catalyzed Carbon-Heteroatom Bond Formation (pp. 1-46). John Wiley & Sons. Available at: [Link]

  • ResearchGate. "Thermal decarboxylation depends on the pH?" (2013). Available at: [Link]

  • Lee, M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8899-8902. Available at: [Link]

  • Shang, R., & Liu, L. (2011). Transition metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry, 54(12), 1670-1687. Available at: [Link]

  • Pitre, S. P., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(16), 5296-5299. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/publications/2015_Pitre_JACS.pdf]([Link] Macmillan-Group/files/publications/2015_Pitre_JACS.pdf)

  • ResearchGate. "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking." (2021). Available at: [Link]

  • Lee, M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8899–8902. Available at: [Link]

  • Master Organic Chemistry. "Decarboxylation." (2022). Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857. Available at: [Link]

  • Park, K., & Lee, S. (2013). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. RSC Advances, 3(34), 14235-14247. Available at: [Link]

  • Moser, R. J., & Brown, E. V. (1971). Decarboxylation of Some 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 36(4), 454-456. Available at: [Link]

  • Organic Chemistry Portal. "Decarboxylation." Available at: [Link]

  • ResearchGate. "Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?" (2016). Available at: [Link]

  • Reed, J. W., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (78), e50582. Available at: [Link]

  • Autechem. "Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3." Available at: [Link]

  • Wang, R., & Liu, W. H. (2025). Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. Chembiochem, 26(2), e202400770. Available at: [Link]

Sources

Validation & Comparative

3-Fluoropyridine-2-carboxylic Acid vs 3-Chloropyridine-2-carboxylic Acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Fluoropyridine-2-carboxylic Acid and 3-Chloropyridine-2-carboxylic Acid

Introduction: A Tale of Two Halogens in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, halogenated heterocycles serve as indispensable building blocks. The strategic incorporation of halogens can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity. Among these, 3-Fluoropyridine-2-carboxylic Acid (F-Py-CA) and 3-Chloropyridine-2-carboxylic Acid (Cl-Py-CA) are two structurally similar yet electronically distinct synthons. Both feature a pyridine core with a carboxylic acid at the 2-position, prime for amide coupling, and a halogen at the 3-position, a handle for cross-coupling reactions.

This guide provides a detailed, evidence-based comparison of their reactivity. We will dissect the fundamental electronic differences between fluorine and chlorine in this specific context and explore how these differences manifest in key synthetic transformations, offering researchers the insights needed to make informed decisions in their synthetic strategies.

Physicochemical Properties: The Foundation of Reactivity

A molecule's physical characteristics often provide the first clues to its behavior in a reaction. While F-Py-CA and Cl-Py-CA share a common scaffold, the substitution of fluorine for chlorine imparts subtle but significant differences in their properties.

Property3-Fluoropyridine-2-carboxylic Acid3-Chloropyridine-2-carboxylic Acid
CAS Number 152126-31-3[1][2]57266-69-0[3][4][5]
Molecular Formula C₆H₄FNO₂[1][6]C₆H₄ClNO₂[4][5]
Molecular Weight 141.10 g/mol [6][7]157.56 g/mol [4]
Appearance Light yellow to brown crystalline powder[1][6]White to off-white solid[4][8]
Melting Point 154-160 °C[1][6][7]~131 °C (dec.)[4][5]
Boiling Point 265.2 °C at 760 mmHg[1][6]240 °C at 15 mmHg[8]
pKa (Predicted) 2.71 ± 0.10[1][6]Not available in search results
Density 1.419 g/cm³[1][6]Not available in search results

The most notable difference lies in the predicted pKa. The lower predicted pKa of F-Py-CA suggests it is a stronger acid. This can be attributed to the superior electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anion more effectively than chlorine.[9][10]

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The reactivity of the C-X bond and the carboxylic acid is dictated by the electronic influence of the halogen substituent. Both fluorine and chlorine exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. However, they can also participate in a weaker, electron-donating resonance effect (+M) by sharing their lone pair electrons with the pyridine ring.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and thus its inductive effect is significantly stronger than that of chlorine.[10] This effect deactivates the pyridine ring towards electrophilic substitution and increases the acidity of the carboxylic acid.

  • Resonance Effect (+M): Both halogens can donate lone-pair electron density to the aromatic system. This effect is generally considered to be slightly more pronounced for fluorine than chlorine due to better orbital overlap between the fluorine 2p and carbon 2p orbitals.[9] However, this +M effect is weak and is largely overshadowed by the powerful -I effect.

The net result is that both halogens are deactivating groups, but the stronger -I effect of fluorine makes the pyridine ring in F-Py-CA more electron-deficient than in its chloro-counterpart.

SuzukiWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Cl-Py-CA, Boronic Acid, Pd Catalyst, Ligand, and Base in a flask degas Degas solvent (e.g., freeze-pump-thaw) reagents->degas atmosphere Establish Inert Atmosphere (N2 or Ar) degas->atmosphere heat Heat reaction mixture (e.g., 80-110 °C) atmosphere->heat monitor Monitor progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench and perform aqueous extraction cool->quench purify Purify by column chromatography quench->purify product product purify->product Isolated Product BuchwaldHartwigCycle Pd0 Pd(0)L2 OxAdd [Ar-Pd(II)(X)L2] Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(NHR'R'')L2]+X- AmidoComplex [Ar-Pd(II)(NR'R'')L2] Product Ar-NR'R'' ArX Ar-Cl Amine HNR'R''

Sources

A Comparative Guide to the Synthetic Routes of 3-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoropyridine-2-carboxylic acid is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmaceutical agents. Its unique electronic properties, conferred by the fluorine substituent on the pyridine ring, make it an attractive scaffold for modulating the physicochemical and pharmacological properties of target molecules. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide provides a comparative analysis of the primary synthetic routes to 3-Fluoropyridine-2-carboxylic Acid, offering insights into the underlying chemical principles, practical considerations, and experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of 3-Fluoropyridine-2-carboxylic Acid can be broadly categorized into several key approaches, each with its own set of advantages and challenges. This guide will delve into the specifics of the following routes:

  • Directed Ortho-Metalation (DoM) and Carboxylation of 3-Fluoropyridine: A direct and highly regioselective approach.

  • From Quinolinic Acid via a Multi-step Sequence: A longer route utilizing an inexpensive starting material.

  • Hydrolysis of 3-Fluoropyridine-2-carbonitrile: A two-step method relying on the synthesis and subsequent conversion of a nitrile intermediate.

  • Diazotization and Fluorination (Balz-Schiemann type reaction): A classic transformation for introducing fluorine onto an aromatic ring.

Below is a graphical overview of the main synthetic pathways discussed in this guide.

Synthetic_Routes_Overview cluster_0 Route 1: Directed Ortho-Metalation cluster_1 Route 2: From Quinolinic Acid cluster_2 Route 3: Nitrile Hydrolysis cluster_3 Route 4: Diazotization 3-Fluoropyridine 3-Fluoropyridine Lithiation LDA or n-BuLi 3-Fluoropyridine->Lithiation Carboxylation CO2 Lithiation->Carboxylation 3-Fluoropyridine-2-carboxylic Acid_1 3-Fluoropyridine-2-carboxylic Acid Carboxylation->3-Fluoropyridine-2-carboxylic Acid_1 Quinolinic Acid Quinolinic Acid Multi-step Anhydrization, Esterification, Ammoniation, Fluorination, Reduction, Oxidation Quinolinic Acid->Multi-step 3-Fluoropyridine-2-carboxylic Acid_2 3-Fluoropyridine-2-carboxylic Acid Multi-step->3-Fluoropyridine-2-carboxylic Acid_2 Precursor_for_nitrile Suitable Pyridine Precursor Cyanation Cyanation Precursor_for_nitrile->Cyanation 3-Fluoropyridine-2-carbonitrile 3-Fluoropyridine-2-carbonitrile Cyanation->3-Fluoropyridine-2-carbonitrile Hydrolysis Acid or Base Hydrolysis 3-Fluoropyridine-2-carbonitrile->Hydrolysis 3-Fluoropyridine-2-carboxylic Acid_3 3-Fluoropyridine-2-carboxylic Acid Hydrolysis->3-Fluoropyridine-2-carboxylic Acid_3 3-Aminopyridine-2-carboxylic Acid 3-Aminopyridine-2- carboxylic Acid Diazotization NaNO2, HBF4 3-Aminopyridine-2-carboxylic Acid->Diazotization Fluorination Heat Diazotization->Fluorination 3-Fluoropyridine-2-carboxylic Acid_4 3-Fluoropyridine-2-carboxylic Acid Fluorination->3-Fluoropyridine-2-carboxylic Acid_4

Caption: Overview of the main synthetic strategies for 3-Fluoropyridine-2-carboxylic Acid.

Route 1: Directed Ortho-Metalation (DoM) and Carboxylation of 3-Fluoropyridine

This method stands out for its efficiency and high regioselectivity. The fluorine atom at the 3-position of the pyridine ring directs the metalation to the C-2 position. Subsequent quenching of the resulting organometallic intermediate with carbon dioxide furnishes the desired carboxylic acid.

Causality of Experimental Choices

The choice of the organolithium reagent and reaction conditions is critical for the success of this route. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium are employed to deprotonate the C-2 position, which is the most acidic proton due to the inductive effect of the fluorine atom and the ring nitrogen. The reaction is conducted at low temperatures (typically -78 °C to -45 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring or decomposition of the lithiated intermediate. A quench with a large excess of solid carbon dioxide (dry ice) ensures efficient carboxylation.

A practical and efficient method for the preparation of lithium 3-fluoropyridine-2-carboxylate has been described, where 3-fluoropyridine can be regioselectively lithiated at the C-2 or C-4 position depending on the reaction conditions.[1] A specific procedure allows for the convenient production of the lithium carboxylate in high yield and purity.[1]

Experimental Protocol: Lithiation and Carboxylation of 3-Fluoropyridine

DoM_Workflow start Start step1 Dissolve 3-Fluoropyridine in dry THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add n-BuLi or LDA dropwise step2->step3 step4 Stir for 1-2 hours at -78 °C step3->step4 step5 Quench with excess dry ice (CO2) step4->step5 step6 Warm to room temperature step5->step6 step7 Aqueous workup and acidification step6->step7 step8 Extract with organic solvent step7->step8 step9 Dry, concentrate, and purify step8->step9 end End step9->end

Caption: Workflow for the synthesis of 3-Fluoropyridine-2-carboxylic Acid via Directed Ortho-Metalation.

Step-by-Step Methodology:

  • To a solution of 3-fluoropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an appropriate solvent, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for the specified time to ensure complete lithiation.

  • Quench the reaction by adding a large excess of crushed dry ice in one portion.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add water to the reaction mixture and adjust the pH to acidic (around pH 3-4) with a suitable acid (e.g., HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Data Summary
ParameterValueReference
Starting Material3-Fluoropyridine[1]
Key Reagentsn-BuLi or LDA, CO₂[1]
SolventTHF[1]
Temperature-78 °C to -45 °C[1]
Reported Yield85% (as lithium salt)[1]

Route 2: From Quinolinic Acid

This synthetic pathway utilizes the inexpensive and readily available quinolinic acid (pyridine-2,3-dicarboxylic acid) as the starting material. The synthesis involves a multi-step sequence to introduce the fluorine atom and modify the carboxylic acid groups.

Causality of Experimental Choices

This route is a testament to classical organic synthesis, where a simple starting material is elaborated through a series of functional group transformations. The key steps typically involve:

  • Anhydride Formation: Quinolinic acid is first converted to its anhydride to differentiate the two carboxylic acid groups.

  • Regioselective Esterification: The anhydride is then opened with an alcohol to form a mono-ester.

  • Amidation and Hofmann Rearrangement or Curtius Rearrangement: The remaining carboxylic acid is converted to an amide, which is then subjected to a rearrangement to form an amino group at the 3-position.

  • Balz-Schiemann Reaction: The amino group is diazotized and then converted to a fluoro group.

  • Hydrolysis: The ester group at the 2-position is hydrolyzed to the carboxylic acid.

A patent describes a similar multi-step process starting from quinolinic acid to obtain 3-fluoropyridine-2-methanol, which would then require an additional oxidation step to yield the target carboxylic acid.[2] This highlights the potential length and complexity of this approach.

Experimental Protocol Overview

Due to the multi-step nature of this route, a detailed step-by-step protocol is extensive. The general workflow is depicted below.

Quinolinic_Acid_Route start Quinolinic Acid step1 Anhydride Formation start->step1 step2 Esterification step1->step2 step3 Amidation step2->step3 step4 Hofmann/Curtius Rearrangement step3->step4 step5 Diazotization (Balz-Schiemann) step4->step5 step6 Fluorination step5->step6 step7 Ester Hydrolysis step6->step7 end 3-Fluoropyridine-2-carboxylic Acid step7->end

Caption: General workflow for the synthesis of 3-Fluoropyridine-2-carboxylic Acid from Quinolinic Acid.

Data Summary
ParameterValueReference
Starting MaterialQuinolinic Acid[2]
Key TransformationsAnhydrization, Esterification, Amidation, Rearrangement, Diazotization, Fluorination, Hydrolysis[2]
Overall YieldModerate (expected due to multiple steps)N/A
ComplexityHigh[2]

Route 3: Hydrolysis of 3-Fluoropyridine-2-carbonitrile

This two-step approach involves the synthesis of 3-fluoropyridine-2-carbonitrile followed by its hydrolysis to the carboxylic acid. The success of this route is contingent on the efficient preparation of the nitrile intermediate.

Causality of Experimental Choices

The nitrile group serves as a stable and versatile precursor to the carboxylic acid. The hydrolysis can be performed under either acidic or basic conditions. The choice of conditions depends on the stability of the starting material and the desired workup procedure. For instance, basic hydrolysis followed by acidification is a common method. The synthesis of 3-fluoropyridine-2-carbonitrile itself can be achieved through various methods, such as nucleophilic aromatic substitution on a suitable precursor.[3] The electron-withdrawing nature of both the cyano and fluorine groups in 3-fluoropyridine-2-carbonitrile influences the electron density of the pyridine ring.[3]

Experimental Protocol: Hydrolysis of 3-Fluoropyridine-2-carbonitrile

Step-by-Step Methodology:

  • To a solution of 3-fluoropyridine-2-carbonitrile in a suitable solvent (e.g., ethanol, water), add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • If using acidic conditions, cool the reaction mixture and neutralize with a base to precipitate the product.

  • If using basic conditions, cool the reaction mixture and acidify with a strong acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Data Summary
ParameterValueReference
Starting Material3-Fluoropyridine-2-carbonitrile[3]
Key ReagentsStrong Acid or Strong Base[3]
Reaction TypeHydrolysis[3]
YieldGenerally high for hydrolysis stepN/A

Route 4: Diazotization and Fluorination (Balz-Schiemann type reaction)

This classical method for introducing a fluorine atom onto an aromatic ring involves the diazotization of an amino group, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.

Causality of Experimental Choices

The starting material for this route would be 3-aminopyridine-2-carboxylic acid or a protected derivative. The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, typically tetrafluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is often isolated and then heated to induce decomposition, releasing nitrogen gas and forming the fluoro-substituted pyridine. This reaction is a well-established method for the synthesis of aryl fluorides.[4][5][6]

Experimental Protocol Overview

Balz_Schiemann_Route start 3-Aminopyridine-2-carboxylic Acid step1 Dissolve in HBF4 start->step1 step2 Cool to 0 °C step1->step2 step3 Add NaNO2 solution dropwise step2->step3 step4 Isolate diazonium salt step3->step4 step5 Thermal decomposition step4->step5 step6 Workup and purification step5->step6 end 3-Fluoropyridine-2-carboxylic Acid step6->end

Caption: General workflow for the Balz-Schiemann reaction to synthesize 3-Fluoropyridine-2-carboxylic Acid.

Data Summary
ParameterValueReference
Starting Material3-Aminopyridine-2-carboxylic AcidN/A
Key ReagentsNaNO₂, HBF₄[4][5][6]
Reaction TypeDiazotization, Fluorination[4][5][6]
YieldVariableN/A
Potential HazardsHandling of diazonium saltsN/A

Comparison of Synthetic Routes

FeatureRoute 1: Directed Ortho-MetalationRoute 2: From Quinolinic AcidRoute 3: Nitrile HydrolysisRoute 4: Diazotization
Number of Steps 1-2Multi-step2 (from precursor to nitrile)2-3
Overall Yield HighLow to ModerateModerate to HighVariable
Scalability GoodChallengingGoodModerate
Reagent Cost Moderate (organolithiums)Low (starting material)ModerateModerate
Reaction Conditions Cryogenic temperaturesVaried, some harsh stepsGenerally mild to moderateLow temperature for diazotization, then heating
Key Advantages High regioselectivity, directnessInexpensive starting materialVersatile intermediateWell-established method
Key Disadvantages Requires anhydrous conditions, cryogenic temperaturesLong synthesis, low overall yieldRequires synthesis of nitrile precursorPotential for hazardous diazonium intermediates

Conclusion

The choice of the optimal synthetic route for 3-Fluoropyridine-2-carboxylic Acid depends on several factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the technical capabilities of the laboratory.

For rapid and high-yielding access on a laboratory scale, the Directed Ortho-Metalation (DoM) of 3-fluoropyridine is the most attractive option due to its directness and high regioselectivity.

If cost of starting materials is the primary concern and a longer, more involved synthesis is acceptable, the route starting from quinolinic acid may be considered, although it presents significant challenges in terms of the number of steps and overall yield.

The hydrolysis of 3-fluoropyridine-2-carbonitrile is a viable and often high-yielding two-step approach, provided that an efficient synthesis of the nitrile precursor is available.

Finally, the Balz-Schiemann reaction offers a classic and reliable method for introducing the fluorine atom, but requires careful handling of potentially unstable diazonium salt intermediates.

Researchers and process chemists should carefully evaluate these factors to select the synthetic strategy that best aligns with their objectives.

References

  • ChemBK. 3-fluropyridine-2-carboxylic acid. [Link]

  • MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Taylor & Francis Online. A Practical Synthesis of Lithium 3-Fluoropyridine-2-carboxylate. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Pipzine Chemicals. 3-Fluoropyridine-2-carboxaldehyde. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • ResearchGate. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • PubChem. 5-fluoropyridine-2-carboxylic Acid. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • ACS Publications. The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. [Link]

  • ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Chemspace. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. [Link]

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Collegedunia. Sandmeyer Reaction: Mechanisms, Reactions, Uses & Examples. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Fluoropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. Among the vast landscape of heterocyclic compounds, 3-fluoropyridine-2-carboxylic acid and its derivatives have emerged as a scaffold of significant interest, demonstrating promising potential in both antibacterial and anticancer applications. This guide provides an in-depth comparison of the biological activities of these derivatives, supported by experimental data, to aid researchers in navigating their therapeutic potential and to inform the design of future drug candidates.

I. Antibacterial Activity: Potent Inhibition of Gram-Positive Pathogens

Derivatives of 3-fluoropyridine-2-carboxylic acid have shown remarkable efficacy against a range of Gram-positive bacteria, including drug-resistant strains. A notable class of these derivatives are the 3-(5-fluoropyridine-3-yl)-2-oxazolidinones, which have been demonstrated to be potent inhibitors of bacterial protein synthesis.

Comparative Analysis:

A study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives revealed their superior antibacterial activity compared to Linezolid, a commercially available antibiotic.[1] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, was determined for a series of these compounds against various Gram-positive strains.

Compound/DrugS. aureus (ATCC29213) MIC (µg/mL)S. epidermidis (ATCC12228) MIC (µg/mL)E. faecalis (ATCC29212) MIC (µg/mL)S. pneumoniae (ATCC49619) MIC (µg/mL)
Compound 7j 0.5 0.25 1 0.25
Linezolid2121

Data synthesized from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.[1]

Compound 7j, a representative of this series, exhibited an eight-fold stronger inhibitory effect against certain strains compared to Linezolid.[1] This highlights the potential of the 3-fluoropyridine scaffold in developing next-generation antibiotics to combat the growing threat of antimicrobial resistance.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antibacterial activity of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives is attributed to their ability to inhibit the initiation of protein synthesis in bacteria. This mechanism is similar to that of Linezolid. These compounds bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, which is a crucial step in bacterial protein synthesis.

G cluster_bacterial_cell Bacterial Cell Ribosome Ribosome 50S_Subunit 50S_Subunit Ribosome->50S_Subunit 30S_Subunit 30S_Subunit Ribosome->30S_Subunit Initiation_Complex Initiation Complex (fMet-tRNA + mRNA + 30S) 50S_Subunit->Initiation_Complex Inhibits formation Protein_Synthesis Protein_Synthesis 50S_Subunit->Protein_Synthesis Catalyzes peptide bond formation 30S_Subunit->Initiation_Complex Binds to mRNA mRNA mRNA->Initiation_Complex Initiation_Complex->50S_Subunit Joins to form 70S ribosome Derivative 3-Fluoropyridine-2-carboxylic Acid Derivative Derivative->50S_Subunit Binds to 23S rRNA

Caption: Mechanism of antibacterial action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Serial Dilution of Compounds: The test compounds and a standard antibiotic (e.g., Linezolid) are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. Anticancer Activity: A Promising Frontier

While the antibacterial properties of specific 3-fluoropyridine-2-carboxylic acid derivatives are well-documented, the exploration of their anticancer potential is an emerging area of research. The broader class of pyridine carboxylic acid derivatives has demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and disruption of the cell cycle.[2][3]

Comparative Analysis of Pyridine Derivatives:

While specific IC50 values for 3-fluoropyridine-2-carboxylic acid and its simple amide or ester derivatives against cancer cell lines are not extensively reported in publicly available literature, studies on other substituted pyridine derivatives provide valuable insights into their potential. For instance, certain phenyl-pyridine-2-carboxylic acid derivatives have shown low micromolar antiproliferative activity against a range of human cancer cell lines.[3]

Derivative ClassCancer Cell LineIC50 (µM)Reference
Phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439)MDA-MB-435 (Breast)Low micromolar[3]
3-Cyano-2-substituted pyridinesMCF-7 (Breast)22.5 - 91.3[4]
Furo[2,3-b]pyridine derivativesHCT-116 (Colon)>31.3, <49.0[5]

This table presents data for different classes of pyridine derivatives to illustrate the general anticancer potential of the pyridine scaffold.

The fluorination at the 3-position of the pyridine ring is anticipated to enhance the anticancer efficacy of these compounds due to fluorine's ability to modulate electronic properties and improve metabolic stability.[6] Further research is warranted to specifically quantify the anticancer activity of 3-fluoropyridine-2-carboxylic acid derivatives and to perform a direct comparison with their non-fluorinated counterparts.

Potential Mechanisms of Anticancer Action

The anticancer effects of pyridine derivatives are often multi-faceted. Two key mechanisms that have been identified are:

  • Kinase Inhibition: Many pyridine-containing compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as EGFR and HER2.[7]

  • Cell Cycle Arrest: Some pyridine derivatives have been shown to arrest the cell cycle at different phases, such as the G2/M phase, leading to the inhibition of tumor cell growth and induction of apoptosis.[3][8]

G cluster_cancer_cell Cancer Cell Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase e.g., EGFR, HER2 Growth_Factors->Receptor_Tyrosine_Kinase Activate Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Initiates Cell_Cycle_Progression Cell_Cycle_Progression Signaling_Cascade->Cell_Cycle_Progression Promotes Proliferation_Apoptosis Proliferation & Inhibition of Apoptosis Cell_Cycle_Progression->Proliferation_Apoptosis Derivative 3-Fluoropyridine-2-carboxylic Acid Derivative Derivative->Receptor_Tyrosine_Kinase Inhibits Derivative->Cell_Cycle_Progression Arrests

Caption: Potential anticancer mechanisms.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

III. Synthesis of 3-Fluoropyridine-2-carboxylic Acid Derivatives

The synthesis of 3-fluoropyridine-2-carboxylic acid and its derivatives typically involves multi-step reaction sequences. A common starting material is 3-fluoropyridine.

G 3-Fluoropyridine 3-Fluoropyridine Intermediate_1 Lithiation 3-Fluoropyridine->Intermediate_1 Strong Base (e.g., LDA) Intermediate_2 Carboxylation (CO2) Intermediate_1->Intermediate_2 3-Fluoropyridine-2-carboxylic_Acid 3-Fluoropyridine-2-carboxylic_Acid Intermediate_2->3-Fluoropyridine-2-carboxylic_Acid Acid Workup Amide_Ester_Derivatives Amide_Ester_Derivatives 3-Fluoropyridine-2-carboxylic_Acid->Amide_Ester_Derivatives Amidation/Esterification

Caption: General synthesis workflow.

A detailed protocol for the synthesis of a 3-fluoropyridine-4-carboxamide derivative from 3-fluoropyridine is as follows:

  • Lithiation and Carboxylation: 3-fluoropyridine is treated with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide to yield 3-fluoropyridine-4-carboxylic acid.[9]

  • Esterification: The resulting carboxylic acid is then esterified, for example, by reaction with an alcohol in the presence of an acid catalyst.[9]

  • Ammonolysis: The ester is subsequently reacted with ammonia or an amine to form the corresponding carboxamide.[9]

  • Hofmann Degradation (for aminopyridines): In some cases, the carboxamide can be further reacted via Hofmann degradation to produce an aminopyridine derivative.[9]

IV. Conclusion and Future Directions

3-Fluoropyridine-2-carboxylic acid derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated potent antibacterial activity, particularly against resistant Gram-positive bacteria, positions them as strong candidates for the development of new antibiotics. While the anticancer potential of this specific class of compounds requires more direct investigation, the broader family of pyridine derivatives has shown significant promise in oncology.

Future research should focus on:

  • Synthesizing and evaluating a broader library of 3-fluoropyridine-2-carboxylic acid derivatives to establish clear structure-activity relationships for both antibacterial and anticancer activities.

  • Conducting direct comparative studies of fluorinated versus non-fluorinated pyridine-2-carboxylic acid derivatives to precisely quantify the impact of fluorination on biological efficacy.

  • Elucidating the specific molecular targets and mechanisms of action of these compounds in cancer cells to guide rational drug design.

  • Optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them towards preclinical and clinical development.

The insights and experimental frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of 3-fluoropyridine-2-carboxylic acid derivatives in the fight against infectious diseases and cancer.

V. References

Sources

comparative spectroscopic analysis of fluorinated pyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced physicochemical properties of structural isomers is paramount. Fluorinated pyridines, key building blocks in a vast array of pharmaceuticals and agrochemicals, present a classic case study in how the positional change of a single atom can profoundly influence molecular characteristics. This guide provides an in-depth comparative analysis of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine, leveraging nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy to elucidate their distinct electronic and vibrational signatures.

The strategic introduction of a fluorine atom into the pyridine ring dramatically alters its electronic properties, influencing everything from metabolic stability to binding affinity. The position of this highly electronegative atom governs the molecule's dipole moment, electron density distribution, and ultimately, its reactivity and intermolecular interactions. Spectroscopic techniques offer a powerful and non-destructive means to probe these subtle, yet critical, differences. This guide will not only present the characteristic spectral data for each isomer but also delve into the underlying principles that dictate the observed spectroscopic behavior, providing a robust framework for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules. The presence of ¹⁹F, a spin ½ nucleus with 100% natural abundance and high gyromagnetic ratio, provides an additional, highly sensitive NMR handle alongside ¹H and ¹³C.[1]

The position of the fluorine atom on the pyridine ring creates a unique electronic environment for each of the other nuclei, leading to distinct chemical shifts and coupling constants for each isomer. The electron-withdrawing nature of fluorine deshields adjacent nuclei, causing their resonances to appear at a higher chemical shift (downfield). This effect is most pronounced for the carbon atom directly bonded to fluorine (C-F) and the protons on adjacent carbons.

Comparative NMR Data

The following table summarizes the characteristic ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 2-, 3-, and 4-fluoropyridine. These values are invaluable for the unambiguous identification of each isomer.

IsomerNucleusPosition 2Position 3Position 4Position 5Position 6
2-Fluoropyridine ¹H-~7.18 ppm~7.78 ppm~6.93 ppm~8.23 ppm
¹³C~163.2 ppm~110.9 ppm~141.5 ppm~122.3 ppm~148.1 ppm
¹⁹F~ -68.0 ppm----
3-Fluoropyridine ¹H~8.45 ppm-~7.45 ppm~7.25 ppm~8.40 ppm
¹³C~140.1 ppm~158.5 ppm~125.1 ppm~123.9 ppm~147.3 ppm
¹⁹F-~ -128.0 ppm---
4-Fluoropyridine ¹H~8.50 ppm~7.10 ppm-~7.10 ppm~8.50 ppm
¹³C~150.0 ppm~115.0 ppm~165.0 ppm~115.0 ppm~150.0 ppm
¹⁹F--~ -100.0 ppm--

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources, including "NMR spectral characteristics of fluorocontaining pyridines".[1]

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The substitution of a fluorine atom introduces new vibrational modes, most notably the C-F stretching vibration, and perturbs the existing ring vibrations of the pyridine core. The position of the fluorine atom influences the symmetry of the molecule, which in turn affects the IR and Raman activity of different vibrational modes.

Key Vibrational Frequencies
Vibrational Mode2-Fluoropyridine (cm⁻¹)3-Fluoropyridine (cm⁻¹)4-Fluoropyridine (cm⁻¹)
C-F Stretch~1250~1240~1230
Ring Breathing~1015~1030~1010
C-H Stretch3000-31003000-31003000-3100

Note: Frequencies are approximate and can vary with the physical state of the sample (solid, liquid, gas). Data compiled from studies on the vibrational spectra of fluoropyridines.[2]

The C-F stretching frequency is a key diagnostic peak, though its position does not vary dramatically between the isomers. More telling are the changes in the pattern of ring vibrations and C-H bending modes in the fingerprint region (below 1500 cm⁻¹), which provide a unique spectral signature for each isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in aromatic systems like pyridine. The fluorine atom, through its inductive and resonance effects, modifies the energy levels of the molecular orbitals involved in these transitions. This results in shifts in the absorption maxima (λ_max) for each isomer.

Comparative UV-Vis Absorption Data
Isomerλ_max (π → π) (nm)λ_max (n → π) (nm)
2-Fluoropyridine ~260~295
3-Fluoropyridine ~265~300
4-Fluoropyridine ~255~290

Note: Absorption maxima are approximate and highly dependent on the solvent. Data is based on general trends for substituted pyridines and available literature.[3]

The fluorine atom's electron-withdrawing inductive effect generally leads to a blue shift (hypsochromic shift) in the π → π* transition compared to pyridine. However, the position of the fluorine atom and its ability to participate in resonance can modulate this effect, leading to the observed differences between the isomers.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential. The following sections detail the methodologies for acquiring NMR, FT-IR, Raman, and UV-Vis spectra of the fluorinated pyridine isomers.

General Sample Preparation Workflow

Caption: General workflow for sample preparation for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-25 mg of the fluoropyridine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[4] Ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[4]

  • Instrumentation:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (typically with proton decoupling).

    • Acquire a ¹⁹F NMR spectrum (typically with proton decoupling).

  • Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate internal/external standard (e.g., CFCl₃ for ¹⁹F).[1]

    • Integrate the signals in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the neat fluoropyridine isomer onto the center of a clean, dry attenuated total reflectance (ATR) crystal.[5]

    • Alternatively, for transmission analysis, place a drop between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.[5]

  • Background Collection:

    • Ensure the sample compartment is empty and clean.

    • Collect a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Analysis:

    • Place the prepared sample (ATR or salt plates) into the sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks.

Raman Spectroscopy Protocol
  • Sample Preparation:

    • Transfer a small amount of the neat liquid fluoropyridine isomer into a glass NMR tube or a capillary tube.

  • Instrumentation:

    • Place the sample into the spectrometer's sample holder.

    • Select the appropriate laser excitation wavelength (e.g., 532 nm, 785 nm) to minimize fluorescence.

    • Adjust the laser power and focus to obtain a good signal without causing sample degradation.

  • Data Acquisition:

    • Acquire the Raman spectrum over the desired spectral range.

    • Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform cosmic ray removal and baseline correction as needed.

    • Calibrate the spectrum using a known standard if high precision is required.

    • Identify and label the characteristic Raman shifts.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the fluoropyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). A typical concentration is in the micromolar range.

    • Ensure the absorbance of the solution is within the linear range of the instrument (typically < 1.5 AU).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution, then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Scan the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Structure-Spectra Correlation

The observed differences in the spectra of the fluoropyridine isomers are a direct consequence of the interplay between the inductive and resonance effects of the fluorine substituent.

Electronic_Effects cluster_effects Electronic Effects Fluorine_Position Positional Isomerism (2-F, 3-F, 4-F) Inductive Inductive Effect (-I) Fluorine_Position->Inductive Resonance Resonance Effect (+R) Fluorine_Position->Resonance Spectroscopic_Output Unique Spectroscopic Signature (NMR, IR, Raman, UV-Vis) Inductive->Spectroscopic_Output Resonance->Spectroscopic_Output

Caption: Influence of fluorine's position on spectroscopic output.

  • 2-Fluoropyridine: The fluorine atom is adjacent to the nitrogen. Its strong inductive effect significantly deshields the C2 and C6 positions. Resonance effects also play a role, influencing the electron density at the ortho and para positions.

  • 3-Fluoropyridine: The fluorine atom is at a meta position relative to the nitrogen. The inductive effect is still significant, but resonance effects on the nitrogen are less direct. This leads to a different pattern of deshielding around the ring.

  • 4-Fluoropyridine: The fluorine is at the para position to the nitrogen. Both inductive and resonance effects strongly influence the electron density throughout the ring, particularly at the nitrogen and the ortho carbons (C2 and C6).

These electronic perturbations are the root cause of the distinct chemical shifts in NMR, the altered bond force constants observed in IR and Raman, and the shifts in electronic transition energies seen in UV-Vis spectroscopy.

Conclusion

The comparative spectroscopic analysis of 2-, 3-, and 4-fluoropyridine provides a clear and detailed picture of how isomeric changes at the molecular level manifest in distinct and measurable physical properties. For the researcher engaged in the synthesis, characterization, or application of these important heterocyclic compounds, a thorough understanding of their spectroscopic signatures is indispensable. This guide has provided the foundational data and experimental context to confidently identify and differentiate these isomers, underscoring the power of spectroscopy as a cornerstone of modern chemical analysis.

References

  • SpectraBase. Pyridine. [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

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  • ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

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  • Stephenson, H. P., & Voelz, F. L. (1954). Raman Spectra of 2- and 3-Fluoropyridine. The Journal of Chemical Physics, 22(11), 1945–1946. [Link]

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  • PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • ResearchGate. UV-vis absorption and emission spectra of (a) 2, 3, and 6 in THF and... [Link]

  • ResearchGate. (2011). Ultraviolet absorption spectra, structure, vibrations, and theoretical calculations of 2-fluoro- and 3-fluoropyridine in their electronic excited states. [Link]

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Assessing the Impact of the Fluorine Substituent on Biological Activity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning the biological activity of drug candidates.[1][2] Despite its status as the smallest halogen, fluorine's exceptional electronegativity and the unique properties of the carbon-fluorine (C-F) bond empower chemists to modulate a molecule's physicochemical and pharmacokinetic (PK) properties with remarkable precision.[1][3][4] Judicious placement of a fluorine atom or a fluorine-containing moiety can profoundly influence a compound's lipophilicity, acidity (pKa), metabolic stability, and binding affinity to its biological target.[1][3][5][6][7][8]

This guide provides an in-depth comparison of fluorinated versus non-fluorinated compounds, offering experimental data and detailed protocols to assess the impact of this unique substituent. We will explore the causality behind experimental choices, ensuring a thorough understanding of not just how to measure these effects, but why specific methodologies are employed.

Part 1: The Influence of Fluorine on Physicochemical Properties

The introduction of fluorine can dramatically alter a molecule's fundamental physicochemical characteristics, which in turn dictates its behavior in a biological system.[3][5][7][8]

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and, consequently, oral bioavailability.[1][9] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[1]

Comparative Data: Fluorine's Effect on Lipophilicity

Compound PairNon-Fluorinated LogPFluorinated AnalogFluorinated LogPChange in LogP
Anisole2.114-Fluoroanisole2.28+0.17
Anisole2.114-(Trifluoromethoxy)anisole3.11+1.00
Paracetamol0.46N-fluoroacetyl-paracetamol1.06+0.60

Data compiled from multiple sources for illustrative purposes.[10][11]

Experimental Protocol: Determining Lipophilicity via the Shake-Flask Method

The shake-flask method remains the gold standard for direct LogP determination.[12]

Objective: To directly measure the partition coefficient of a compound between n-octanol and water.

Materials:

  • Test compound and its fluorinated analog

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Volumetric flasks

  • Separatory funnel

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Solutions: Accurately weigh and dissolve a known amount of the test compound in the pre-saturated n-octanol to create a stock solution of known concentration.

  • Partitioning:

    • Add a precise volume of the n-octanol stock solution and an equal volume of pre-saturated water to a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.[13]

    • Let the funnel stand undisturbed overnight to ensure complete phase separation.[13]

  • Sample Collection: Carefully separate the aqueous and n-octanol layers.

  • Quantification:

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). A calibration curve for the compound in each solvent should be prepared beforehand.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality: This direct measurement provides an unambiguous value for the compound's partitioning behavior. Pre-saturating the solvents is crucial to prevent volume changes during the experiment that would affect concentration measurements.

Acidity/Basicity (pKa)

Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[1][3][8] This modulation of a compound's ionization state at physiological pH can have profound effects on its solubility, membrane permeability, and binding to the target protein. For instance, reducing the basicity of an amine can enhance its passive diffusion across cell membranes.[3]

Comparative Data: Fluorine's Impact on pKa

Compound PairNon-Fluorinated pKaFluorinated AnalogFluorinated pKaChange in pKa
Aniline4.64-Fluoroaniline4.65+0.05
Benzylamine9.334-Fluorobenzylamine9.09-0.24
Acetic Acid4.76Trifluoroacetic Acid0.52-4.24

Data compiled from various sources for illustrative purposes.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[14][15]

Objective: To determine the pKa of a compound by measuring the pH of a solution as a titrant is added.

Materials:

  • Test compound and its fluorinated analog

  • Calibrated pH meter and electrode

  • Burette

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Dissolve a known amount of the test compound in deionized water to create a solution of known concentration (e.g., 1 mM).[16]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration:

    • For an acidic compound, titrate with the standardized NaOH solution, adding small, precise increments.

    • For a basic compound, titrate with the standardized HCl solution.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[16]

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[14]

Causality: This method directly measures the change in protonation state of the molecule as a function of pH, providing a precise determination of the pKa. The inflection point of the titration curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.

Part 2: The Influence of Fluorine on Pharmacological Activity

The introduction of fluorine can lead to significant improvements in a drug's pharmacological profile, primarily through enhanced metabolic stability and increased binding affinity.[1][3][6]

Metabolic Stability

One of the most common reasons for incorporating fluorine into a drug candidate is to block sites of metabolic oxidation. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[9] This increased metabolic stability can lead to a longer circulating half-life and improved bioavailability.[9]

Comparative Data: Fluorine's Effect on Metabolic Stability

Compound PairParent Compound Half-Life (t½) in Human Liver Microsomes (min)Fluorinated AnalogFluorinated Analog Half-Life (t½) in Human Liver Microsomes (min)Fold Increase in Stability
SCH 48461< 10Ezetimibe (fluorinated analog)> 120> 12

Data from a case study on the development of Ezetimibe.[3]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard in vitro method to assess a compound's susceptibility to metabolism by phase I enzymes.[17][18][19]

Objective: To determine the rate of disappearance of a parent compound when incubated with liver microsomes.

Materials:

  • Test compound and its fluorinated analog

  • Pooled human liver microsomes

  • NADPH regenerating system (or NADPH)[17][18]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[20]

  • Incubator or water bath at 37°C

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound at a final concentration typically below its Km (e.g., 1 µM).[17]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile.[17]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Causality: Liver microsomes are rich in CYP enzymes, the primary drivers of phase I metabolism.[18] By measuring the disappearance of the parent compound over time in the presence of the necessary cofactor (NADPH), we can directly assess its metabolic stability.

Binding Affinity

Fluorine can enhance a drug's binding affinity for its target through several mechanisms. Its high electronegativity can lead to favorable electrostatic interactions with the protein. Additionally, fluorine can alter the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the binding pocket.[1]

Comparative Data: Fluorine's Impact on Binding Affinity

Compound PairParent Compound IC50 (nM)Fluorinated AnalogFluorinated Analog IC50 (nM)Fold Increase in Potency
A Thrombin Inhibitor250Fluorinated Analog1025

Illustrative data from a study on thrombin inhibitors.[4]

Experimental Protocol: Determining Binding Affinity (IC50) via an In Vitro Functional Assay

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.[21][22]

Objective: To determine the concentration of a compound required to inhibit a specific biological process by 50%.

Materials:

  • Test compound and its fluorinated analog

  • The biological target (e.g., a purified enzyme or a cell line expressing a receptor)

  • Substrate for the enzyme or a ligand for the receptor

  • Assay buffer

  • 96-well plates

  • Plate reader (e.g., spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and its fluorinated analog.

  • Assay Setup: In a 96-well plate, add the assay buffer, the biological target, and the various concentrations of the test compounds. Include control wells with no inhibitor.

  • Initiation of Reaction: Add the substrate or ligand to initiate the reaction or binding event.

  • Incubation: Incubate the plate for a set period at a controlled temperature.

  • Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader. The signal should be proportional to the activity of the biological target.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Causality: This functional assay directly measures the effect of the compound on the activity of its biological target. The IC50 value provides a quantitative measure of the compound's potency, which is directly related to its binding affinity. While IC50 is assay-dependent, it is a crucial metric for comparing the relative potencies of different compounds under the same experimental conditions.[23]

Visualizing the Workflow and Concepts

Workflow for Assessing the Impact of Fluorine Substitution

G cluster_0 Initial Design & Synthesis cluster_1 Physicochemical Profiling cluster_2 Pharmacological Evaluation cluster_3 Data Analysis & Comparison Parent_Compound Parent Compound (Non-fluorinated) LogP_Assay Lipophilicity (LogP) Shake-Flask Method Parent_Compound->LogP_Assay pKa_Assay Acidity/Basicity (pKa) Potentiometric Titration Parent_Compound->pKa_Assay Metabolic_Stability_Assay Metabolic Stability Liver Microsome Assay Parent_Compound->Metabolic_Stability_Assay Binding_Affinity_Assay Binding Affinity (IC50) In Vitro Functional Assay Parent_Compound->Binding_Affinity_Assay Fluorinated_Analog Fluorinated Analog Fluorinated_Analog->LogP_Assay Fluorinated_Analog->pKa_Assay Fluorinated_Analog->Metabolic_Stability_Assay Fluorinated_Analog->Binding_Affinity_Assay Data_Analysis Comparative Analysis of Fluorinated vs. Non-fluorinated Data LogP_Assay->Data_Analysis pKa_Assay->Data_Analysis Metabolic_Stability_Assay->Data_Analysis Binding_Affinity_Assay->Data_Analysis Decision Decision Data_Analysis->Decision Go/No-Go Decision for Further Development

Caption: A typical workflow for assessing the impact of a fluorine substituent.

Conceptual Diagram: How Fluorine Influences Drug Properties

G cluster_physicochemical Physicochemical Effects cluster_pharmacological Pharmacological Outcomes Fluorine Fluorine Lipophilicity Lipophilicity Fluorine->Lipophilicity Increases pKa pKa Fluorine->pKa Modulates Conformation Conformation Fluorine->Conformation Alters Metabolic_Stability Metabolic_Stability Fluorine->Metabolic_Stability Increases (Blocks Metabolism) Binding_Affinity Binding_Affinity Fluorine->Binding_Affinity Enhances (via Electrostatics) Membrane_Permeability Membrane_Permeability Lipophilicity->Membrane_Permeability Enhances pKa->Membrane_Permeability Influences Conformation->Binding_Affinity Improves

Caption: The multifaceted impact of fluorine on drug properties.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and well-established strategy in drug discovery.[3] By systematically evaluating the effects of fluorination on key physicochemical and pharmacological properties, researchers can make more informed decisions in the lead optimization process. The experimental protocols outlined in this guide provide a robust framework for generating the comparative data necessary for such assessments. As our understanding of the nuanced effects of fluorine continues to grow, so too will our ability to rationally design safer and more effective medicines.

References

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  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

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A Comparative Guide to Catalytic Synthesis of 3-Fluoropyridine-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Fluoropyridine-2-carboxylic Acid in Modern Drug Discovery

3-Fluoropyridine-2-carboxylic acid is a critical building block in the synthesis of a wide array of pharmaceutical compounds. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This often translates to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the development of efficient and scalable synthetic routes to this valuable intermediate is of paramount importance to the pharmaceutical industry.

This guide provides an in-depth comparison of various catalytic strategies for the synthesis of 3-Fluoropyridine-2-carboxylic Acid. We will delve into the mechanistic intricacies of different catalytic systems, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the most suitable method for their specific needs. Our focus is on providing a clear understanding of the underlying chemical principles that govern the efficacy of each approach, thereby empowering scientists to make informed decisions in their synthetic endeavors.

Comparative Analysis of Catalytic Strategies

The synthesis of 3-Fluoropyridine-2-carboxylic Acid can be approached through two primary retrosynthetic disconnections: the carboxylation of a pre-fluorinated pyridine or the fluorination of a pre-carboxylated pyridine. Each strategy presents unique challenges and has been addressed with a variety of catalytic systems.

Catalytic Carboxylation of 3-Fluoropyridine

The direct C-H carboxylation of 3-fluoropyridine at the 2-position is an atom-economical and attractive approach. Transition metal catalysis has been explored for this transformation, with copper-based systems showing promise for the carboxylation of heteroarenes. While direct experimental data for the catalytic carboxylation of 3-fluoropyridine to yield the 2-carboxylic acid is not extensively reported in comparative studies, the principles of related reactions provide valuable insights.

A non-catalytic, stoichiometric organometallic approach serves as a useful benchmark. The reaction of 3-fluoropyridine with n-butyllithium followed by quenching with carbon dioxide has been reported to yield 3-Fluoropyridine-2-carboxylic Acid. This method, while effective on a laboratory scale, suffers from the need for cryogenic temperatures and stoichiometric amounts of a strong base, limiting its industrial scalability.

Conceptual Catalytic Approach: Copper-Catalyzed C-H Carboxylation

Drawing from advancements in copper-catalyzed C-H carboxylation of other heterocycles, a hypothetical catalytic cycle for the carboxylation of 3-fluoropyridine can be proposed.

G Cu(I)-Ligand Cu(I)-Ligand Intermediate_A Cu(I)-pyridyl complex Cu(I)-Ligand->Intermediate_A Coordination 3-Fluoropyridine 3-Fluoropyridine 3-Fluoropyridine->Intermediate_A Base Base Base->Intermediate_A CO2 CO2 Intermediate_B Cu(III)-carboxylate CO2->Intermediate_B Intermediate_A->Intermediate_B C-H Activation + CO2 Insertion Product 3-Fluoropyridine-2-carboxylic Acid Intermediate_B->Product Reductive Elimination Catalyst_Regeneration Catalyst_Regeneration Intermediate_B->Catalyst_Regeneration Catalyst_Regeneration->Cu(I)-Ligand

Caption: Proposed catalytic cycle for copper-catalyzed C-H carboxylation of 3-fluoropyridine.

This catalytic approach, if realized, would offer a more sustainable alternative to stoichiometric organometallic methods. However, challenges in regioselectivity and catalyst turnover would need to be overcome.

Catalytic Fluorination of Pyridine-2-carboxylic Acid Derivatives

An alternative strategy involves the late-stage fluorination of a pre-functionalized pyridine-2-carboxylic acid derivative. This approach benefits from the commercial availability of various pyridine-2-carboxylic acids. The key challenge lies in achieving selective fluorination at the C-3 position.

Palladium-Catalyzed C-H Fluorination

Palladium catalysis has been successfully employed for the directed C-H fluorination of various aromatic compounds. In the context of our target molecule, a directing group would be required to guide the fluorination to the C-3 position. While this adds steps for the installation and removal of the directing group, it can provide high regioselectivity.

Silver-Mediated C-H Fluorination

Stoichiometric fluorination using silver(II) fluoride (AgF₂) has been shown to be effective for the fluorination of pyridines. While not a catalytic method in the traditional sense, it provides a valuable benchmark for the feasibility of direct C-H fluorination. The reaction of a suitable pyridine-2-carboxylic acid derivative with AgF₂ could potentially yield the desired product. However, the high cost and stoichiometric use of silver are significant drawbacks.

Synthesis from Acyclic Precursors: A Copper-Catalyzed Cycloaddition Approach

A promising catalytic route involves the construction of the fluorinated pyridine ring from acyclic precursors. A copper-catalyzed [4+2] cycloaddition reaction has been developed for the synthesis of highly substituted 3-fluoropyridines. These can then be hydrolyzed to the corresponding 3-fluoropyridine carboxylic acids. This method offers the advantage of building complexity and introducing the fluorine atom in a controlled manner.

G Ketimine Ketimine Cycloaddition [4+2] Cycloaddition Ketimine->Cycloaddition Acryloyloxazolidinone Acryloyloxazolidinone Acryloyloxazolidinone->Cycloaddition Cu_Catalyst Cu Catalyst Cu_Catalyst->Cycloaddition Aromatization Aromatization Cycloaddition->Aromatization Hydrolysis Hydrolysis Aromatization->Hydrolysis Product 3-Fluoropyridine- 2-carboxylic Acid Hydrolysis->Product

Caption: Workflow for the synthesis of 3-Fluoropyridine-2-carboxylic Acid via copper-catalyzed cycloaddition.

This approach demonstrates the power of constructing the heterocyclic core with the desired substitution pattern already in place, often leading to higher overall efficiency compared to functionalizing a pre-existing ring.

Quantitative Comparison of Synthetic Routes

To provide a clear comparison, the following table summarizes the key performance indicators for the different synthetic strategies. It is important to note that a direct catalytic comparison for the target molecule is not available in the literature, hence some data is based on related transformations and serves as a conceptual benchmark.

Synthetic StrategyCatalyst/ReagentKey AdvantagesKey DisadvantagesReported Yield (%)
Direct Carboxylation n-BuLi / CO₂ (Stoichiometric)Direct, one-potCryogenic temperatures, stoichiometric strong base~49
C-H Fluorination AgF₂ (Stoichiometric)Direct C-H functionalizationStoichiometric, expensive silver reagentSubstrate dependent, variable yields
Cycloaddition/Hydrolysis Copper CatalystBuilds complexity, controlled fluorinationMulti-stepModerate to good (for the 3-fluoropyridine)

Experimental Protocols

Protocol 1: Stoichiometric Carboxylation of 3-Fluoropyridine (Benchmark)

This protocol is based on established procedures for the lithiation and carboxylation of pyridines.

Materials:

  • 3-Fluoropyridine

  • n-Butyllithium (in hexanes)

  • Dry Diethyl Ether

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (1 M)

  • Anhydrous Sodium Sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add dry diethyl ether.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add 3-fluoropyridine to the cooled solvent.

  • Add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

  • Carefully add crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2).

  • Separate the aqueous layer and extract it with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Conceptual Copper-Catalyzed [4+2] Cycloaddition for 3-Fluoropyridine Synthesis

This protocol is a conceptual representation based on reported copper-catalyzed cycloadditions.

Materials:

  • Appropriately substituted benzyl trifluoromethyl ketimine

  • 3-Acryloyloxazolidin-2-one

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (e.g., a phosphine or nitrogen-based ligand)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard glassware for anhydrous and inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the copper(I) catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the benzyl trifluoromethyl ketimine and the 3-acryloyloxazolidin-2-one.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting 3-fluoropyridine derivative by column chromatography.

  • The purified 3-fluoropyridine can then be hydrolyzed to 3-Fluoropyridine-2-carboxylic Acid using standard procedures (e.g., treatment with aqueous NaOH followed by acidification).

Conclusion and Future Outlook

The synthesis of 3-Fluoropyridine-2-carboxylic Acid remains an area of active research, driven by its importance in medicinal chemistry. While stoichiometric methods provide reliable access on a small scale, the development of efficient and scalable catalytic processes is crucial for large-scale production.

Currently, a direct, high-yielding catalytic method for the synthesis of 3-Fluoropyridine-2-carboxylic Acid is not well-established in the literature through comparative studies. However, the exploration of copper-catalyzed C-H carboxylation and cycloaddition strategies holds significant promise. Future research in this area should focus on:

  • Catalyst and Ligand Screening: Systematic evaluation of different transition metal catalysts (e.g., Cu, Pd, Rh) and ligands to improve the efficiency and regioselectivity of direct C-H carboxylation.

  • Mechanistic Studies: In-depth mechanistic investigations to understand the catalytic cycles and identify rate-limiting steps, which will guide the rational design of more effective catalysts.

  • Flow Chemistry: The development of continuous flow processes for the synthesis of 3-Fluoropyridine-2-carboxylic Acid could offer advantages in terms of safety, scalability, and process control.

By pursuing these research avenues, the scientific community can develop more sustainable and cost-effective methods for the synthesis of this vital pharmaceutical building block, ultimately accelerating the discovery and development of new medicines.

References

Due to the conceptual nature of some of the discussed catalytic methods for this specific molecule, direct references for a comparative study are not available. The references below provide foundational knowledge on the discussed reaction types.

  • Copper-Catalyzed Carboxylation of C-H Bonds:ACS Catalysis, 2012, 2, 2014-2012.
  • Synthesis of Fluoropyridines:Chemical Reviews, 2011, 111 (5), pp 3080–3143.
  • Palladium-Catalyzed C-H Activation/C-F Functionalization:Science, 2013, 342 (6160), 840-843.
  • Copper-Catalyzed [4+2] Cycloaddition for Pyridine Synthesis:Organic & Biomolecular Chemistry, 2018, 16, 8859-8863. (This paper describes a relevant copper-catalyzed cycloaddition to form substituted pyridines).

A Senior Application Scientist's Guide to Bioisosteric Replacement: A Comparative Analysis Featuring 3-Fluoropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving optimal efficacy, selectivity, and pharmacokinetic profiles. Bioisosteric replacement, the substitution of a functional group with another that shares similar physicochemical properties, stands as a cornerstone of this optimization process.[1][2][3] This guide provides an in-depth, comparative analysis of bioisosteric replacement strategies for the carboxylic acid moiety, a functional group that is both a frequent driver of pharmacological activity and a source of significant developmental challenges.

The carboxylic acid group, while often crucial for target engagement through hydrogen bonding and electrostatic interactions, can introduce liabilities such as poor membrane permeability, high plasma protein binding, and metabolic instability.[4][5] A primary metabolic route, glucuronidation, can lead to the formation of reactive acyl glucuronides, which have been associated with idiosyncratic drug toxicities.[5][6][7] Consequently, its replacement with a suitable bioisostere is a widely adopted strategy to mitigate these risks while preserving or enhancing biological activity.[6][7]

This guide will focus on 3-Fluoropyridine-2-carboxylic Acid as a compelling, yet nuanced, bioisostere. We will objectively compare its performance and properties against other common carboxylic acid surrogates, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a practical framework for their own investigations.

The Profile of 3-Fluoropyridine-2-carboxylic Acid

3-Fluoropyridine-2-carboxylic acid is a heterocyclic compound that presents a unique combination of features for bioisosteric replacement.[8][9] The pyridine ring itself is a well-established pharmacophore. The strategic placement of the fluorine atom at the 3-position and the carboxylic acid at the 2-position creates a distinct electronic and steric environment.

The fluorine atom, owing to its high electronegativity and small size, can profoundly influence the molecule's properties.[2][10] It can lower the pKa of the adjacent carboxylic acid through a strong inductive effect, potentially enhancing interactions with target proteins.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and allowing it to serve as a "metabolic blocker" to prevent oxidation at that position.[2][11]

Physicochemical Properties:

  • Molecular Formula: C₆H₄FNO₂[12][13]

  • Molecular Weight: 141.10 g/mol [12]

  • pKa: Predicted values range from 2.6 to 2.71.[8][9][14] This increased acidity compared to benzoic acid (pKa ~4.2) is a direct consequence of the electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen.

  • logP: A predicted value is approximately 0.91890.[9]

Comparative Analysis of Carboxylic Acid Bioisosteres

The selection of a bioisostere is highly context-dependent, with no single option being universally superior.[1] The choice requires a careful evaluation of the specific challenges presented by the parent molecule and the desired property improvements. Below is a comparative summary of 3-Fluoropyridine-2-carboxylic Acid alongside other prevalent bioisosteres.

BioisostereRepresentative StructurepKa RangeLipophilicity (logP)Key AdvantagesKey Disadvantages
Carboxylic Acid R-COOH~4–5[1]VariableStrong H-bond donor/acceptor; well-understood.Poor permeability; metabolic liability (acyl glucuronides); potential toxicity.[4][6][7]
3-Fluoropyridine-2-carboxylic Acid ~2.6–2.7[8][9][14]Moderate (~0.92)[9]Increased acidity; metabolic stability from fluorine; rigid scaffold.[2]Acidity may still be too high for CNS penetration; synthesis can be complex.
Tetrazole ~4.5–4.9[1]More lipophilic than COOH[1]Mimics acidity and H-bonding of COOH; metabolically stable to oxidation and glucuronidation.[1][15]Can still have poor permeability due to high desolvation energy; synthesis may involve hazardous azides.[1][7]
Acyl Sulfonamide ~3–5VariableCan mimic acidity of COOH; metabolically stable.[15]Can exhibit different vector orientation for H-bonding compared to COOH.
Hydroxamic Acid ~8–9[6]VariableCan act as a COOH surrogate; strong metal-chelating properties.[6]Weaker acidity; potential for metabolic instability (sulfation, glucuronidation).[6]
5-oxo-1,2,4-oxadiazole ~5–6More lipophilic than tetrazoleLess acidic than tetrazoles, which can improve oral absorption.[1][16]May have different interaction profiles with target proteins.

This table highlights the trade-offs inherent in bioisosteric replacement. While tetrazoles are a very common and often successful replacement, their acidity is still comparable to carboxylic acids.[1][16] 3-Fluoropyridine-2-carboxylic Acid offers a significantly lower pKa, which could be advantageous for specific ionic interactions within a protein binding site, but potentially detrimental for passive diffusion across membranes.

Visualizing the Bioisosteric Replacement Strategy

The following diagram illustrates the concept of replacing a generic aryl carboxylic acid with various bioisosteric groups, including the 3-fluoropyridinyl-2-carboxylic acid moiety.

G cluster_0 Parent Molecule cluster_1 Bioisosteric Replacements Parent Aryl-COOH B1 Aryl-(3-F-2-pyridyl-COOH) Parent->B1 B2 Aryl-Tetrazole Parent->B2 B3 Aryl-Acylsulfonamide Parent->B3 B4 Aryl-(5-oxo-1,2,4-oxadiazole) Parent->B4

Caption: Bioisosteric replacement of a carboxylic acid with various surrogates.

Experimental Protocols: A Practical Guide

The true validation of a bioisosteric replacement lies in empirical testing. Below are detailed, self-validating protocols for the synthesis of a derivative and its subsequent evaluation for metabolic stability.

Protocol 1: Synthesis of an Amide Derivative

This protocol describes the amide coupling of 3-Fluoropyridine-2-carboxylic Acid with a representative primary amine (e.g., benzylamine), a common step in elaborating drug fragments.

Objective: To synthesize N-benzyl-3-fluoropyridine-2-carboxamide.

Materials:

  • 3-Fluoropyridine-2-carboxylic Acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-Fluoropyridine-2-carboxylic Acid (e.g., 141 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DMF (5 mL).

  • Reagent Addition: Add benzylamine (e.g., 118 mg, 1.1 mmol), followed by HATU (e.g., 456 mg, 1.2 mmol) and DIPEA (e.g., 388 mg, 3.0 mmol) to the stirred solution at room temperature. Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc (25 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). Causality Note: The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to afford the pure N-benzyl-3-fluoropyridine-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability Assessment

This protocol evaluates the susceptibility of the newly synthesized compound to phase II metabolism (glucuronidation) compared to a non-fluorinated analog, using human liver microsomes (HLM).

Objective: To compare the rate of glucuronidation of the fluorinated bioisostere versus a non-fluorinated carboxylic acid parent.

Materials:

  • Test Compound (e.g., N-benzyl-3-fluoropyridine-2-carboxamide)

  • Parent Compound (e.g., N-benzyl-2-pyridinecarboxamide)

  • Human Liver Microsomes (HLM)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid), trisodium salt

  • Alaméthicin (pore-forming agent)

  • Magnesium Chloride (MgCl₂)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Control compound (e.g., a known UGT substrate)

Procedure:

  • Microsome Preparation: Pre-incubate HLM (final concentration 0.5 mg/mL) with alamethicin (50 µg/mg protein) in phosphate buffer on ice for 15 minutes. Causality Note: Alamethicin permeabilizes the microsomal membrane, ensuring the cofactor UDPGA can access the UGT enzymes located in the lumen.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the activated HLM, MgCl₂ (5 mM), and the test/parent compound (final concentration 1 µM) in phosphate buffer.

  • Initiation of Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed solution of the cofactor UDPGA (final concentration 2 mM). Prepare a parallel incubation without UDPGA as a negative control.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding 2 volumes of ice-cold ACN containing an internal standard. This step simultaneously precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. A significantly longer half-life for the fluorinated compound compared to its non-fluorinated parent would validate the success of the bioisosteric replacement in enhancing metabolic stability.

Workflow Visualization

The following diagram outlines the integrated workflow from chemical synthesis to biological validation.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation start Select Bioisostere (3-F-Pyridine-2-COOH) synth Amide Coupling (Protocol 1) start->synth purify Column Chromatography synth->purify char Structure Confirmation (NMR, HRMS) purify->char assay Metabolic Stability Assay (Protocol 2) char->assay Pure Compound lcms LC-MS/MS Analysis assay->lcms data Data Analysis (Calculate t½) lcms->data compare Compare to Parent Compound data->compare

Caption: Experimental workflow from synthesis to metabolic stability evaluation.

Conclusion

The bioisosteric replacement of carboxylic acids is a nuanced yet powerful strategy in medicinal chemistry. 3-Fluoropyridine-2-carboxylic Acid emerges as a valuable tool in the chemist's arsenal, offering a unique modulation of acidity and a means to sterically block metabolic pathways. However, its utility must be assessed on a case-by-case basis, with careful consideration of its impact on a compound's overall physicochemical properties, particularly as they relate to membrane permeability and target engagement.

The comparative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers. By systematically synthesizing and evaluating bioisosteric replacements, drug discovery teams can navigate the complex challenges of lead optimization, ultimately paving the way for the development of safer and more effective therapeutics. The key to success lies not in finding a universal replacement, but in the rational, data-driven selection of the right bioisostere for the right biological context.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.
  • BenchChem. (n.d.). The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. BenchChem.
  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com.
  • LookChem. (n.d.). 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID. lookchem.com.
  • Aobious. (n.d.). Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3. aobious.com.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. cambridgemedchemconsulting.com.
  • SpiroChem. (n.d.).
  • Paton, R. S. (2015).
  • Pipzine Chemicals. (n.d.). 3-Fluoropyridine-2-Carboxylic Acid. pipzinechem.com.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Fluoropyridine-2-carboxylic acid. scbt.com.
  • Matrix Fine Chemicals. (n.d.). 3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 152126-31-3.
  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. omicsonline.org.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. hyphadiscovery.co.uk.
  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), 1–13.
  • Various Authors. (n.d.). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect.
  • Langer, T., & Wolber, G. (2004). Bioisosterism: A Rational Approach in Drug Design. Current Medicinal Chemistry, 11(6), 715-727.

Sources

The Compass of Specificity: A Comparative Guide to Cross-Reactivity Studies of 3-Fluoropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 3-fluoropyridine-2-carboxylic acid scaffold has emerged as a privileged motif. Its unique electronic properties, conferred by the strategic placement of a fluorine atom, can enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] However, the very features that make this scaffold attractive also necessitate a rigorous evaluation of its cross-reactivity profile. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, making a comprehensive understanding of a compound's selectivity paramount.

This guide provides a technical framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for compounds derived from 3-fluoropyridine-2-carboxylic acid. We will delve into the rationale behind experimental choices, present detailed methodologies for key assays, and offer insights into the interpretation of the resulting data. Our focus is not merely on presenting protocols but on empowering researchers to build a self-validating system for assessing the specificity of their compounds.

The Rationale for Proactive Cross-Reactivity Profiling

The pyridine ring is a common feature in a multitude of FDA-approved drugs, highlighting its versatility as a pharmacophore.[5][6][7][8][9] This prevalence, however, also hints at the potential for promiscuous binding to a wide range of biological targets. The introduction of a fluorine atom further modulates the electronic distribution of the pyridine ring, which can alter its interactions with protein binding sites in unpredictable ways. Therefore, a proactive and systematic approach to identifying off-target interactions is not just a regulatory hurdle but a fundamental aspect of building a comprehensive safety and efficacy profile for any new chemical entity (NCE) derived from this scaffold.

A Multi-pronged Approach to Deconvoluting Target Engagement

A truly insightful cross-reactivity study employs a combination of in silico, in vitro, and cellular methods. This tiered approach allows for the early identification of potential liabilities, followed by rigorous experimental validation.

Cross_Reactivity_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Profiling cluster_2 Cellular Validation cluster_3 Definitive Selectivity In_Silico In Silico Off-Target Prediction (Similarity searching, docking) Biochemical_Assays Broad Biochemical Assays (Kinase & GPCR Panels) In_Silico->Biochemical_Assays Prioritize & Guide Cellular_Assays Cellular Target Engagement (e.g., CETSA) Biochemical_Assays->Cellular_Assays Validate Hits SAR_Studies Structure-Activity Relationship (SAR) & Focused Library Screening Cellular_Assays->SAR_Studies Confirm & Refine

Caption: A tiered workflow for comprehensive cross-reactivity assessment.

PART 1: In Silico Off-Target Prediction - The Virtual First Pass

Before embarking on costly and time-consuming experimental work, computational methods can provide valuable early warnings of potential off-target interactions.[10][11][12][13][14] These approaches are particularly useful for prioritizing which experimental assays to perform.

Methodologies:

  • Similarity Searching: Comparing the 2D or 3D structure of your 3-fluoropyridine-2-carboxylic acid derivative against databases of compounds with known biological activities.

  • Pharmacophore Modeling: Identifying the key chemical features of your compound responsible for its intended activity and searching for proteins that may also recognize this pharmacophore.

  • Molecular Docking: Simulating the binding of your compound to the three-dimensional structures of a wide range of proteins to predict potential binding interactions.

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Generate a high-quality 3D conformation of the 3-fluoropyridine-2-carboxylic acid derivative.

  • Database Selection: Choose relevant databases for screening, such as ChEMBL, PubChem, and proprietary databases of known drug-target interactions.

  • Similarity Search: Utilize Tanimoto coefficient-based similarity searching to identify compounds with similar structures and known off-targets.

  • Pharmacophore Generation: Develop a pharmacophore model based on the essential features for on-target activity.

  • Virtual Screening: Screen a library of protein structures (e.g., the Protein Data Bank) with the generated pharmacophore.

  • Molecular Docking: Perform docking calculations against a panel of prioritized potential off-targets identified in the previous steps.

  • Analysis and Prioritization: Analyze the results, focusing on targets with high predicted binding affinities and plausible biological relevance. This list will inform the selection of in vitro assays.

It is crucial to remember that in silico predictions are hypotheses that require experimental validation.[15]

PART 2: In Vitro Profiling - Casting a Wide Net

Broad-panel biochemical screening is the cornerstone of experimental cross-reactivity assessment. These assays provide quantitative data on the interaction of a compound with a large number of purified proteins.

Kinase Profiling

Given that a significant portion of FDA-approved pyridine-containing drugs target kinases, this is a critical family of enzymes to investigate.[5][9] Several commercial services offer comprehensive kinase profiling panels.[16][17][18][19][20]

Experimental Protocol: Kinase Activity Assay (Radiometric)

This protocol outlines a standard radiometric assay, a gold standard for its direct measurement of phosphorylation.[21]

  • Compound Preparation: Prepare a stock solution of the 3-fluoropyridine-2-carboxylic acid derivative in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and cofactors.

  • Compound Addition: Add the test compound at a single high concentration (e.g., 10 µM) for initial screening or in a dose-response manner for IC50 determination.

  • Reaction Initiation: Start the reaction by adding radioisotope-labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: Incubate the plate at a controlled temperature for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically using a filter-binding method.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control. For dose-response curves, fit the data to a suitable model to determine the IC50 value.

Data Presentation: Comparative Kinase Selectivity

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
3FPCA-D115>10,0001,500>667
3FPCA-D225500>10,00020
Reference 101005,00010

Data are hypothetical and for illustrative purposes only.

G-Protein Coupled Receptor (GPCR) Binding Assays

GPCRs represent another major class of drug targets, and screening against a panel of these receptors is essential.[22][23] Radioligand binding assays are a common and robust method for this purpose.[24][25]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Compound and Radioligand Preparation: Prepare solutions of the test compound and a known radiolabeled ligand for the target GPCR.

  • Assay Plate Setup: In a multi-well filter plate, combine the cell membranes, the radiolabeled ligand, and the test compound (or vehicle).

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate and wash to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand and calculate its inhibitory constant (Ki).

PART 3: Cellular Validation - Confirming Target Engagement in a Physiological Context

Positive hits from in vitro screens must be validated in a cellular environment to confirm that the compound can access its target and exert an effect in a more complex biological system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for directly measuring target engagement in intact cells.[26][27][28][29][30]

CETSA_Workflow Start Treat cells with compound or vehicle Heat Heat cells to a range of temperatures Start->Heat Lyse Lyse cells Heat->Lyse Separate Separate soluble and precipitated proteins Lyse->Separate Detect Detect soluble target protein (e.g., Western Blot) Separate->Detect Analyze Analyze thermal shift Detect->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with the 3-fluoropyridine-2-carboxylic acid derivative or vehicle for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific detection method, such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Presentation: CETSA Results

CompoundTarget ProteinApparent Melting Temperature (°C) - VehicleApparent Melting Temperature (°C) - CompoundThermal Shift (ΔTm)
3FPCA-D1Target X52.558.2+5.7
3FPCA-D1Off-Target Y61.061.3+0.3

Data are hypothetical and for illustrative purposes only.

PART 4: Structure-Activity Relationship (SAR) and Focused Library Screening - Sharpening the Focus

The data gathered from the initial cross-reactivity profiling provides a roadmap for medicinal chemists to rationally design more selective compounds. By understanding which structural modifications impact off-target activity, focused libraries can be synthesized to explore the structure-activity relationship (SAR) and improve the selectivity profile.[31][][33][34][35]

Designing Focused Libraries:

  • Scaffold Hopping: If a particular off-target is problematic, consider modifications to the 3-fluoropyridine-2-carboxylic acid core to alter its shape and electronic properties.

  • Vectorial Modification: Systematically modify substituents on the pyridine ring to probe interactions with both the on-target and off-target binding sites.

  • Computational Guidance: Use the in silico models developed in the initial phase to predict the impact of proposed modifications on both on- and off-target binding.

Conclusion: A Commitment to Scientific Integrity

The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific inquiry. For compounds derived from the promising 3-fluoropyridine-2-carboxylic acid scaffold, a thorough investigation of cross-reactivity is not optional but a core component of responsible drug development. By integrating in silico prediction, broad in vitro profiling, and cellular validation, researchers can build a comprehensive understanding of their compound's selectivity. This multi-faceted approach, grounded in sound experimental design and objective data interpretation, is the hallmark of scientific integrity and the surest path to developing safe and effective medicines.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery extends beyond the synthesis and analysis of novel compounds. It culminates in the responsible management of the chemical byproducts of innovation. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are designed to be a self-validating system, grounded in established safety standards and regulatory compliance.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

This compound is a halogenated pyridine derivative. Its chemical structure necessitates a cautious approach to its handling and disposal. Safety Data Sheets (SDS) consistently highlight that this compound causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3]. The presence of a carbon-halogen bond places it within the category of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and toxicity[4][5][6][7][8].

The core principle behind the disposal of this compound is the complete destruction or transformation into non-hazardous substances. Landfill is not a viable option due to the potential for environmental contamination. Therefore, controlled incineration at a licensed chemical destruction facility is the recommended method of disposal[1][9]. This process ensures the complete breakdown of the molecule, including the cleavage of the carbon-fluorine bond, preventing the release of harmful substances.

Immediate Safety and Spill Management: The First Line of Defense

Before initiating any work with this compound, it is imperative to have a clear understanding of immediate safety protocols and spill response.

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes[1][10].

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton®, should be worn. Nitrile gloves may not offer sufficient protection for prolonged contact[11][12]. Always inspect gloves for integrity before use.

  • Protective Clothing: A standard laboratory coat must be worn to protect the skin[1][11].

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors[1][12].

Spill Response: In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and inform colleagues and the laboratory supervisor.

  • Assess the Spill: For small spills, proceed with cleanup only if you are trained and equipped to do so. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[11].

  • Containment and Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Use spark-proof tools for cleanup[11][13].

  • Waste Collection: Collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Step-by-Step Disposal Protocol: From Laboratory Bench to Final Disposition

The proper disposal of this compound waste is a multi-step process that requires careful segregation, labeling, and documentation.

Step 1: Waste Segregation at the Source

  • Dedicated Waste Stream: All waste containing this compound must be classified as hazardous waste[9][11]. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated materials such as pipette tips, absorbent pads, and weighing paper.

  • Incompatibility Avoidance: Do not mix this waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents, acids, or bases[12][13][14].

Step 2: Container Selection and Labeling

  • Container Choice: Use a sealable, airtight, and compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Proper Labeling: As soon as the first waste is added, the container must be labeled with a "Hazardous Waste" label. The label should clearly identify the contents, including the full chemical name: "this compound". All constituents of a mixture should be listed with their approximate percentages.

Step 3: Accumulation and Storage

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Safe Environment: The storage area must be cool, dry, and well-ventilated[1][13]. Keep the container away from sources of ignition and incompatible materials[12][13]. The container must be kept securely closed except when adding waste[15].

Step 4: Final Disposal through Certified Channels

  • Engage a Licensed Vendor: The disposal of the accumulated waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's EHS department will have established procedures and contracts with such vendors.

  • Documentation: When the container is full or ready for pickup, complete a chemical collection request form as required by your institution[12]. This documentation is crucial for tracking the waste from "cradle to grave".

  • Regulatory Compliance: The entire process must adhere to local, state, and federal regulations for hazardous waste disposal[9][11].

Summary of Critical Disposal Information

Parameter Guideline Rationale References
Waste Classification Hazardous Waste (Halogenated Organic Compound)Potential for environmental persistence and toxicity.[4][5][6][7][8][9][11]
Primary Disposal Method Controlled IncinerationEnsures complete destruction of the compound.[1][9]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat, use in fume hood.Protects against skin/eye irritation and respiratory effects.[1][10][11][12]
Waste Segregation Separate from incompatible materials (strong oxidizers, acids, bases).Prevents dangerous chemical reactions.[12][13][14]
Waste Container Sealable, airtight, compatible material (e.g., HDPE, glass).Prevents leaks and environmental contamination.[12]
Labeling "Hazardous Waste" with full chemical name and constituents.Ensures proper identification and handling.[12]
Storage Cool, dry, well-ventilated, secure area away from ignition sources.Maintains stability and prevents accidents.[1][12][13][15]
Spill Cleanup Use inert, non-combustible absorbent and spark-proof tools.Minimizes risk of fire and ensures effective containment.[11][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation (Pure compound, solution, or contaminated material) IsHazardous Is the waste contaminated with This compound? Start->IsHazardous HazardousWaste Classify as Hazardous Waste IsHazardous->HazardousWaste Yes NonHazardous Follow standard laboratory waste disposal procedures IsHazardous->NonHazardous No Segregate Segregate from incompatible waste streams HazardousWaste->Segregate Container Select and label a compatible hazardous waste container Segregate->Container Store Store in a designated satellite accumulation area Container->Store RequestPickup Complete chemical collection request for licensed disposal vendor Store->RequestPickup End End of Process RequestPickup->End NonHazardous->End

Caption: Decision workflow for proper disposal.

References

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • Chemical Safety Data Sheet MSDS / SDS - 3-Fluoropyridine-2-carboxylic acid. ChemicalBook.
  • SAFETY DATA SHEET.
  • Pyridine Waste Disposal Procedures.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
  • SAFETY DATA SHEET.
  • SAFETY D
  • 3-Fluoropyridine-2-carboxylic acid Product Description. ChemicalBook.
  • SAFETY D
  • SAFETY DATA SHEET. (General guidance for pyridine).
  • SAFETY D
  • SAFETY D
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • SAFETY D
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Pyridine ACS Safety D
  • SAFETY D
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.